molecular formula C9H11BF2O3 B1591753 4,5-Difluoro-2-isopropoxyphenylboronic acid CAS No. 1072951-61-1

4,5-Difluoro-2-isopropoxyphenylboronic acid

Cat. No.: B1591753
CAS No.: 1072951-61-1
M. Wt: 215.99 g/mol
InChI Key: RTEYYHDTNPHABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BF2O3 and its molecular weight is 215.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,5-difluoro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-8(12)7(11)3-6(9)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYYHDTNPHABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC(C)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584907
Record name {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-61-1
Record name B-[4,5-Difluoro-2-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-61-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-isopropoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a valuable building block in medicinal chemistry and materials science. Boronic acids, particularly those bearing fluorine substituents, are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures.[1][2][3] This document explores two primary, regioselective synthetic pathways: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Borylation of an Aryl Halide. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis.[4] Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have established them as foundational building blocks.[2][5] The incorporation of fluorine atoms into these structures can profoundly influence the physicochemical properties of the final compounds, enhancing metabolic stability, binding affinity, and membrane permeability. This makes fluorinated arylboronic acids, such as this compound, highly sought-after intermediates in the development of pharmaceuticals and advanced materials.

The target molecule, with its specific substitution pattern—an ortho-isopropoxy group and vicinal fluorine atoms—presents a unique synthetic challenge that requires precise regiochemical control. This guide is designed to provide the strategic insights and practical methodologies necessary to address this challenge effectively.

Retrosynthetic Analysis and Strategic Planning

Two principal retrosynthetic disconnections are considered for the synthesis of the target compound. The choice between these pathways depends on factors such as starting material availability, scalability, and tolerance to various functional groups.

  • Strategy A: C-H Functionalization. This approach involves the direct borylation of a C-H bond on the 1,2-difluoro-4-isopropoxybenzene precursor. The isopropoxy group serves as a directing group to achieve the required regioselectivity.

  • Strategy B: C-X Borylation. This strategy relies on a pre-installed leaving group (e.g., Br, I) at the C2 position, which is then converted to the boronic acid moiety via a palladium-catalyzed Miyaura borylation or a metal-halogen exchange followed by borylation.

G cluster_A Strategy A: C-H Functionalization cluster_B Strategy B: C-X Borylation Target This compound Node_A Directed ortho-Metalation (DoM) Target->Node_A C-B bond formation Node_B Miyaura Borylation or Metal-Halogen Exchange Target->Node_B C-B bond formation Precursor_A 1,2-Difluoro-4-isopropoxybenzene Node_A->Precursor_A requires Precursor_B 2-Bromo-4,5-difluoro-1-isopropoxybenzene Node_B->Precursor_B requires

Figure 1: Retrosynthetic approaches to the target molecule.

Strategy A: Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position.[6][7] The methoxy group is a well-established DMG, and by extension, the isopropoxy group in our precursor serves this role effectively.[6]

Mechanistic Rationale

The reaction proceeds through a kinetically controlled process:

  • Coordination: The Lewis basic oxygen atom of the isopropoxy group coordinates to the lithium atom of the alkyllithium reagent (e.g., n-butyllithium). This pre-complexation brings the strong base into close proximity to the C2 proton.[7]

  • Deprotonation: The alkyllithium abstracts the sterically accessible and electronically activated proton at the C2 position, forming a thermodynamically stable aryllithium intermediate.[8]

  • Borylation: The aryllithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.

Figure 2: Mechanism of Directed ortho-Metalation and Borylation. (Note: Images are placeholders for chemical structures).

Detailed Experimental Protocol (Proposed)

Starting Material: 1,2-Difluoro-4-isopropoxybenzene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1,2-difluoro-4-isopropoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until two clear layers form. Adjust the pH to ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution in vacuo. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Strategy B: Synthesis via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides or triflates into boronate esters.[4] This method is highly reliable and exhibits broad functional group tolerance.

Mechanistic Rationale

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The borane reagent (e.g., bis(pinacolato)diboron, B₂pin₂) transmetalates with the Pd(II) complex, transferring the boryl group to the palladium center and the halide to the boron.

  • Reductive Elimination: The aryl and boryl groups reductively eliminate from the palladium center, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Trans Ar-Pd(II)-Bpin(L_n) OxAdd->Trans Transmetalation OxAdd->Trans Trans->Pd0 Reductive Elimination Trans->Pd0 ArBpin Ar-Bpin Trans->ArBpin ArX Ar-X ArX->OxAdd Oxidative Addition B2pin2 B2pin2

Figure 3: Simplified catalytic cycle for Miyaura Borylation.

Detailed Experimental Protocol (Proposed)

Starting Material: 2-Bromo-4,5-difluoro-1-isopropoxybenzene

  • Reaction Setup: In a Schlenk tube, combine 2-bromo-4,5-difluoro-1-isopropoxybenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).

  • Solvent and Degassing: Add a suitable anhydrous solvent (e.g., dioxane or DMSO). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification and Hydrolysis: Concentrate the solvent in vacuo. The crude pinacol boronate ester can be purified by column chromatography. Subsequently, the ester is hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a solvent like acetone or THF. Alternatively, oxidative cleavage with NaIO₄ can be employed.[9]

Comparative Analysis of Synthetic Routes

The choice between DoM and Miyaura borylation depends on several factors, summarized below.

FeatureStrategy A: Directed ortho-MetalationStrategy B: Miyaura Borylation
Starting Material 1,2-Difluoro-4-isopropoxybenzene2-Bromo-4,5-difluoro-1-isopropoxybenzene
Key Reagents n-Butyllithium, Trialkyl boratePalladium catalyst, Diboron reagent, Base
Reaction Temp. Cryogenic (-78 °C)Elevated (80-100 °C)
Atom Economy Higher (C-H activation)Lower (introduces and removes a halide)
Cost & Safety Requires handling of pyrophoric n-BuLiInvolves expensive palladium catalysts
Key Advantage Elegant and direct C-H functionalizationHigh functional group tolerance, well-established
Potential Issue Strict anhydrous/anaerobic conditions requiredCatalyst poisoning, incomplete conversion

Conclusion

The can be effectively achieved through at least two robust synthetic strategies. The Directed ortho-Metalation (DoM) pathway offers a more atom-economical and direct approach, leveraging the inherent directing ability of the isopropoxy group. However, it necessitates stringent cryogenic and inert atmosphere conditions. The Palladium-Catalyzed Miyaura Borylation provides a reliable alternative with broader functional group compatibility, albeit at the cost of a longer synthetic sequence and the use of a precious metal catalyst. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research laboratory, including starting material availability, equipment, and scale.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4,5-Difluoro-2-isopropoxyphenylboronic acid is a synthetically versatile organoboron compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an isopropoxy group on the phenyl ring, imparts distinct physicochemical properties that are crucial for its application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids, as a class of compounds, are valued for their stability, low toxicity, and their role as key building blocks in the synthesis of complex molecules, including pharmaceuticals.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offers insights into the experimental determination of these properties, and discusses their implications for research and development.

Chemical Identity and Core Properties

This compound is a white to off-white solid at room temperature.[2][3] The fundamental identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 1072951-61-1[2][3]
Molecular Formula C₉H₁₁BF₂O₃[2][3]
Molecular Weight 215.99 g/mol [2][3]
Melting Point 75-79 °C[2][3]
Appearance Solid[2][3]

It is important to note that boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through dehydration.[4] This can sometimes lead to variability in the observed melting point and may affect other physicochemical measurements. The presence of varying amounts of the anhydride is a common feature of commercially available boronic acids.[2][3]

Structural Elucidation and Spectroscopic Data

A definitive understanding of a molecule's structure is paramount for predicting its reactivity and behavior. While a crystal structure for this compound is not publicly available, spectroscopic techniques provide invaluable insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture of its structure.

Obtaining high-quality NMR spectra for boronic acids can sometimes be challenging due to the equilibrium between the monomeric acid and its trimeric anhydride (boroxine).[5] To overcome this, spectra can be recorded in deuterated methanol (CD₃OD), which helps to break up the boroxine and provide sharper signals for the monomeric species, though the B-OH proton signal will be lost due to exchange with the solvent.[5]

Expected NMR Spectral Features:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the fluorine and isopropoxy substituents.

  • ¹³C NMR: The spectrum would display resonances for all nine carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment. The carbons attached to fluorine would exhibit characteristic C-F coupling.

  • ¹⁹F NMR: This technique is particularly informative for fluorinated compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and any F-F or F-H coupling would provide further structural confirmation. The chemical shift range in ¹⁹F NMR is wide, allowing for high sensitivity to the local electronic environment.[6][7]

  • ¹¹B NMR: The chemical shift of the boron atom would be characteristic of a boronic acid. The signal is typically broad due to the quadrupolar nature of the boron nucleus.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid.

  • C-H stretching: Signals in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the isopropoxy group and aromatic C-H bonds.

  • B-O stretching: A strong band typically found in the 1300-1400 cm⁻¹ region.

  • C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ range.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Solubility Profile

Phenylboronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbons.[9] The introduction of an isobutoxy group into the phenylboronic acid ring has been shown to generally increase solubility in most organic solvents.[10] Conversely, the introduction of fluorine atoms can have a more complex effect, sometimes decreasing water solubility.[11]

General Solubility Expectations for this compound:

  • High Solubility: Polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate.

  • Moderate Solubility: Chloroform and dichloromethane.

  • Low to Insoluble: Nonpolar solvents like hexanes and petroleum ether.

  • Water Solubility: Likely to be low, a common characteristic of many substituted phenylboronic acids.[11][12]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound is the dynamic (polythermal) method. This technique involves measuring the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.[4]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a sealed vial.

  • Heating and Observation: Place the vial in a temperature-controlled apparatus equipped with a stirring mechanism and a light source and detector to monitor turbidity.

  • Temperature Ramping: Slowly increase the temperature at a constant rate (e.g., 0.3 K/h) while continuously stirring the mixture.[4]

  • Equilibrium Point Determination: Record the temperature at which the last solid particles disappear, signifying the point of complete dissolution. This temperature corresponds to the solubility of the compound at that specific concentration.

  • Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.

dot

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Solute and Solvent prep2 Seal in Vial prep1->prep2 meas1 Controlled Heating & Stirring prep2->meas1 meas2 Monitor Turbidity meas1->meas2 ana1 Record Dissolution Temperature meas2->ana1 ana2 Construct Solubility Curve ana1->ana2

Caption: Workflow for Dynamic Solubility Determination.

Acidity (pKa)

The acidity of a boronic acid, quantified by its pKa, is a fundamental property that governs its reactivity, particularly its ability to form boronate esters with diols. Boronic acids are Lewis acids, and their pKa is a measure of the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous solution.

The pKa of phenylboronic acid is approximately 8.83.[9] The introduction of electron-withdrawing substituents, such as fluorine atoms, generally increases the acidity (lowers the pKa) of phenylboronic acids.[13][14] Conversely, electron-donating groups tend to decrease acidity (raise the pKa). The isopropoxy group is generally considered to be electron-donating through resonance. Therefore, the pKa of this compound will be a result of the interplay between the electron-withdrawing effects of the two fluorine atoms and the electron-donating effect of the isopropoxy group. A precise experimental determination is necessary for an accurate value.

Experimental Protocol for pKa Determination

Spectrophotometric or potentiometric titration are common and reliable methods for determining the pKa of boronic acids.[13]

Step-by-Step Spectrophotometric Titration Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and a series of buffer solutions of known pH.

  • Sample Preparation for Measurement: Add a small aliquot of the stock solution to each buffer solution to create a series of samples with varying pH but constant boronic acid concentration.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare Stock Solution prep3 Mix Stock and Buffers prep1->prep3 prep2 Prepare Buffer Solutions prep2->prep3 meas1 Record UV-Vis Spectra prep3->meas1 ana1 Plot Absorbance vs. pH meas1->ana1 ana2 Fit to Henderson-Hasselbalch ana1->ana2 ana3 Determine pKa ana2->ana3

References

An In-Depth Technical Guide to 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-isopropoxyphenylboronic acid, identified by CAS number 1072951-61-1, is a versatile organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry.[1] Its unique structural features—a difluorinated phenyl ring coupled with an isopropoxy group—render it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use, grounded in established scientific principles and practical laboratory experience.

The strategic placement of fluorine atoms on the aromatic ring can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. The isopropoxy group further modulates solubility and reactivity, making this reagent a highly sought-after component in modern drug discovery programs.[1] This document will delve into the core aspects of handling, utilizing, and understanding this powerful synthetic tool.

I. Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective application and safe handling.

Core Chemical Attributes

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueReference
CAS Number 1072951-61-1
Molecular Formula C₉H₁₁BF₂O₃
Molecular Weight 215.99 g/mol
Appearance Solid
Melting Point 75-79 °C
InChI Key RTEYYHDTNPHABZ-UHFFFAOYSA-N
SMILES String CC(C)Oc1cc(F)c(F)cc1B(O)O

It is important to note that arylboronic acids, including this compound, may exist in equilibrium with their cyclic anhydrides, known as boroxines.[2][3] Commercial products may contain varying amounts of this anhydride form.[2] This does not typically impede reactivity in cross-coupling reactions as the boroxine readily hydrolyzes in situ to the active boronic acid.[3]

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound. While specific spectra for this exact compound are not publicly available in the provided search results, expected chemical shifts can be inferred from the analysis of similar fluorinated arylboronic acids.[4]

  • ¹H NMR: Aromatic protons are expected in the 7.0-8.0 ppm range, showing complex splitting due to H-H and H-F couplings. The isopropoxy methine proton will appear as a septet, and the methyl protons as a doublet. The boronic acid protons (B(OH)₂) will present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.[4]

  • ¹³C NMR: Aromatic carbons will be observed between 100-165 ppm, with characteristic C-F coupling constants. The carbon atom attached to the boron is often not detected or appears as a very broad signal.[5]

  • ¹⁹F NMR: Two distinct signals are anticipated for the two non-equivalent fluorine atoms.[4]

  • ¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.[4][6]

II. Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most robust and widely used methods for the formation of C-C bonds, particularly for constructing biaryl and heteroaryl structures which are common motifs in pharmacologically active compounds.[7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add aryl_pd_halide Ar-Pd(II)-X (L_n) ox_add->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_aryl Ar-Pd(II)-Ar' (L_n) transmetalation->aryl_pd_aryl red_elim Reductive Elimination aryl_pd_aryl->red_elim red_elim->pd0 out1 Ar-Ar' red_elim->out1 in1 Ar-X in1->ox_add in2 Ar'B(OH)₂ + Base in2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar') to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity. The electronic and steric properties of this compound make it a generally efficient coupling partner.

Standard Experimental Protocol

This protocol provides a generalized procedure for a Suzuki-Miyaura coupling reaction. It must be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide, this compound, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Assemble Reactants (Boronic Acid, Halide, Catalyst, Base) in Reaction Vessel add_solvent Add Anhydrous Solvent under Inert Atmosphere start->add_solvent heat_stir Heat and Stir (e.g., 80-110 °C) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC / LC-MS) heat_stir->monitor Periodically monitor->heat_stir Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

III. Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of boronic acids and ensure laboratory safety.

Storage Recommendations

Organoboronic acids are susceptible to decomposition, primarily through protodeboronation and oxidation.[9] To mitigate degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air. Boronic acids are hygroscopic and can absorb water.[2][10]

  • Container: Use well-sealed containers made of inert materials like glass or compatible plastics (e.g., HDPE).[10]

Safety and Hazard Information

According to safety data, this compound is classified as a warning-level hazard.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. When handling the solid, a dust mask (e.g., N95) is recommended.

It is also worth noting that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and thus should be handled as potentially genotoxic impurities (PGIs) in a pharmaceutical context.[11]

IV. Advanced Considerations and Troubleshooting

Managing Impurities and Side Reactions

Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic or acidic conditions.[9][11] Using milder bases (e.g., K₃PO₄ instead of NaOH) and carefully controlling reaction time and temperature can minimize this issue.

Homocoupling: Dimerization of the boronic acid or the aryl halide can occur as a side reaction. This is often influenced by the choice of catalyst and the presence of oxygen.

Purification Challenges: Residual boronic acid in the final product can be problematic, especially in active pharmaceutical ingredient (API) synthesis.[11] Several methods can be employed for its removal:

  • Basic Washes: Washing the organic solution of the product with a basic aqueous solution can help remove the acidic boronic acid.[11]

  • Scavenger Resins: Resins functionalized with diethanolamine or catechol can selectively bind and remove boronic acids.[11]

  • Recrystallization: Careful selection of a crystallization solvent system can effectively purge the boronic acid impurity from the desired product.[11]

Boronic Ester Derivatives

For applications requiring enhanced stability, solubility in organic solvents, or easier characterization, this compound can be converted to its corresponding pinacol ester.[2][12] These esters are generally more stable, non-hygroscopic, and shelf-stable, making them an attractive alternative for many synthetic transformations.[2]

V. Conclusion

This compound is a highly valuable and versatile reagent for the construction of complex molecular architectures. Its utility, primarily demonstrated in the robust Suzuki-Miyaura cross-coupling reaction, makes it an essential tool for chemists in drug discovery and materials science. A comprehensive understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is the foundation for its successful and safe implementation in the laboratory. By applying the principles and protocols outlined herein, researchers can effectively leverage the unique attributes of this compound to advance their scientific objectives.

References

molecular structure of 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4,5-Difluoro-2-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1072951-61-1), a key building block in modern medicinal chemistry and organic synthesis. We will dissect the distinct structural attributes of this reagent, focusing on the synergistic effects of its difluoro and ortho-isopropoxy substituents on reactivity, conformation, and physicochemical properties. This document furnishes field-proven insights into its synthesis, detailed protocols for its structural verification via spectroscopic methods, and explores its primary application in Suzuki-Miyaura cross-coupling reactions. The causality behind its unique properties and its utility in the development of novel therapeutics is a central theme of this guide.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, primarily serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions.[1][2] Their stability, low toxicity, and functional group tolerance make them indispensable reagents for constructing complex molecular architectures.[2] In the realm of drug discovery, the strategic incorporation of specific substituents onto the phenyl ring can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, this compound, is a prime example of a "designer" reagent, where each substituent is chosen to impart specific, advantageous properties. The inclusion of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve target binding affinity through unique electronic interactions.[3][4] This guide will elucidate the structural and chemical nuances that make this compound a valuable tool for researchers.

Molecular Structure and Physicochemical Properties

The unique reactivity and utility of this compound stem directly from the interplay of its three key structural components: the boronic acid group, the vicinal difluoro system, and the ortho-alkoxy substituent.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. It is typically supplied as a solid and, like many boronic acids, may exist in equilibrium with its trimeric anhydride form, the corresponding boroxine.[1]

PropertyValueSource(s)
CAS Number 1072951-61-1
Molecular Formula C₉H₁₁BF₂O₃
Molecular Weight 215.99 g/mol
Appearance Solid
Melting Point 75-79 °C
SMILES CC(C)Oc1cc(F)c(F)cc1B(O)O
InChI Key RTEYYHDTNPHABZ-UHFFFAOYSA-N
The Influence of Aromatic Substituents

The substituents on the phenyl ring dictate the molecule's electronic character, steric profile, and intermolecular interactions.

  • 4,5-Difluoro Groups: The two fluorine atoms are powerful electron-withdrawing groups due to their high electronegativity. This has several consequences:

    • Increased Lewis Acidity: The electron withdrawal increases the Lewis acidity of the boron atom, which can influence the rate-determining transmetalation step in Suzuki-Miyaura couplings.[5]

    • pKa Modulation: The inductive effect of fluorine lowers the pKa of the boronic acid, making it more acidic compared to its non-fluorinated analogue.[6]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, a critical strategy for improving the half-life of drug candidates.[4][7]

    • Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially enhancing ligand binding affinity.[8]

  • Ortho-Isopropoxy Group: The placement of the bulky isopropoxy group adjacent to the boronic acid is a critical design feature.

    • Steric Influence: The ortho group provides significant steric hindrance around the C-B bond. This can influence reactivity, sometimes retarding the rate of cross-coupling compared to meta or para isomers.[9]

    • Conformational Control: Crucially, the oxygen atom of the ortho-alkoxy group can act as an intramolecular hydrogen bond acceptor for one of the boronic acid's hydroxyl protons.[10][11] This interaction stabilizes a specific conformation, twisting the boronic acid group relative to the phenyl ring and potentially leading to a monomeric crystal structure, in contrast to the typical hydrogen-bonded dimers formed by many other phenylboronic acids.[11]

    • Solubility: The presence of the alkoxy group generally enhances solubility in organic solvents.[5][10]

The logical relationship between the molecule's substituents and its resulting chemical properties is depicted below.

G substituents Substituents fluoro 4,5-Difluoro substituents->fluoro isopropoxy Ortho-Isopropoxy substituents->isopropoxy electronics Electronic Profile (pKa, Lewis Acidity) fluoro->electronics Inductive Effect sterics Steric Hindrance isopropoxy->sterics Bulk conformation Molecular Conformation isopropoxy->conformation Intramolecular H-Bond solubility Solubility isopropoxy->solubility Lipophilicity properties Chemical Properties properties->electronics properties->sterics properties->conformation properties->solubility reactivity Suzuki Coupling Reactivity electronics->reactivity sterics->reactivity conformation->reactivity reactivity->properties G start 1-Bromo-4,5-difluoro- 2-isopropoxybenzene step1 Mg, THF (Grignard Formation) start->step1 intermediate Arylmagnesium Bromide (Intermediate) step1->intermediate step2 1. B(O-iPr)₃ 2. H₃O⁺ (Hydrolysis) intermediate->step2 product 4,5-Difluoro-2- isopropoxyphenylboronic acid step2->product G boronic_acid This compound product Coupled Product (Ar-R) boronic_acid->product aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalyzes base Base (e.g., Na₂CO₃, K₃PO₄) base->product Activates

References

The Enigmatic Reactivity of Fluorinated Phenylboronic Acids: A Technical Guide for Advancing Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3][4] Fluorinated phenylboronic acids, as key building blocks, present a unique combination of electronic properties and reactivity profiles that can be both advantageous and challenging. This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity of these valuable reagents. We will delve into the nuanced effects of fluorine substitution on their acidity, stability, and performance in the Suzuki-Miyaura coupling, offering field-proven insights and detailed protocols to empower researchers in harnessing their full synthetic potential.

The Fundamental Influence of Fluorine: Acidity and Stability

The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid profoundly alters its electronic nature, which in turn dictates its reactivity and stability.[5] Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, enhancing the Lewis acidity of the boronic acid.[6][7][8] This increased acidity is a critical factor in many of its applications.

The position and number of fluorine substituents have a direct and predictable impact on the pKa of the phenylboronic acid. Generally, acidity increases with the number of fluorine atoms. The pKa values for a range of fluorinated phenylboronic acids can span from as low as 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid, a significant shift from the pKa of unsubstituted phenylboronic acid, which is approximately 8.8.[7][8]

Table 1: Acidity (pKa) of Selected Fluorinated Phenylboronic Acids

Phenylboronic Acid DerivativepKa ValueReference
Phenylboronic acid~8.8[7]
4-Fluorophenylboronic acid8.77[7][8]
2-Fluorophenylboronic acid8.70[7]
3-Fluorophenylboronic acid8.35[7]
2,6-Difluorophenylboronic acid7.55[7]
2,3,4,6-Tetrafluorophenylboronic acid6.17[7][8]

A noteworthy phenomenon is the "ortho-fluoro effect," where a fluorine atom at the ortho position can lead to an increase in acidity through the formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid.[8][9] This interaction stabilizes the boronate anion, thereby lowering the pKa.

However, this enhanced acidity can be a double-edged sword. While beneficial for certain catalytic processes, it can also lead to increased instability. Fluorinated phenylboronic acids, particularly those with multiple fluorine substituents, are prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[10][11] Compounds bearing two fluorine atoms in the ortho positions are found to be particularly less stable.[6][7] This instability presents a significant challenge in their application, especially in cross-coupling reactions that necessitate basic conditions.

Navigating the Suzuki-Miyaura Coupling with Fluorinated Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and fluorinated phenylboronic acids are crucial partners in the synthesis of fluorinated biaryls—privileged structures in pharmaceuticals and advanced materials.[1][12][13] However, the unique electronic properties of these reagents introduce specific challenges and opportunities within the catalytic cycle.

The Catalytic Cycle: A Fluorinated Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of fluorine on the phenylboronic acid partner influences each of these stages.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)2 / Base) PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid F_n-Ar-B(OH)2 Boronate [F_n-Ar-B(OH)3]^- BoronicAcid->Boronate + OH- Boronate->Transmetalation Base Base (e.g., CsF, K2CO3)

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura coupling, highlighting the role of the fluorinated phenylboronic acid.

The electron-withdrawing nature of the fluorine substituents makes the corresponding aryl group on the boronic acid more electron-deficient. This has a particularly pronounced effect on the transmetalation step. Studies have shown that an ortho-fluorine substituent can significantly accelerate the rate of transmetalation.[14] This is attributed to the increased Lewis acidity of the boron center, facilitating the formation of the boronate species which is the active nucleophile in this step.

The Protodeboronation Challenge and Mitigation Strategies

As previously mentioned, the primary challenge when using polyfluorinated phenylboronic acids is their propensity for protodeboronation under the basic conditions required for the Suzuki-Miyaura coupling.[10][11][15][16] This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.

To circumvent this issue, several strategies have been developed:

  • Choice of Base: The selection of the base is critical. While strong bases like NaOH or KOH can exacerbate protodeboronation, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Cesium fluoride (CsF) has proven to be particularly effective in couplings involving highly fluorinated arylboronic esters.[17][18] The fluoride ion is thought to play a multifaceted role, acting as a base and also forming fluoroborate species that can influence the transmetalation step.[18]

  • Catalyst and Ligand Selection: The development of advanced palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., from the Buchwald and Fu laboratories) has been instrumental in enabling the coupling of unstable boronic acids.[15][19][20] These catalyst systems can promote rapid catalytic turnover, allowing the desired cross-coupling to outcompete the slower protodeboronation process.[15][16]

  • Boronic Esters as Alternatives: In many cases, using boronic esters, such as pinacol esters, can be advantageous.[21][22] These esters are generally more stable towards protodeboronation than the corresponding boronic acids and can be purified by chromatography.[21]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl halide, fluorinated phenylboronic acid, and base to a reaction vessel. B 2. Add solvent and degas the mixture. A->B C 3. Add palladium catalyst and ligand. B->C D 4. Heat the reaction mixture to the desired temperature. C->D E 5. Monitor the reaction progress by TLC or GC/LC-MS. D->E F 6. Cool the reaction to room temperature. E->F G 7. Perform an aqueous work-up. F->G H 8. Purify the crude product by column chromatography. G->H

Figure 2: A typical workflow for a Suzuki-Miyaura coupling reaction involving a fluorinated phenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated phenylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), fluorinated phenylboronic acid (1.2-1.5 equiv), and base (2-3 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Seal the vial and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the careful exclusion of oxygen and moisture, the appropriate choice of catalyst, ligand, and base for the specific substrates, and diligent monitoring of the reaction to avoid prolonged heating that could lead to decomposition.

Conclusion and Future Outlook

Fluorinated phenylboronic acids are indispensable reagents in modern organic synthesis, offering a direct route to valuable fluorinated molecules. Their heightened Lewis acidity and unique reactivity patterns in cross-coupling reactions provide both opportunities for novel transformations and challenges in terms of stability. A thorough understanding of the principles outlined in this guide—the influence of fluorine on acidity, the intricacies of the Suzuki-Miyaura catalytic cycle, and strategies to mitigate protodeboronation—is paramount for their successful application. As catalyst technology continues to advance and our understanding of reaction mechanisms deepens, the utility of these powerful building blocks in the development of next-generation pharmaceuticals and materials will undoubtedly continue to expand.

References

derivatives of 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<-3> A Technical Guide to the Derivatives of 4,5-Difluoro-2-isopropoxyphenylboronic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound and its derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. This document details the synthetic pathways, key reaction protocols, and mechanistic rationale behind the use of these compounds. It is designed to be a practical resource for scientists engaged in the synthesis and application of novel chemical entities, with a focus on providing actionable insights and robust experimental procedures.

Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery. Fluorination can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound is a valuable building block that leverages these benefits, offering a unique combination of electronic and steric properties. The ortho-isopropoxy group can influence the conformation of resulting biaryl structures and provides steric hindrance, while the fluorine atoms at the 4- and 5-positions modulate the electronic character of the phenyl ring.

This guide will explore the synthesis and application of this versatile reagent and its derivatives, providing a detailed examination of the underlying chemical principles and experimental considerations.

Synthesis and Characterization of the Core Structure

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity.

Recommended Synthetic Protocol

A reliable synthetic route often commences with a commercially available difluorinated starting material.

Experimental Protocol: Synthesis of this compound

  • Starting Material: The synthesis can begin with 1,2-difluoro-4-isopropoxybenzene.

  • Directed ortho-Metalation: This key step involves the regioselective deprotonation at the position ortho to the isopropoxy group. This is typically achieved using a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The isopropoxy group acts as a directed metalation group (DMG), coordinating with the lithium ion and directing the deprotonation to the adjacent carbon.[4][5][6][7]

  • Borylation: The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate.

  • Hydrolysis: Acidic workup hydrolyzes the boronate ester to afford the desired this compound.

Rationale for Experimental Choices:

  • Directed Metalation Group (DMG): The isopropoxy group is an effective DMG due to the Lewis basicity of the oxygen atom, which coordinates with the Lewis acidic lithium of the organolithium reagent.[4][6] This interaction brings the base into proximity of the ortho-proton, facilitating its abstraction.[4][6]

  • Low-Temperature Conditions: The use of low temperatures is critical to prevent side reactions, including decomposition of the organolithium intermediate and undesired reactions with the solvent.[7]

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Property Data
Molecular Formula C₉H₁₁BF₂O₃[8]
Molecular Weight 215.99 g/mol [8]
Appearance Solid[8]
Melting Point 75-79 °C[8]

Spectroscopic Analysis:

  • ¹H NMR: Will show characteristic signals for the aromatic protons, the isopropoxy methine proton, and the isopropoxy methyl protons, with splitting patterns influenced by fluorine-proton coupling.

  • ¹⁹F NMR: Will exhibit two distinct signals for the non-equivalent fluorine atoms.

  • ¹³C NMR: Will display signals for all carbon atoms, with characteristic carbon-fluorine coupling constants.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak consistent with the calculated molecular weight.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of carbon-carbon bonds between the boronic acid and various organic halides, providing access to a wide array of biaryl and heteroaryl-aryl structures.[9][10][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdL2X Ar-Pd(II)L_n-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal ArPdL2ArB Ar-Pd(II)L_n-Ar' Transmetal->ArPdL2ArB RedElim Reductive Elimination ArPdL2ArB->RedElim RedElim->Pd0 Regeneration ArAr Ar-Ar' (Product) RedElim->ArAr BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal + Base Base Base Base->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: A schematic of the Suzuki-Miyaura cross-coupling catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for specific substrates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In an inert atmosphere, combine the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a suitable ligand if required (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.).[9][10]

  • Solvent System: Add a degassed solvent system. Common choices include mixtures of an organic solvent (such as dioxane, toluene, or THF) and water.[9][10]

  • Reaction Conditions: Heat the mixture with vigorous stirring at a temperature typically ranging from 70-120 °C.[9]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][11]

Self-Validation and Troubleshooting:

  • Catalyst and Ligand Screening: If the reaction is sluggish, screening different palladium sources and ligands is advisable.

  • Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction outcome and should be optimized for challenging substrates.

  • Protodeboronation: The presence of excess water or prolonged reaction times at high temperatures can lead to protodeboronation of the boronic acid. Using anhydrous solvents can mitigate this side reaction.[9]

Role in Drug Discovery and Development

The biaryl motifs synthesized using this compound are prevalent in many pharmaceutical compounds. The specific substitution pattern of this building block can lead to improved pharmacokinetic properties and enhanced biological activity.

Workflow: Integration into a Drug Discovery Cascade

DrugDiscovery Start This compound Step1 Suzuki-Miyaura Coupling (Library Synthesis) Start->Step1 Step2 High-Throughput Screening (HTS) Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Lead Optimization (Structure-Activity Relationship Studies) Step3->Step4 End Preclinical Candidate Step4->End

Caption: A simplified workflow illustrating the use of the title compound in a drug discovery program.

Conclusion

This compound and its derivatives are invaluable tools for the modern organic and medicinal chemist. Their utility in the construction of complex molecular architectures through robust and well-understood reactions like the Suzuki-Miyaura coupling is clear. Future advancements in this area will likely involve the development of more sustainable catalytic systems and the exploration of novel derivatives to address the ever-evolving challenges of drug discovery and materials science.

References

An In-Depth Technical Guide to the Safe Handling and Application of 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4,5-Difluoro-2-isopropoxyphenylboronic acid is a key building block in contemporary organic synthesis, particularly valued in the development of novel pharmaceutical agents and advanced materials. Its unique electronic properties, imparted by the difluoro substitution pattern and the isopropoxy group, make it an attractive reagent for introducing this specific moiety into complex molecules, most notably via the Suzuki-Miyaura cross-coupling reaction. However, the presence of these functionalities also necessitates a nuanced understanding of its reactivity, stability, and associated handling precautions. This guide provides a comprehensive overview of the critical safety and handling protocols for this compound, grounded in established best practices and an understanding of its chemical nature. We will delve into its hazard profile, appropriate personal protective equipment, storage and stability considerations, and detailed protocols for its use in common synthetic transformations, with a focus on mitigating potential risks such as protodeboronation. Furthermore, this document outlines procedures for safe quenching, work-up, and waste disposal. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to empower researchers to utilize this versatile reagent with the utmost confidence and safety.

Introduction: The Utility and Challenges of a Modern Building Block

This compound has emerged as a significant reagent for the introduction of the 4,5-difluoro-2-isopropoxyphenyl group in drug discovery and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this building block highly valuable.[1] However, like many organoboron compounds, and particularly those with electron-withdrawing substituents, its successful application hinges on a thorough understanding of its handling requirements and reactivity profile.

Boronic acids, in general, are known to be irritants and require careful handling to avoid exposure. The presence of fluorine atoms in this compound can influence its reactivity, particularly its susceptibility to protodeboronation, a common side reaction in Suzuki-Miyaura couplings where the boronic acid group is replaced by a hydrogen atom. This guide will address these challenges by providing a framework for the safe and effective use of this important synthetic tool.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive understanding of the potential hazards associated with this compound is the foundation of its safe handling.

GHS Hazard Classification

Based on available safety data sheets, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

Signal Word: Warning[2][3]

Hazard Statements: H315, H319, H335[2][3]

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with these hazards, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes, preventing serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.Prevents skin contact, which can cause irritation.[4]
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or higher.Minimizes the inhalation of the powdered solid, which can cause respiratory tract irritation.[2][3]

All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible in the laboratory.

Physicochemical Properties, Storage, and Stability

The physical and chemical properties of this compound dictate its appropriate storage and handling procedures.

PropertyValueSource
CAS Number 1072951-61-1[2][3]
Molecular Formula C₉H₁₁BF₂O₃[2][3]
Molecular Weight 215.99 g/mol [2][3]
Appearance Solid[2][3]
Melting Point 75-79 °C[2][3]
Storage

Proper storage is crucial to maintain the integrity and reactivity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4][5] The storage class for this compound is typically 11: Combustible Solids.[2][3]

Stability and Decomposition

Arylboronic acids can be susceptible to decomposition, and those with electron-withdrawing groups, such as fluorine atoms, can be particularly prone to protodeboronation, especially under basic conditions.[1] It is also important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), and commercial samples may contain varying amounts of this anhydride.[2][3]

Thermal decomposition of fluorinated aromatic compounds can produce hazardous substances, including hydrogen fluoride. While specific data for this compound is limited, it is prudent to avoid excessive heat.

Safe Handling and Application in Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Safe and effective use in these transformations requires careful consideration of reaction setup, execution, and work-up.

General Workflow for Handling in a Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal A Weigh Solid Reagent in Fume Hood B Use Appropriate PPE (Gloves, Goggles, Dust Mask) C Assemble Reaction Under Inert Atmosphere A->C Transfer to Reaction Vessel D Add Reagents via Syringe or Cannula C->D E Monitor Reaction (TLC, LC-MS) D->E F Quench Reaction (e.g., with water) E->F Upon Completion G Perform Liquid-Liquid Extraction F->G H Purify by Column Chromatography G->H I Segregate Aqueous and Organic Waste H->I Collect Fractions and Solvents J Dispose in Labeled Hazardous Waste Containers I->J

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Reaction Setup:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mitigating Protodeboronation

Protodeboronation is a significant competing reaction, especially with electron-deficient arylboronic acids.[1] To minimize this side reaction:

  • Use milder bases when possible.

  • Employ highly active palladium catalysts that allow for lower reaction temperatures and shorter reaction times.

  • Carefully control the amount of water in the reaction mixture.

Quenching, Work-up, and Waste Disposal

Proper procedures for quenching, work-up, and waste disposal are essential for maintaining a safe laboratory environment.

Quenching and Work-up

Reactions should be quenched in a controlled manner, typically by the addition of water or a saturated aqueous solution of ammonium chloride. This should be done in the fume hood. During liquid-liquid extractions, be aware of potential pressure buildup if a gas-evolving quenching agent is used.

Waste Disposal

All waste materials containing this compound, its byproducts, or residual palladium catalyst must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

Waste_Disposal cluster_segregation Waste Segregation cluster_containment Containment A Reaction Mixture (Post-Work-up) D Aqueous Waste A->D E Organic Waste (Halogenated/Non-halogenated) A->E B Contaminated Labware (Glassware, Syringes) F Solid Waste B->F C Used PPE (Gloves, etc.) C->F G Labeled Aqueous Waste Container D->G H Labeled Organic Waste Container E->H I Labeled Solid Waste Container F->I J Arrange for Pickup by Environmental Health & Safety G->J H->J I->J

Waste segregation and disposal workflow.

Disposal Guidelines:

  • Segregate Waste Streams: Separate aqueous and organic waste streams into designated, properly labeled hazardous waste containers.[6] Solid waste, including contaminated silica gel, filter paper, and disposable labware, should be collected in a separate, labeled solid waste container.[6]

  • Container Labeling: All waste containers must be clearly labeled with their contents, including the full chemical names and approximate concentrations.

  • Rinsing of Empty Containers: The first rinse of an empty container of this compound should be collected and disposed of as hazardous waste.[6]

  • Consult Institutional Guidelines: Always adhere to the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[7]

Spectroscopic Characterization Data

The following are representative spectroscopic data for this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic signals will exhibit coupling to the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and substitution pattern of the fluorine atoms.[8][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the O-H stretching of the boronic acid, C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and C-F stretching vibrations.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its safe and effective use is contingent upon a thorough understanding of its hazard profile, adherence to appropriate handling procedures, and careful consideration of its reactivity. By following the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this building block into their synthetic strategies, paving the way for the discovery and development of new molecules with enhanced properties.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 4,5-Difluoro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of biaryl and heteroaryl structures that are fundamental to pharmaceutical and materials science.[1][2] This guide provides an in-depth technical overview and detailed protocols for the strategic use of 4,5-Difluoro-2-isopropoxyphenylboronic acid. The unique electronic and steric properties imparted by the difluoro and isopropoxy substituents present distinct challenges and opportunities in reaction design. We will explore the mechanistic nuances, optimized reaction conditions, and practical considerations to empower researchers in leveraging this valuable building block for the synthesis of complex molecular architectures.

Scientific Rationale: The Advantage of Fluorination and Steric Shielding

The chemical personality of this compound is defined by the interplay of its substituents, making it a highly valuable, albeit nuanced, coupling partner.

  • Electronic Effects of Fluorine: The two fluorine atoms are strongly electron-withdrawing via the inductive effect. This electronic pull can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, the presence of fluorine atoms in the final coupled product can significantly enhance metabolic stability and modulate pharmacokinetic properties such as lipophilicity and binding affinity, a highly desirable trait in drug discovery.[3]

  • Steric Influence of the Isopropoxy Group: The ortho-isopropoxy group provides significant steric bulk around the boronic acid moiety. This steric hindrance can be a double-edged sword. While it can sometimes slow down the rate of transmetalation, it is also instrumental in preventing undesirable side reactions like protodeboronation, particularly under harsh basic conditions.[3] This steric shielding necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the reaction.

  • The Role of Fluoride Ions: While not directly part of the reagent's structure, the use of fluoride-containing bases (e.g., CsF, KF) can play a unique triple role in the reaction mechanism. Fluoride ions can activate the boronic acid, favor the formation of a key trans-ArPdFL2 complex to facilitate transmetalation, and also promote the final reductive elimination step.[4][5] However, excess fluoride can also lead to the formation of unreactive anionic boronate species, highlighting the need for careful optimization.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting. The process, catalyzed by a Palladium(0) species, involves three key stages.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product start Ar¹-X (Aryl Halide) start->oa_complex boronic Ar²-B(OH)₂ (Boronic Acid) + Base boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[2]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This is often the rate-determining step, especially with sterically hindered partners.

  • Reductive Elimination: The two organic partners (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.

Experimental Protocols & Methodologies

Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is an irritant; avoid inhalation and contact with skin and eyes.[6] All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: Conventional Thermal Heating

This protocol is a robust starting point for coupling with aryl bromides and is suitable for general laboratory use.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, see Table 1) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene/H₂O, THF)

  • Schlenk flask or sealed reaction tube, magnetic stirrer, heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the chosen base (2.5 eq), and the palladium catalyst/ligand system (see Table 1 for recommendations).

  • Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent (e.g., 1,4-Dioxane, ~0.1 M concentration) via syringe.

  • Lower the flask into a preheated oil bath set to the desired temperature (typically 80-110 °C).

  • Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times, often from hours to minutes, and can improve yields for challenging couplings.[7]

Materials:

  • Same reagents as Protocol 1

  • Microwave synthesis vial with a crimp cap

  • Microwave reactor

Step-by-Step Procedure:

  • In a microwave synthesis vial, combine the aryl halide (1.0 eq), this compound (1.3 eq), base (2.5 eq), and palladium catalyst/ligand (2-5 mol%).

  • Add the degassed solvent (a common system for microwave chemistry is a mixture like Dioxane/H₂O 4:1).

  • Seal the vial securely with a crimp cap.

  • Place the vial in the microwave reactor. Set the reaction parameters: irradiate at a constant temperature (e.g., 120-150 °C) for 15-45 minutes. Use the reactor's "stir" function.

  • After the irradiation period, ensure the vial has cooled completely to room temperature before carefully uncapping it.

  • Perform the work-up and purification as described in steps 7-11 of Protocol 1.

Data Presentation: Recommended Reaction Conditions

The optimal conditions are highly dependent on the specific coupling partners. The following table provides validated starting points for optimization.

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C) / TimeTypical Yield
Electron-rich Aryl Bromide Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.5)Toluene/H₂O (5:1)100 °C / 12 hGood to Excellent
Electron-poor Aryl Bromide Pd(dppf)Cl₂ (3%)-Cs₂CO₃ (2.0)1,4-Dioxane90 °C / 6 hExcellent
Sterically Hindered Aryl Bromide Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (3.0)THF80 °C / 18 hModerate to Good
Aryl Chloride Pd₂(dba)₃ (4%)RuPhos (8%)K₃PO₄ (3.0)n-Butanol110 °C / 24 hSubstrate Dependent
Heteroaryl Bromide (e.g., 2-bromopyridine) Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)DME/H₂O (4:1)85 °C / 4 hGood

Note: This table synthesizes common conditions for fluorinated and sterically hindered boronic acids.[3][7][8] Optimization for each specific substrate is highly recommended.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst/ligand for the substrate.3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a more active catalyst system (e.g., use a biarylphosphine ligand like SPhos).3. Increase reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water.3. Catalyst system promotes this side reaction.1. Switch to a milder base (e.g., K₂CO₃ or K₃PO₄ instead of CsF).2. Use anhydrous solvents and reagents.3. Screen different palladium catalysts and ligands.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to reductive elimination of the boronic acid dimer.2. Catalyst decomposition.1. Improve inert atmosphere technique.2. Lower catalyst loading or switch to a more stable pre-catalyst.

Conclusion and Future Outlook

This compound is a sophisticated building block that enables access to novel chemical space. The biaryl scaffolds synthesized using this reagent are of high interest for developing next-generation pharmaceuticals and advanced organic materials.[1][9] By understanding the mechanistic principles and carefully selecting the reaction conditions—particularly the catalyst system and base—researchers can overcome the challenges posed by its unique structure. The protocols provided herein serve as a comprehensive starting point for the successful implementation of this reagent in diverse synthetic campaigns.

References

Application Notes and Protocols for 4,5-Difluoro-2-isopropoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block in Drug Discovery

4,5-Difluoro-2-isopropoxyphenylboronic acid is a specialized organic reagent that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and an isopropoxy group on a phenylboronic acid scaffold, imparts desirable physicochemical properties to target molecules. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the boronic acid and influence the electronic properties of the resulting biaryl systems, which is a critical consideration in the design of enzyme inhibitors and other therapeutic agents.[1] Furthermore, the isopropoxy group can serve as a key interaction moiety within protein binding pockets and can enhance metabolic stability.

While boronic acids are renowned for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, this application note will also explore the role of the core phenyl derivative of this reagent in alternative synthetic strategies, such as nucleophilic aromatic substitution (SNAr), for the construction of complex heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with detailed insights and protocols for the effective application of this compound in the synthesis of medicinally relevant compounds, with a particular focus on kinase inhibitors.

Part 1: Application in the Synthesis of TRK Inhibitors via SNAr Reaction

A prominent application of the 4,5-difluoro-2-isopropoxyphenyl moiety is in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, a class of targeted cancer therapeutics. A notable example is the synthesis of Larotrectinib (LOXO-101), a first-in-class, highly selective TRK inhibitor.[2] In the disclosed synthesis of Larotrectinib, the core fragment, (R)-2-(2,5-difluorophenyl)pyrrolidine, is coupled with a nitropyrazolopyrimidine derivative. This key step proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the pyrrolidine nitrogen displaces a leaving group on the pyrazolopyrimidine ring.

While this specific pathway does not directly utilize the boronic acid functionality for a cross-coupling reaction, it highlights the importance of the 4,5-difluoro-2-isopropoxyphenyl scaffold as a precursor. The synthesis of the (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate itself starts from 2,5-difluorobenzaldehyde, demonstrating the value of this substitution pattern in constructing the final drug molecule.[2][3]

Conceptual Workflow for Larotrectinib Synthesis Intermediate

The following diagram illustrates the conceptual pathway for the synthesis of a key intermediate of Larotrectinib, showcasing the incorporation of the difluorophenyl moiety.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling SNA_r Coupling cluster_final Final Steps 2_5_difluorobenzaldehyde 2,5-Difluorobenzaldehyde sulfinamide Sulfinamide Intermediate 2_5_difluorobenzaldehyde->sulfinamide Condensation chiral_auxiliary Chiral Auxiliary chiral_auxiliary->sulfinamide alkyl_bromide Alkyl Bromide Grignard alkyl_bromide->sulfinamide Addition pyrrolidine (R)-2-(2,5-difluorophenyl)pyrrolidine sulfinamide->pyrrolidine Deprotection & Cyclization coupled_product Coupled Intermediate pyrrolidine->coupled_product SNAr Reaction nitropyrazolopyrimidine Nitropyrazolopyrimidine nitropyrazolopyrimidine->coupled_product larotrectinib Larotrectinib coupled_product->larotrectinib Reduction & Amide Formation

(HO)₂B-Ar-F₂ + X-Het ---[Pd catalyst, Base]--> Het-Ar-F₂

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids, providing a reference for optimization.

Aryl Halide PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂ORT0.5>95
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O40289
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane80485

Note: Yields are highly substrate-dependent and optimization may be required. [4][5]

Conclusion

This compound and its derivatives are valuable tools in the arsenal of the medicinal chemist. While its core structure is integral to the synthesis of potent therapeutics like Larotrectinib through SNAr reactions, its boronic acid functionality allows for its incorporation into a wide array of molecules via the robust and versatile Suzuki-Miyaura cross-coupling. The protocols and insights provided herein are intended to empower researchers to effectively utilize this reagent in the design and synthesis of novel drug candidates. Careful consideration of the reaction parameters, particularly for the Suzuki-Miyaura coupling, is paramount to overcoming potential challenges such as protodeboronation and achieving high yields of the desired products.

References

Application Notes & Protocols: Strategic Implementation of 4,5-Difluoro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Steric Shielding

In the landscape of modern drug discovery and materials science, the precise installation of fluorinated aromatic moieties is a cornerstone of molecular design. The fluorine atoms in a molecule can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity.[1][2] 4,5-Difluoro-2-isopropoxyphenylboronic acid is a particularly valuable building block, offering a unique combination of electronic modification and steric influence. The vicinal difluoro substitution pattern creates a distinct electronic environment, while the ortho-isopropoxy group provides steric shielding that can direct coupling outcomes and influence the final conformation of the biaryl product.

This guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing this reagent. We will delve into the mechanistic nuances imposed by the fluoro and isopropoxy groups, present detailed, field-proven protocols for its effective use with various aryl halides, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds.[3][4] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) aryl_halide Ar-X (Aryl Halide) boronic_acid Ar'B(OH)₂ + Base

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Causality Behind Experimental Choices

The electronic properties of this compound present specific challenges and opportunities. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step, which is often rate-limiting.[5] Furthermore, polyfluorinated phenylboronic acids can be susceptible to protodeboronation under standard basic conditions, leading to reduced yields.[6][7]

To counteract these effects, the choice of catalyst, ligand, and base is critical:

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may prove insufficient. The use of palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos) is highly recommended.[8] These advanced ligand systems accelerate both the oxidative addition of the aryl halide and the subsequent reductive elimination, while their steric bulk can help suppress side reactions.[8] Precatalysts are particularly effective as they rapidly generate the active Pd(0) species, which is crucial for coupling unstable boronic acids before they can decompose.[6]

  • Base Selection: A stronger, non-nucleophilic base is often required to facilitate transmetalation without promoting significant protodeboronation. While common bases like Na₂CO₃ can be effective, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently superior for these challenging substrates.[5][6]

  • Solvent System: A biphasic or aqueous solvent mixture (e.g., Dioxane/H₂O, THF/H₂O) is typically employed. Water can play a beneficial role by aiding in the dissolution of the base and facilitating the hydrolysis of boronic esters or anhydrides that may be present.[9][10]

Optimized Experimental Protocols

The following protocols are designed as robust starting points for the coupling of this compound with various aryl halides.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Ar-X, Boronic Acid, Base, Catalyst) vessel 2. Add to Reaction Vessel (under inert gas flow) reagents->vessel solvent 3. Add Degassed Solvent vessel->solvent heat 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat cool 5. Cool to RT & Quench heat->cool extract 6. Liquid-Liquid Extraction cool->extract purify 7. Column Chromatography extract->purify

Figure 2: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Coupling with Aryl Bromides

This protocol is optimized for standard aryl and heteroaryl bromides.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Reaction vial with stir bar, septum, and inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3 precatalyst, and potassium phosphate.

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. A positive pressure of inert gas should be maintained.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by sparging with Argon for 15-20 minutes. Add 5 mL of this solvent mixture to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring (Trustworthiness): The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and check for the formation of side products.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling with More Challenging Aryl Chlorides

Aryl chlorides are less reactive than bromides, requiring more forcing conditions.[11][12]

Key Modifications from Protocol 1:

  • Catalyst Loading: Increase XPhos Pd G3 loading to 3-5 mol%.

  • Base: Use Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv) as it is a stronger base.

  • Temperature: Increase the reaction temperature to 110-120 °C.

  • Reaction Time: Expect longer reaction times, potentially 12-24 hours.

Data Presentation: Recommended Reaction Parameters

The following table provides starting conditions for optimization based on the aryl halide coupling partner. These parameters are derived from established protocols for electron-deficient boronic acids.[5][6]

Aryl Halide (Ar-X)Recommended Catalyst (mol%)Recommended LigandRecommended Base (equiv)Solvent SystemTemperature (°C)
Aryl Iodide Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Toluene/H₂O (5:1)80 - 90
Aryl Bromide XPhos Pd G3 (2%)(Internal to precatalyst)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)80 - 100
Aryl Chloride XPhos Pd G3 (3-5%)(Internal to precatalyst)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)110 - 120
Aryl Triflate Pd₂(dba)₃ (2%)XPhos (4.5%)K₃PO₄ (2.0)THF70 - 80

Note: Catalyst and ligand selection should be optimized for each specific substrate combination. The use of pre-formed palladium(II) precatalysts often provides superior results and reproducibility.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Oxygen contamination.1. Use a fresh catalyst or a robust precatalyst. Ensure proper inert atmosphere technique.2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃).[5]3. Thoroughly degas all solvents and maintain a positive inert gas pressure.
Significant Protodeboronation 1. Base is too strong or reaction temperature is too high.2. Extended reaction time.1. Screen different bases; K₃PO₄ is often a good balance. Lower the temperature if possible.2. Monitor the reaction closely and work up as soon as the starting material is consumed. Consider slow addition of the boronic acid.
Boronic Acid Homocoupling 1. Oxygen contamination leading to oxidative homocoupling.2. Inefficient transmetalation.1. Ensure rigorous exclusion of air from the reaction.[5]2. Use a more active catalyst/ligand system (e.g., Buchwald type) to favor the cross-coupling pathway.[8]
Slow Reaction 1. Unreactive aryl halide (e.g., aryl chloride).2. Slow transmetalation step.1. Increase catalyst loading and temperature. Switch to a more active ligand.2. Use a stronger base and consider a more polar solvent to improve solubility.

References

The Strategic Advantage of 4,5-Difluoro-2-isopropoxyphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for structurally complex and functionally optimized molecules is ever-present. Arylboronic acids are indispensable building blocks, and among them, 4,5-Difluoro-2-isopropoxyphenylboronic acid has emerged as a strategic asset for the construction of novel molecular architectures. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and a mechanistic rationale for its utility, empowering researchers to leverage its unique properties in their synthetic endeavors.

The Molecular Logic: Unpacking the Substituent Effects

The utility of this compound in organic synthesis, especially in palladium-catalyzed cross-coupling reactions, is not coincidental. It is a direct consequence of the interplay between its distinct substituents: the vicinal fluorine atoms and the ortho-isopropoxy group.

The Influence of Difluorination

The two fluorine atoms on the phenyl ring significantly modulate its electronic properties. Fluorine's high electronegativity imparts an electron-withdrawing inductive effect, which can influence the reactivity of the boronic acid and the properties of the final product. In the context of drug discovery, the strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.

The Role of the Ortho-Isopropoxy Group

The sterically demanding isopropoxy group at the ortho position to the boronic acid moiety is a key feature. While significant steric hindrance can sometimes impede reactions, in the case of Suzuki-Miyaura couplings, an ortho-alkoxy group can be advantageous. It has been suggested that the oxygen atom can participate in chelation with the palladium catalyst during the transition state, which can influence the regioselectivity and efficiency of the coupling reaction.[1][2][3] This directing effect can be particularly useful in complex syntheses where precise control over bond formation is critical.

dot

Caption: Key substituent effects of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount method for the formation of C-C bonds, and this compound is an excellent coupling partner for a wide range of organic halides and triflates.[4]

General Mechanistic Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.

dot

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 / Base) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of complex heterocyclic molecules with potential therapeutic applications. For instance, it is a key building block in the synthesis of pyrazolopyrimidine derivatives, which are scaffolds for various kinase inhibitors.[5][6][7] Kinases are crucial targets in oncology and other therapeutic areas, and the ability to synthesize novel inhibitors with improved properties is of high value.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in Suzuki-Miyaura cross-coupling reactions. It is essential to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Coupling with a Heteroaryl Chloride

The coupling of arylboronic acids with heteroaryl chlorides can be more challenging and often requires more active catalyst systems.

Materials:

  • This compound

  • Heteroaryl chloride

  • Palladium precatalyst (e.g., XPhos Pd G2, SPhos Pd G2)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the heteroaryl chloride (1.0 equiv), this compound (1.5 equiv), palladium precatalyst (1-3 mol%), and ligand (1.2-3.6 mol%) to an oven-dried Schlenk tube.

  • Add the base (2.0-3.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 3.1.

Data Presentation

The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions for the coupling of substituted phenylboronic acids with various aryl and heteroaryl halides, providing a starting point for optimization.

Aryl/Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8012>90General Protocol
2-ChloropyridinePd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Dioxane1001880-95[8][9]
4-IodoacetophenonePd(dppf)Cl₂ (2)-Na₂CO₃ (2)DME/H₂O906>95General Protocol
3-BromobenzonitrilePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3)t-BuOH804>90General Protocol

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of electronic and steric properties makes it particularly well-suited for the construction of complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the synthesis of novel compounds for a wide range of applications, from pharmaceuticals to materials science.

References

The Strategic Deployment of 4,5-Difluoro-2-isopropoxyphenylboronic Acid in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Drug Development Scientists

In the landscape of modern drug discovery, the precise molecular architecture of a therapeutic candidate is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Arylboronic acids are foundational building blocks in this endeavor, primarily through their versatile reactivity in palladium-catalyzed cross-coupling reactions. Among these, 4,5-Difluoro-2-isopropoxyphenylboronic acid has emerged as a particularly valuable reagent for the synthesis of complex bioactive molecules, especially in the realm of kinase inhibitors. This technical guide elucidates the strategic application of this fluorinated building block, providing detailed protocols and insights into its role in constructing next-generation therapeutics.

The Rationale for Fluorination and Isopropoxy Substitution

The unique substitution pattern of this compound is not arbitrary; each group serves a distinct and synergistic purpose in modulating the properties of the final bioactive molecule. The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the difluoro substitution pattern on the phenyl ring can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.

  • Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby enhancing potency.

The ortho-isopropoxy group also plays a crucial role. Its steric bulk can influence the conformation of the biaryl linkage formed during coupling reactions, potentially locking the molecule into a bioactive conformation. Furthermore, the isopropoxy group can serve as a hydrogen bond acceptor and fine-tune the lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

A primary application of this compound is in the construction of biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, a cornerstone transformation in pharmaceutical synthesis.

The 4,5-difluoro-2-isopropoxyphenyl moiety is a key structural feature in the design of various kinase inhibitors, including Tropomyosin Receptor Kinase (TRK) inhibitors, which have shown significant promise in the treatment of cancers harboring NTRK gene fusions.[1][2]

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagent This compound reaction_vessel Reaction Mixture (Inert Atmosphere) reagent->reaction_vessel Combine halide Aryl/Heteroaryl Halide (e.g., Bromo-pyrazole) halide->reaction_vessel Combine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_vessel Combine base Base (e.g., K₂CO₃, Na₂CO₃) base->reaction_vessel Combine solvent Solvent (e.g., Dioxane/Water) solvent->reaction_vessel Combine heating Heating (Conventional or Microwave) reaction_vessel->heating Stir & Heat workup Aqueous Workup & Extraction heating->workup Cool & Process purification Purification (e.g., Column Chromatography) workup->purification product Bioactive Molecule (e.g., TRK Inhibitor) purification->product Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide Ar¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd2_halide Oxidative Addition pd2_aryl Ar¹-Pd(II)L₂-Ar² (Transmetalation Intermediate) pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination reagent_halide Ar¹-X reagent_boronic Ar²-B(OH)₂ base Base (OH⁻) product Ar¹-Ar²

References

Catalytic Systems for Suzuki-Miyaura Coupling of 4,5-Difluoro-2-isopropoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Sterically Encumbered and Electronically Modified Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and sterically demanding groups into molecular scaffolds is a cornerstone of rational design. 4,5-Difluoro-2-isopropoxyphenylboronic acid is a prime exemplar of a building block that embodies these critical features. The difluoro substitution pattern significantly alters the electronic properties of the phenyl ring, influencing pKa, lipophilicity, and metabolic stability of the final compound. Concurrently, the ortho-isopropoxy group introduces significant steric hindrance around the reactive boronic acid moiety, presenting both challenges and opportunities in carbon-carbon bond formation.

This technical guide provides a comprehensive overview of catalytic systems tailored for the Suzuki-Miyaura cross-coupling reactions involving this compound. We will delve into the mechanistic nuances dictated by its unique structure and present field-proven protocols for its effective utilization in the synthesis of complex biaryl and heteroaryl structures, which are often key intermediates in the development of kinase inhibitors and other therapeutic agents.

Understanding the Reactivity of this compound

The successful application of this compound in Suzuki-Miyaura coupling necessitates a clear understanding of the interplay between its electronic and steric characteristics.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This reduced nucleophilicity can slow down the crucial transmetalation step in the catalytic cycle.[1] Furthermore, fluorinated arylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions.[2]

  • Steric Hindrance: The ortho-isopropoxy group poses a significant steric challenge. This bulkiness can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially leading to lower reaction rates and yields.[1] The selection of an appropriate palladium catalyst and a sterically accommodating ligand is therefore paramount to overcoming this hindrance.

The interplay of these factors dictates the choice of the catalytic system. A highly active catalyst is required to facilitate the reaction under conditions mild enough to prevent protodeboronation.

Recommended Catalytic Systems

Based on extensive literature precedent for sterically hindered and electronically deactivated boronic acids, the following catalytic systems are recommended for the Suzuki-Miyaura coupling of this compound.

Palladium Precatalysts

A variety of palladium(II) and palladium(0) sources can be employed. For robust and reproducible results, air- and moisture-stable palladium(II) precatalysts that are readily reduced to the active Pd(0) species in situ are often preferred.

PrecatalystCommon NameKey Features
Pd(OAc)₂Palladium(II) AcetateCost-effective and widely available. Requires in situ reduction.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Air-stable, reliable for a broad range of couplings.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source, often used with phosphine ligands.
Phosphine Ligands

The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating the challenging transmetalation step. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective.

LigandCommon NameKey Features
P(t-Bu)₃Tri-tert-butylphosphineHighly electron-donating and sterically demanding, effective for challenging couplings.[3]
PCy₃TricyclohexylphosphineSimilar properties to P(t-Bu)₃, widely used for Suzuki-Miyaura reactions.[3]
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA Buchwald ligand, known for its high activity in cross-coupling reactions of sterically hindered substrates.
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active Buchwald ligand, often successful where others fail.
Bases

The base plays a crucial role in the activation of the boronic acid and the palladium complex. The choice of base can significantly impact the reaction rate and the extent of side reactions like protodeboronation. A careful balance between sufficient basicity to promote the reaction and mildness to avoid substrate degradation is key.

BaseKey Features
K₂CO₃Potassium Carbonate
K₃PO₄Potassium Phosphate
Cs₂CO₃Cesium Carbonate
CsFCesium Fluoride
Solvents

The choice of solvent influences the solubility of the reactants and catalyst, and can also affect the reaction rate and selectivity. Aprotic polar solvents, often in combination with water, are typically used.

SolventKey Features
1,4-DioxaneA common solvent for Suzuki-Miyaura reactions.
Tetrahydrofuran (THF)Another widely used ethereal solvent.
TolueneA non-polar solvent, often used in combination with a polar co-solvent.
Dimethylformamide (DMF)A polar aprotic solvent that can be effective but may require higher purification effort.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of electronically diverse aryl and heteroaryl bromides.

Workflow Diagram:

Suzuki_Workflow_Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Pure Biaryl Product purify->product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling with aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides. Microwave-assisted synthesis can often provide the necessary energy to drive these more challenging couplings to completion in shorter reaction times.

Workflow Diagram:

Suzuki_Workflow_Protocol2 cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Aryl Chloride, Boronic Acid, Base, Catalyst, and Ligand solvent Add Degassed Solvent in Microwave Vial reagents->solvent Inert Atmosphere heat Heat in Microwave (120-150 °C) solvent->heat monitor Monitor by LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Pure Biaryl Product purify->product

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling with aryl chlorides.

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • P(t-Bu)₃ (4 mol%)

  • K₂CO₃ (2.5 equiv)

  • Toluene and Water (5:1 v/v), degassed

Procedure:

  • To a microwave reaction vial, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (4 mol%), and K₂CO₃ (2.5 equiv).

  • Add the degassed toluene/water (5:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing reactions involving this compound.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide Ar-Pd(II)(X)L₂ oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'B(OH)₂ Base pd2_biaryl Ar-Pd(II)-Ar'L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[4]

  • Transmetalation: This is often the rate-determining step, particularly for sterically hindered and electron-deficient boronic acids. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to the palladium center. The bulky ortho-isopropoxy group on this compound can make this step challenging, necessitating the use of highly active catalytic systems.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently active ligand- Inappropriate base or solvent- Low reaction temperature- Screen different palladium precatalysts and ligands (e.g., Buchwald ligands).- Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature or use microwave heating.- Ensure all reagents and solvents are anhydrous and degassed.
Protodeboronation of Boronic Acid - Harsh reaction conditions (high temperature, strong base)- Prolonged reaction time- Use a milder base (e.g., K₂CO₃ or CsF).- Employ a more active catalyst to allow for lower reaction temperatures and shorter reaction times.- Consider using the pinacol ester of the boronic acid, which can be more stable.
Formation of Homocoupled Products - Oxygen contamination- Side reactions of the boronic acid- Ensure the reaction is performed under a strictly inert atmosphere.- Optimize the stoichiometry of the reactants.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. While its steric and electronic properties present unique challenges in Suzuki-Miyaura cross-coupling, the use of appropriate catalytic systems, particularly those employing bulky, electron-rich phosphine ligands, can lead to high yields of the desired biaryl products. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully incorporate this important synthetic intermediate into their research and development programs. Careful optimization of the reaction parameters, guided by a sound understanding of the reaction mechanism, will be key to achieving the desired outcomes.

References

Application Notes and Protocols: Solvent Selection for Reactions with 4,5-Difluoro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the judicious selection of solvents for chemical reactions involving 4,5-difluoro-2-isopropoxyphenylboronic acid. The unique electronic and steric properties conferred by the difluoro and isopropoxy substituents necessitate a nuanced approach to solvent choice to ensure optimal reaction outcomes. This guide delves into the underlying principles governing solvent effects in key transformations such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. Detailed, field-tested protocols are provided, emphasizing the causal relationships between solvent properties and reaction efficiency, selectivity, and product purity. All recommendations are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a valuable building block in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. The difluorophenyl moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The ortho-isopropoxy group, in addition to influencing the electronic nature of the phenyl ring, can also play a role in directing reactivity and conformation.

However, the presence of ortho-fluorine and ortho-isopropoxy substituents on the boronic acid presents specific challenges. Fluorinated arylboronic acids, especially those with ortho-substituents, can be susceptible to side reactions like protodeboronation, particularly under basic conditions.[1][2] The choice of solvent is therefore a critical parameter that can profoundly impact the stability of the boronic acid and the overall success of the coupling reaction.

Core Principles of Solvent Selection

The selection of an appropriate solvent is not merely about dissolving reactants; it is a strategic decision that influences reaction kinetics, equilibria, and catalyst stability. For reactions involving this compound, the following solvent properties are of paramount importance:

  • Polarity and Aprotic Nature: Aprotic solvents are generally preferred to minimize protodeboronation of the boronic acid. The polarity of the solvent can influence the solubility of reactants and the stability of charged intermediates in the catalytic cycle.

  • Coordinating Ability: Solvents with coordinating ability (e.g., ethers like THF and 1,4-dioxane) can interact with the metal center of the catalyst, influencing its activity and stability.

  • Boiling Point: The reaction temperature is a critical factor, and the solvent's boiling point must be appropriate for the desired reaction conditions. Higher boiling points can facilitate reactions with higher activation energies but may also promote degradation of sensitive substrates.

  • Water Content: While many cross-coupling reactions are performed under anhydrous conditions, the presence of a controlled amount of water can sometimes be beneficial, particularly in Suzuki-Miyaura couplings, by facilitating the transmetalation step.[3] However, excessive water can lead to boronic acid decomposition.

Solvent Selection Logic for Key Reactions

The following diagram illustrates a decision-making workflow for solvent selection in common cross-coupling reactions with this compound.

SolventSelection cluster_0 Reaction Type cluster_1 Solvent Choice cluster_2 Recommended Solvents cluster_3 Considerations ReactionType Select Reaction Type Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination ReactionType->Buchwald C-N Bond Formation SuzukiSolvents 1,4-Dioxane Toluene THF/H₂O mixtures Suzuki->SuzukiSolvents BuchwaldSolvents Toluene Xylene 1,4-Dioxane (use with caution) Buchwald->BuchwaldSolvents Considerations Substrate Solubility Reaction Temperature Catalyst System Base Strength SuzukiSolvents->Considerations BuchwaldSolvents->Considerations

Caption: Decision workflow for solvent selection.

Protocols for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[4] The choice of solvent is critical for achieving high yields and minimizing side reactions.[5]

General Protocol for Suzuki-Miyaura Coupling with Aryl Halides

This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or THF/H₂O mixture)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the chosen anhydrous solvent (5-10 mL) via syringe. For THF/H₂O mixtures, a ratio of 4:1 to 10:1 is often effective.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Solvent Selection Table for Suzuki-Miyaura Coupling
Solvent SystemTypical Temperature (°C)AdvantagesDisadvantages
1,4-Dioxane 80-100Good for a wide range of substrates.[5]Can form peroxides; requires careful handling.
Toluene 100-110High boiling point, suitable for less reactive substrates.[6]May require higher catalyst loading.
THF/H₂O 60-80Can accelerate the reaction for some substrates.[3]Increased risk of protodeboronation.[2]
Propylene Carbonate (PC) 100-120A greener solvent alternative.[3]May not be suitable for all catalyst systems.

Protocols for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7] Solvent choice is crucial for managing the reactivity of both the catalyst and the base.[8][9]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with amines. Note that in this context, the boronic acid is typically first converted to an aryl halide or triflate which then undergoes the amination. However, direct C-N coupling with boronic acids is also possible under specific conditions. For the purpose of this guide, we will focus on the more common two-step approach.

Materials:

  • Aryl Halide or Triflate derived from this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene, Xylene)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating mantle

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add the aryl halide or triflate (1.0 mmol), palladium catalyst (0.01-0.02 mmol), ligand (0.02-0.04 mmol), and base (1.4 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Solvent Selection Table for Buchwald-Hartwig Amination
SolventTypical Temperature (°C)AdvantagesDisadvantages
Toluene 100-110Widely used and effective for a broad range of substrates.[8]Aromatic hydrocarbon, consider greener alternatives.
Xylene 120-140Higher boiling point allows for reactions with less reactive substrates.[9]Aromatic hydrocarbon, consider greener alternatives.
1,4-Dioxane 80-100Can be effective, but should be used with caution due to peroxide formation.[7]Safety concerns.
2-MeTHF 80-100A greener, safer alternative to THF and dioxane.[10]May require optimization of reaction conditions.
MTBE 55A greener alternative to other ethers.[10]Lower boiling point may limit its application.

Stability and Handling of this compound

Fluorinated phenylboronic acids can exhibit enhanced Lewis acidity and may be prone to decomposition.[11] It is recommended to store this compound in a cool, dry place under an inert atmosphere. When weighing and handling the solid, minimize exposure to air and moisture. The compound may contain varying amounts of its anhydride.

Conclusion

The successful application of this compound in organic synthesis is highly dependent on the careful selection of the reaction solvent. For Suzuki-Miyaura couplings, aprotic solvents like 1,4-dioxane and toluene are generally reliable, with aqueous mixtures of THF offering a milder alternative for more reactive substrates. For Buchwald-Hartwig aminations, anhydrous, non-polar aprotic solvents such as toluene and xylene are the standard, although greener alternatives like 2-MeTHF are emerging as viable options. By understanding the interplay between solvent properties and reaction mechanism, researchers can optimize their synthetic routes to achieve high yields and purity, thereby accelerating the drug discovery and development process.

References

Application Note & Scale-Up Protocol: Synthesis of 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Key Building Block

4,5-Difluoro-2-isopropoxyphenylboronic acid is a highly valuable intermediate in modern medicinal chemistry and drug development. Its specific substitution pattern—an electron-rich isopropoxy group ortho to the boronic acid and two fluorine atoms on the phenyl ring—makes it a versatile partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2] The fluorine substituents are often incorporated into drug candidates to modulate metabolic stability, pKa, and binding affinity. This document provides a comprehensive guide to the synthesis of this key building block, with a specific focus on the practical considerations and safety protocols required for scaling the process from the laboratory bench to pilot-plant production.

Synthetic Strategy: Directed ortho-Metalation as the Method of Choice

Several synthetic routes can be envisioned for the preparation of arylboronic acids.[3] For the target molecule, this compound, the most efficient and regioselective strategy is Directed ortho-Metalation (DoM).

  • Rationale for Selecting DoM: The isopropoxy group is a potent Directed Metalation Group (DMG). It acts as a Lewis base, coordinating to an organolithium reagent and directing deprotonation exclusively to the adjacent ortho-position (C6).[4] This approach offers superior regiochemical control compared to classical electrophilic aromatic substitution.

  • Alternative Routes Considered:

    • Grignard Reaction: This would require the synthesis of 1-bromo-4,5-difluoro-2-isopropoxybenzene. While feasible, Grignard reactions are notoriously difficult to initiate and can be highly exothermic and difficult to control upon initiation, posing significant safety risks at scale.[5][6][7]

    • Palladium-Catalyzed Borylation: Methods using catalysts like Pd(dppf)Cl₂ and a boron source like bis(pinacolato)diboron (B₂Pin₂) are effective but introduce the cost of palladium catalysts and require subsequent, often challenging, hydrolysis of the boronate ester.[8] Removing palladium to the low ppm levels required for active pharmaceutical ingredients (APIs) adds further complexity and cost to the process.

The DoM strategy, starting from the readily available 1,2-difluoro-3-isopropoxybenzene, is therefore the most direct, atom-economical, and scalable route.

Process Hazards and Critical Safety Assessment

The selected DoM route involves highly reactive and hazardous materials. A thorough risk assessment and implementation of stringent safety protocols are non-negotiable for scale-up.

  • Organolithium Reagents (n-Butyllithium/LDA): These reagents are pyrophoric, capable of igniting spontaneously on contact with air or moisture.[9][10] They are also severely corrosive. All transfers and reactions must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in anhydrous solvents.[11][12] Personnel must be equipped with flame-resistant lab coats, safety goggles, a face shield, and appropriate gloves.[13]

  • Cryogenic Temperatures: The lithiation step is performed at -78 °C to ensure the stability of the aryllithium intermediate and prevent side reactions. Maintaining this temperature in large-scale reactors requires a reliable cooling system (e.g., liquid nitrogen or specialized chillers).

  • Exothermic Quench: The reaction of the aryllithium intermediate with the electrophile (triisopropyl borate) and the subsequent work-up (quenching with acid) are highly exothermic. The rate of addition must be carefully controlled to manage the heat evolution and prevent a runaway reaction. A "reverse quench," where the reaction mixture is slowly added to the quenching solution, is the preferred method at scale to maintain better temperature control.

  • Flammable Solvents: The use of solvents like tetrahydrofuran (THF) and hexanes presents a significant fire hazard. All equipment must be properly grounded to prevent static discharge, and the reaction should be performed in a well-ventilated area, away from ignition sources.

Detailed Scale-Up Synthesis Protocol

This protocol details the synthesis from the starting material, 1,2-difluoro-3-isopropoxybenzene.

Step 1: Preparation of the Starting Material (1,2-Difluoro-3-isopropoxybenzene)

This material can be prepared via a standard Williamson ether synthesis from 3,4-difluorophenol and 2-bromopropane, using a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF. For the purposes of this protocol, we will assume commercially available starting material that meets the required specifications.

Step 2: Directed ortho-Metalation and Borylation

G cluster_setup Reactor Setup & Inerting cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble & dry reactor assembly Inert 2. Purge with dry Nitrogen Setup->Inert Charge_SM 3. Charge 1,2-difluoro-3-isopropoxybenzene & Anhydrous THF Inert->Charge_SM Cool 4. Cool reactor to -78 °C Charge_SM->Cool Add_LDA 5. Slowly add LDA solution (Maintain T < -70 °C) Cool->Add_LDA Stir1 6. Stir for 1-2 hours at -78 °C (IPC-1: Check for SM consumption) Add_LDA->Stir1 Add_Borate 7. Slowly add Triisopropyl borate (Maintain T < -70 °C) Stir1->Add_Borate Warm 8. Allow to warm slowly to 0 °C Add_Borate->Warm Quench 9. Perform reverse quench into aq. HCl Warm->Quench Extract 10. Phase separation & extraction with EtOAc Quench->Extract Wash 11. Wash organic layer with brine Extract->Wash Dry 12. Dry over Na₂SO₄, filter, and concentrate Wash->Dry Slurry 13. Slurry crude solid in Hexane/EtOAc Dry->Slurry Filter_Dry 14. Filter and dry under vacuum Slurry->Filter_Dry QC 15. Final QC analysis (HPLC, NMR) Filter_Dry->QC

Protocol:

  • Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and equipped with a mechanical stirrer, a temperature probe, an inert gas inlet, and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen for at least one hour.

  • Charging Reagents: Charge the reactor with 1,2-difluoro-3-isopropoxybenzene (1.0 equiv.) and anhydrous THF (approx. 10 L/kg). Begin vigorous stirring and cool the solution to -78 °C using a suitable cooling bath.

  • Lithiation: Slowly add a solution of Lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) via the dropping funnel over 1-2 hours. Critically, the internal temperature must be maintained below -70 °C throughout the addition.

  • Stirring & Monitoring: After the addition is complete, stir the resulting mixture at -78 °C for an additional 1-2 hours. An In-Process Control (IPC) sample can be taken (and carefully quenched) to be analyzed by HPLC or GC-MS to confirm the consumption of the starting material.

  • Borylation: Slowly add triisopropyl borate (1.2 equiv.) via the dropping funnel, again ensuring the internal temperature does not rise above -70 °C.

  • Warming: Once the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2-3 hours. The mixture will typically become thick, so robust stirring is essential.

Step 3: Quench and Product Isolation
  • Quench: In a separate, appropriately sized vessel, prepare a solution of 2 M hydrochloric acid (approx. 5 L/kg of starting material). Cool this acidic solution to 0-5 °C. Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring, ensuring the temperature of the quench pot does not exceed 15 °C. This is a highly exothermic step that requires careful control.

  • Extraction: Allow the mixture to warm to room temperature. The layers will separate. Collect the organic layer. Extract the aqueous layer twice with a suitable solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

  • Wash and Dry: Combine all organic layers and wash with saturated sodium chloride (brine) solution to remove residual water. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound as a solid.

Step 4: Purification

Boronic acids can be challenging to purify via chromatography at scale.[14][15] A robust slurry/recrystallization method is preferred.

  • Slurry Wash: Add the crude solid to a suitable solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v), to form a mobile slurry.

  • Stirring: Stir the slurry at room temperature for 2-4 hours. This process helps to dissolve organic impurities while the desired boronic acid, which has lower solubility, remains a solid. Boric acid, a common impurity, can often be removed this way or by an initial aqueous workup.

  • Isolation: Filter the solid product, wash the filter cake with cold hexanes, and dry under vacuum at a temperature not exceeding 40 °C to yield the final product.

Process Parameter Control and Data Summary

Successful scale-up hinges on the precise control of critical process parameters.

Table 1: Critical Process Parameters

Parameter Set Point Justification
Lithiation Temperature -78 °C to -70 °C Prevents decomposition of the aryllithium intermediate and minimizes side reactions.
Reagent Addition Rate 1-2 hours Controls exotherm and ensures safe operation.
Agitation Speed High Essential for heat transfer and to maintain homogeneity, especially as the mixture thickens.
Atmosphere Inert (N₂ or Ar) Prevents reaction of pyrophoric organolithium reagent with air and moisture.[11]

| Quench Temperature | 0 °C to 15 °C | Manages the significant exotherm from neutralizing the organolithium and hydrolyzing the borate ester. |

Table 2: Example Reagent Stoichiometry

Reagent Molar Equiv. Example Lab Scale (10g SM) Example Pilot Scale (10kg SM)
1,2-Difluoro-3-isopropoxybenzene 1.0 10.0 g 10.0 kg
Anhydrous THF - 100 mL 100 L
LDA (2.0 M solution) 1.1 32.0 mL 32.0 L
Triisopropyl borate 1.2 16.0 mL 16.0 L

| Expected Yield | | 75-85% | 70-80% |

Reaction Mechanism and Analytical QC

// Nodes for structures SM [label=<

1,2-Difluoro-3-isopropoxybenzene

];

Complex [label=<

Coordination Complex

];

ArylLi [label=<

Aryllithium Intermediate

];

BorateEster [label=<

Borate Ester

];

FinalProduct [label=<

Final Product

];

// Edges with labels SM -> Complex [label="+ LDA\n(or n-BuLi)"]; Complex -> ArylLi [label=<ortho-deprotonation

  • Diisopropylamine>]; ArylLi -> BorateEster [label=<+ B(OiPr)₃>]; BorateEster -> FinalProduct [label= Work-up>]; } enddot Diagram 2: Directed ortho-Metalation Mechanism

Analytical Quality Control (QC):

To ensure the quality and purity of the final product, the following analytical tests are required.

Table 3: Final Product Specifications

Test Method Specification
Appearance Visual White to off-white solid
Identity ¹H NMR, ¹⁹F NMR, MS Conforms to the structure
Purity HPLC ≥ 98.0%
Melting Point DSC or MP Apparatus 75-79 °C

| Residual Solvents | GC-HS | THF ≤ 720 ppm, Hexanes ≤ 290 ppm |

Conclusion

The scale-up synthesis of this compound via Directed ortho-Metalation is a robust and efficient method. Success at an industrial scale is contingent upon a deep understanding of the associated hazards and the implementation of meticulous control over critical process parameters, especially temperature during the addition of reagents and the final quench. The protocol described herein provides a comprehensive framework for the safe, scalable, and reproducible production of this vital pharmaceutical building block.

References

Fluorinated Boronic Acids: Enhancing Material Performance Through Strategic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

An Applications Guide for Materials Science

Introduction: Beyond the Suzuki Coupling

For decades, boronic acids have been celebrated as indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility extends far beyond the creation of carbon-carbon bonds. The inherent Lewis acidity of the boron atom and its unique ability to form reversible covalent bonds with diols make boronic acids a powerful functional group for creating advanced materials.[1][2]

The strategic introduction of fluorine atoms onto the boronic acid scaffold—creating fluorinated boronic acids—dramatically enhances these intrinsic properties. Fluorine's high electronegativity exerts a powerful inductive effect, increasing the Lewis acidity of the boron center.[3][4] This fundamental change unlocks a new tier of performance and enables applications in materials science that are inaccessible to their non-fluorinated counterparts. This guide explores these applications, providing both the theoretical underpinnings and practical protocols for researchers in materials science and drug development.

The introduction of fluorine can significantly increase the acidity of boronic compounds, which is a critical factor for their interaction with analytes.[3][5] This enhanced acidity allows for strong interactions even at physiological pH, a crucial feature for biosensors and biocompatible materials.[4] Furthermore, the fluorine atom can influence the electronic and optical properties of molecules, making fluorinated boronic acids key building blocks for novel organic electronics and liquid crystalline materials.[6]

This document will delve into four key application areas:

  • Advanced Sensors: Leveraging enhanced Lewis acidity for the sensitive detection of anions and saccharides.

  • Stimuli-Responsive Polymers: Creating "smart" materials that respond to chemical triggers like fluoride ions.

  • Self-Healing Materials: Utilizing the dynamic nature of boronate esters to design materials that can autonomously repair damage.

  • Advanced Organic Materials: Employing fluorinated boronic acids as synthons for materials with tailored electronic properties.

Application 1: Advanced Chemical and Biological Sensors

The electron-deficient boron center of boronic acids acts as a Lewis acid, readily interacting with Lewis bases.[7] This interaction is the foundation of their use in sensor technology. Fluorination amplifies this effect, leading to sensors with superior sensitivity and selectivity.

Core Principle: Amplified Lewis Acidity

The primary mechanism behind boronic acid-based sensing involves a detectable change—often optical (fluorescence, colorimetric) or electrochemical—upon binding to an analyte.[8] Two main binding modes are exploited:

  • Lewis Acid-Base Interaction: For anions like fluoride (F⁻), the empty p-orbital of the boron atom accepts a lone pair of electrons from the anion.[7][8]

  • Reversible Covalent Bonding: For molecules containing 1,2- or 1,3-diols (like saccharides), the boronic acid forms a cyclic boronate ester.[9][10]

Introducing electron-withdrawing fluorine atoms to the phenyl ring makes the boron center more electrophilic (a stronger Lewis acid).[3] This increased acidity leads to a higher binding affinity for target analytes, which translates directly to lower detection limits and greater sensor sensitivity.[4]

Application Note: High-Sensitivity Fluoride Ion Sensing

Causality Behind the Method: The detection of fluoride ions in aqueous solutions is critical for environmental monitoring and public health.[11] Fluorinated boronic acids are exceptionally well-suited for this task. The strong interaction between the highly electronegative fluoride ion and the enhanced Lewis acidic boron center forms a stable fluoroboronate complex, which can be transduced into a measurable signal.[12] Many sensor designs incorporate a fluorophore, where the electronic properties of the boronic acid group change upon fluoride binding, modulating the fluorescence output.[13]

Data Summary: Performance of Boronic Acid-Based Fluoride Sensors

Sensor ArchitectureAnalyteDetection PrincipleLimit of Detection (LOD)Reference
Pyreneboronic acid–catechol ensembleFluoride (F⁻)Excimer Emission~1 ppm (5.2 x 10⁻⁵ M)[11],[14]
Aminophenylboronic acid on SPCEFluoride (F⁻)Electrochemical0.3 µM[12]
Fluorescein-boronic acid derivativeFluoride (F⁻)Fluorescence IncreaseNot specified[7]

Protocol: Fluorescent Detection of Aqueous Fluoride using a Pyreneboronic Acid Ensemble

This protocol is adapted from the principles described by Wu et al. for the direct sensing of aqueous fluoride.[11] It relies on the fluoride-triggered aggregation of a pyreneboronic acid-catechol complex, which results in a shift from monomer to excimer fluorescence.

Materials:

  • 1-Pyreneboronic acid (PBA)

  • Pyrocatechol (Catechol)

  • Potassium fluoride (KF) standard solutions

  • Buffer solution (e.g., pH 5.0 acetate buffer)

  • Deionized water

  • Acetonitrile (ACN)

  • Fluorescence spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of 1-pyreneboronic acid in acetonitrile.

    • Prepare a 10.0 mM stock solution of pyrocatechol in deionized water.

    • Prepare a series of standard KF solutions in deionized water (e.g., ranging from 1 µM to 1 mM).

  • Sensing Ensemble Preparation:

    • In a quartz cuvette, combine 30 µL of the PBA stock solution and 30 µL of the pyrocatechol stock solution.

    • Add 2.94 mL of the pH 5.0 buffer solution to reach a final volume of 3.0 mL. The final concentrations will be 10 µM PBA and 100 µM catechol.

    • Mix thoroughly by gentle inversion.

  • Fluorescence Measurement:

    • Place the cuvette in the fluorescence spectrophotometer.

    • Set the excitation wavelength to 340 nm.

    • Record the emission spectrum from 350 nm to 600 nm. You should observe monomer fluorescence peaks at approximately 377 nm and 397 nm.

  • Fluoride Titration:

    • To the sensing ensemble, add small aliquots (e.g., 5-20 µL) of a standard KF solution.

    • After each addition, mix gently and allow the solution to equilibrate for 2 minutes.

    • Record the emission spectrum.

  • Data Analysis:

    • Observe the decrease in monomer emission and the concomitant increase in the broad excimer emission band centered around 470 nm.

    • Plot the ratio of excimer to monomer fluorescence intensity (I₄₇₀/I₃₇₇) as a function of fluoride concentration to generate a calibration curve.

Self-Validation: The protocol's integrity is confirmed by observing a clear ratiometric change. The presence of an isosbestic point in the emission spectra during titration indicates a clean conversion between two distinct fluorescent species (monomer and excimer), validating the proposed sensing mechanism. The system should also show high selectivity for fluoride over other common anions like Cl⁻, Br⁻, and H₂PO₄⁻.[11]

Diagram: Fluoride Sensing Mechanism

G cluster_0 Initial State (Monomer Emission) cluster_1 Fluoride Binding & Aggregation (Excimer Emission) PBA Pyreneboronic Acid (PBA) PBA_Cat PBA-Catechol Complex PBA->PBA_Cat + Catechol Cat Catechol Cat->PBA_Cat Adduct PBA-Cat-F⁻ Adduct PBA_Cat->Adduct + F⁻ Fluoride Fluoride (F⁻) Fluoride->Adduct Aggregate Supramolecular Aggregate Adduct->Aggregate Self-Assembly caption Fluoride binding triggers aggregation and a fluorescence shift.

Caption: Fluoride binding triggers aggregation and a fluorescence shift.

Application 2: Self-Healing Materials

The development of materials that can autonomously repair damage is a major goal in materials science. Boronic acids are at the forefront of this research due to their ability to form dynamic covalent bonds.[15]

Core Principle: Dynamic Boronic Ester Bonds

Self-healing materials require chemical bonds that are reversible.[15] The reaction between a boronic acid and a diol to form a boronic ester is a prime example of a dynamic covalent bond.[16] When a material cross-linked by these bonds is damaged (e.g., cut), the bonds at the fracture interface can break and reform, re-establishing the polymer network and restoring the material's integrity.[15][17]

The rate of this bond exchange is crucial for healing efficiency. Fluorination of the boronic acid component can modulate the stability and exchange kinetics of the boronic ester linkage. While strong electron-withdrawing groups can sometimes slow the exchange, they can also be used to create more hydrolytically stable materials, balancing durability with healability.[16]

Application Note: Self-Healing Hydrogels for 3D Cell Culture

Causality Behind the Method: Hydrogels are water-swollen polymer networks widely used as scaffolds for tissue engineering and 3D cell culture. Creating dynamic, self-healing hydrogels allows for unique applications, such as the construction of complex, multi-layered co-culture systems by simply pressing together blocks of cell-laden gels.[17] The boronic ester linkages provide the necessary dynamic cross-links that can reform across the interface between two hydrogel pieces. The use of biocompatible polymers (e.g., polyvinyl alcohol, PVA) and boronic acid cross-linkers that function in cell culture media is essential.[17]

Protocol: Preparation of a Self-Healing Boronic Acid-Based Hydrogel

This protocol describes the formation of a self-healing hydrogel by mixing two polymer components: one functionalized with a diol (polyvinyl alcohol) and the other with a boronic acid.

Materials:

  • Poly(vinyl alcohol) (PVA), 100 kDa

  • 4-Carboxyphenylboronic acid (CPBA)

  • Poly(N,N-dimethylacrylamide-co-N-acryloxysuccinimide) (P(DMAA-co-NAS))

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for activation (or use pre-activated polymer)

  • (3-Aminopropyl)triethoxysilane (APTES) for boronic acid functionalization (example)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

Part A: Synthesis of Boronic Acid-Functionalized Polymer (Illustrative) (Note: Many strategies exist; this is a representative example of grafting boronic acid onto a polymer backbone.)

  • Activate CPBA: Dissolve 4-carboxyphenylboronic acid (CPBA) and N-hydroxysuccinimide (NHS) in a 1:1 molar ratio in anhydrous DMF. Add DCC (1.1 equivalents) and stir at room temperature for 4-6 hours to form the NHS-ester of CPBA.

  • Grafting: Dissolve a copolymer containing amine-reactive groups (e.g., P(DMAA-co-NAS)) in DMF. Add the activated CPBA-NHS ester solution and an amine-functionalized boronic acid precursor if needed. Stir overnight at room temperature.

  • Purification: Precipitate the functionalized polymer in cold diethyl ether. Redissolve in a minimal amount of water and dialyze against deionized water for 3 days to remove unreacted reagents. Lyophilize to obtain the pure boronic acid-functionalized polymer.

Part B: Hydrogel Formation and Self-Healing Test

  • Polymer Solutions:

    • Prepare a 10% (w/v) solution of PVA in PBS (pH 7.4) by heating at 90 °C until fully dissolved. Cool to room temperature.

    • Prepare a 10% (w/v) solution of the boronic acid-functionalized polymer in PBS (pH 7.4).

  • Gelation:

    • In a small vial, mix equal volumes of the PVA solution and the boronic acid polymer solution.

    • Vortex or stir vigorously for 30 seconds. Gelation should occur rapidly (within minutes) as boronic ester cross-links form.

  • Self-Healing Demonstration:

    • Allow the gel to set for 30 minutes.

    • Cut the hydrogel into two separate pieces using a scalpel. To aid visualization, one of the initial polymer solutions can be colored with a small amount of biocompatible dye.

    • Gently press the two cut surfaces together.

    • Leave the re-joined gel in a humid environment (e.g., a sealed petri dish with a wet tissue) at room temperature.

  • Evaluation:

    • After 1-2 hours, carefully lift the hydrogel. If healing has occurred, the two pieces will have fused into a single, contiguous piece that can withstand gentle stretching. The interface should become less visible over time.

Self-Validation: The success of the protocol is visually and mechanically validated. The disappearance of the cut interface and the restoration of mechanical integrity (i.e., the ability to be handled without breaking at the seam) are direct proof of self-healing. For quantitative analysis, rheological measurements can be performed to show the recovery of the gel's storage modulus (G') after being subjected to high strain (which breaks the network) followed by a rest period.[17]

Diagram: Self-Healing Mechanism via Boronic Ester Exchange

Caption: Dynamic boronic ester bonds break and reform to heal the material.

Application 3: Building Blocks for Advanced Organic Materials

Fluorinated boronic acids are premier building blocks for creating sophisticated organic materials used in electronics and displays. Their primary role is in the Suzuki-Miyaura cross-coupling reaction, where they enable the precise construction of complex molecular frameworks.[6]

Core Principle: Tuning Electronic Properties

The Suzuki-Miyaura reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex.[2][6] When synthesizing materials for organic electronics (e.g., OLEDs, organic photovoltaics), the final molecule's electronic properties—such as its HOMO/LUMO energy levels—are paramount.

The fluorine atom's strong electron-withdrawing nature allows for fine-tuning of these properties.[6] Incorporating fluorinated aryl groups into a conjugated polymer or small molecule can:

  • Lower the HOMO and LUMO energy levels, improving stability against oxidation.

  • Influence intermolecular packing in the solid state, affecting charge transport.

  • Modify the optical properties (absorption/emission wavelengths).

This makes fluorinated boronic acids essential tools for materials scientists designing next-generation electronic devices.[6]

Protocol: Suzuki-Miyaura Synthesis of a Fluorinated Biphenyl Derivative

This protocol provides a general method for the palladium-catalyzed cross-coupling of a fluorinated phenylboronic acid with an aryl bromide, a foundational reaction for building more complex conjugated systems.

Materials:

  • 3-Fluorophenylboronic acid

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (as solvents)

  • Ethanol (for recrystallization)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 3-fluorophenylboronic acid (1.0 mmol, 1.0 eq.), 4-bromotoluene (1.05 mmol, 1.05 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

    • Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, PPh₃ (0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing:

    • Add a 4:1 mixture of toluene:water (10 mL).

    • Seal the flask and degas the mixture thoroughly by subjecting it to three cycles of vacuum-backfill with an inert gas (Argon). This is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction:

    • Heat the reaction mixture to 90 °C under the inert atmosphere.

    • Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer. Extract the aqueous layer twice more with 15 mL of ethyl acetate.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from hot ethanol to yield the pure 3-fluoro-4'-methyl-1,1'-biphenyl product.

Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry. A successful reaction is indicated by the disappearance of the starting materials and the appearance of a new set of aromatic signals corresponding to the coupled product. The yield should be reproducible under the same conditions.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX R-X (Organohalide) ArX->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetal Boronic R'-B(OH)₂ (Fluorinated Boronic Acid) Boronic->Transmetal caption The Suzuki-Miyaura cycle regenerates the Pd(0) catalyst.

Caption: The Suzuki-Miyaura cycle regenerates the Pd(0) catalyst.

Conclusion and Future Outlook

Fluorinated boronic acids represent a class of compounds whose full potential in materials science is still being realized. The ability to precisely tune Lewis acidity and electronic properties through fluorination provides a powerful lever for material design. Current research continues to push the boundaries, exploring their use in creating covalent organic frameworks (COFs), advanced battery electrolytes, and increasingly complex biological probes.[5][18] The synergy between the unique reactivity of the boronic acid group and the profound electronic influence of fluorine ensures that these molecules will remain at the heart of innovation in functional materials for years to come.

References

Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Arylpyridines

The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and versatile synthetic methodologies for its construction.[1][2] These compounds serve as key intermediates and core scaffolds in the development of kinase inhibitors, anti-cancer agents, and other therapeutic drugs.[3][4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely adopted methods for the formation of the pivotal C(sp²)–C(sp²) bond that defines the 2-arylpyridine framework, offering a broad substrate scope and functional group tolerance.[2][5][6]

This guide provides a comprehensive overview of the synthesis of 2-arylpyridines using substituted boronic acids, with a focus on the practical application of the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and present a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (e.g., a 2-halopyridine). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) complex.[7][8]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this step, as it activates the boronic acid to form a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium center.[6][9]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the desired 2-arylpyridine product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)(Ar')L₂ Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation (Weighing and dissolving) B 2. Reaction Setup (Inert atmosphere) A->B C 3. Degassing (Freeze-pump-thaw or sparging) B->C D 4. Catalyst Addition C->D E 5. Reaction (Heating under inert atmosphere) D->E F 6. Workup (Quenching, extraction) E->F G 7. Purification (Column chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4,5-Difluoro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4,5-Difluoro-2-isopropoxyphenylboronic acid. This particular boronic acid, characterized by its electron-withdrawing fluorine substituents and a sterically demanding ortho-isopropoxy group, often requires careful reaction optimization to achieve high yields.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are typically rooted in a few key areas.[2] Firstly, the combination of steric hindrance from the ortho-isopropoxy group and the electron-withdrawing nature of the difluoro substituents can slow down the crucial transmetalation step of the catalytic cycle.[1] Secondly, catalyst deactivation or inefficient generation of the active Pd(0) species can be a significant issue.[3][4] Finally, the stability of the boronic acid itself under the reaction conditions should be considered, as protodeboronation is a common side reaction.[4][5]

Q2: I'm observing a significant amount of a side product that appears to be the result of my boronic acid homocoupling. What causes this and how can I minimize it?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[3][5] Rigorous degassing of all solvents and ensuring the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) is critical.[5][6] Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help mitigate this side reaction as it bypasses a potentially inefficient in-situ reduction of a Pd(II) precatalyst.[3][5]

Q3: What is protodeboronation and why is it a concern with this compound?

A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.[2][4] Electron-deficient boronic acids, like the one , are particularly susceptible to this process, which is often accelerated by strong bases, the presence of water, and elevated temperatures.[1][4]

Q4: Should I be concerned about the solubility of my reagents?

A4: Yes, poor solubility of any of the reaction components (aryl halide, boronic acid, or base) can significantly hinder the reaction rate and lead to inconsistent results.[4] If you observe that your starting materials are not fully dissolved, a change of solvent or solvent system is necessary.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling with this compound.

Problem 1: Low or No Product Yield

When faced with a low or non-existent yield, a logical, step-by-step investigation of the reaction parameters is the most effective approach.

The palladium catalyst is the heart of the reaction. If it's not active or the catalytic cycle is stalled, the reaction will not proceed efficiently.

  • Solution 1: Verify Catalyst and Ligand Integrity. Ensure that your palladium source and ligand are not degraded.[3] For challenging substrates, consider using modern, pre-formed Pd(0) catalysts or highly active Buchwald-type precatalysts (e.g., XPhos Pd G3), which are designed for efficient generation of the active catalytic species.[5][7]

  • Solution 2: Optimize the Ligand. The ortho-isopropoxy group on the boronic acid introduces significant steric bulk. Using bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), can facilitate both the oxidative addition and the reductive elimination steps, which can be beneficial for sterically hindered substrates.[3][8][9][10]

  • Solution 3: Increase Catalyst Loading. While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome a sluggish reaction.[3]

The electronic and steric properties of this compound can make the transfer of the aryl group from boron to palladium (transmetalation) the rate-limiting step.

  • Solution 1: Judicious Choice of Base. A stronger, non-nucleophilic base is often required to form the more reactive boronate "ate" complex necessary for transmetalation.[11][12] Consider switching from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃.[1][4] The physical state of the base is also important; ensure it is finely powdered to maximize its surface area and reactivity.[3]

  • Solution 2: Solvent System Optimization. The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or 2-MeTHF, often with a small amount of water, are commonly used.[13] The water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[13][14] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[5]

  • Solution 3: Increase Reaction Temperature. Increasing the temperature can provide the necessary energy to overcome the activation barrier for a slow transmetalation step.[4] A typical range to explore is 80-110 °C.[5]

Workflow for Troubleshooting Low Yield

G start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions boronic_acid Address Boronic Acid Stability start->boronic_acid cat_integrity Verify Catalyst/Ligand Integrity Use Active Precatalyst catalyst->cat_integrity Activity? ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald type) catalyst->ligand Sterics? loading Increase Catalyst Loading catalyst->loading Rate? base Use Stronger Base (K₃PO₄, Cs₂CO₃) conditions->base Transmetalation? solvent Screen Solvents (Dioxane/H₂O, THF, Toluene) conditions->solvent Solubility? temp Increase Temperature (80-110 °C) conditions->temp Activation Energy? protodeboronation Minimize Protodeboronation boronic_acid->protodeboronation milder_base Use Milder Base (KF) or Anhydrous Conditions protodeboronation->milder_base Harsh Base? protect Convert to More Stable Boronate (Pinacol Ester, MIDA Ester) protodeboronation->protect Inherent Instability?

Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Significant Formation of Side Products

The appearance of undesired products signals that alternative reaction pathways are competing with the desired cross-coupling.

As previously mentioned, the electron-deficient nature of the boronic acid makes it susceptible to this side reaction.

  • Solution 1: Use Milder Bases or Anhydrous Conditions. If protodeboronation is suspected, switching to a milder base like potassium fluoride (KF) can be effective.[4][15] Alternatively, moving to strictly anhydrous conditions can significantly reduce this side reaction by removing the proton source.[5]

  • Solution 2: Convert to a More Stable Boron Reagent. Boronic acids can be converted into more stable derivatives that are less prone to protodeboronation.[5] Common examples include:

    • Pinacol esters (BPin): Generally more stable and release the boronic acid slowly under reaction conditions.[5]

    • Potassium trifluoroborate salts (BF₃K): Highly stable, crystalline solids.[5]

    • MIDA boronates: Exceptionally stable and can be used for sequential couplings.[5]

While less common than boronic acid homocoupling, the dimerization of the aryl halide partner can also occur.

  • Solution 1: Optimize Ligand Choice. Bulky, electron-donating ligands can often favor the desired cross-coupling pathway over homocoupling.[3][5]

  • Solution 2: Control Reagent Stoichiometry. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes suppress the homocoupling of the limiting aryl halide.

Recommended Starting Protocol

For researchers beginning their optimization, the following protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.

Experimental Protocol: General Procedure for Suzuki Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 100 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Data Summary Table: Recommended Reaction Parameters

ParameterRecommended Starting ConditionRationale & Key Considerations
Palladium Source XPhos Pd G3 (or other Buchwald G3/G4 precatalysts)Highly active, air-stable precatalysts that ensure efficient generation of the active Pd(0) species, crucial for challenging substrates.[5][7]
Ligand Buchwald-type (e.g., XPhos, SPhos)Bulky, electron-rich ligands are known to accelerate oxidative addition and reductive elimination, overcoming steric hindrance.[8][9][10]
Base K₃PO₄ or Cs₂CO₃ (finely powdered)Stronger bases are often necessary to promote the formation of the reactive boronate "ate" complex, accelerating the rate-limiting transmetalation step.[1][4]
Solvent Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1)Aprotic ethers are good general solvents. A small amount of water can aid in dissolving the base and promoting the reaction, but anhydrous conditions should be tried if protodeboronation is an issue.[5][7][13]
Temperature 100 °CElevated temperatures are often required to overcome the activation energy barriers associated with sterically hindered and electronically deactivated substrates.[4]
Boronic Acid Equiv. 1.2 - 1.5A slight excess helps to drive the reaction to completion and can compensate for any degradation of the boronic acid.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L₂Pd(II)(Ar¹)(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetalation

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[13][16]

References

Technical Support Center: Purification of Products from 4,5-Difluoro-2-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-isopropoxyphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise to diagnose issues, select the appropriate purification strategy, and obtain your target compounds with high purity.

Introduction: The Unique Challenges of Purifying Fluorinated Isopropoxy-Substituted Biaryls

This compound is a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][2][3][4] However, the unique combination of its substituents—the electron-withdrawing difluoro pattern and the bulky, moderately polar isopropoxy group—can introduce specific challenges during product purification. These challenges often stem from the formation of byproducts with similar polarities to the desired product, making separation by standard chromatographic techniques difficult.[5]

This guide will walk you through common purification hurdles and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my Suzuki-Miyaura reaction using this compound?

A1: The impurity profile of a Suzuki-Miyaura coupling can be complex. The most common impurities include:

  • Homocoupled Boronic Acid: The symmetrical biaryl formed from the coupling of two molecules of this compound. This is often a significant byproduct, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[6][7][8][9]

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Protodeboronated Starting Material: The 1,2-difluoro-3-isopropoxybenzene formed by the cleavage of the C-B bond of the starting boronic acid. This side reaction can be catalyzed by acid, base, or certain metal salts.[10]

  • Palladium Catalyst Residues and Ligand-Derived Byproducts: These can include palladium black and oxidized phosphine ligands (e.g., triphenylphosphine oxide), which can complicate purification.[11]

Q2: My desired product and the homocoupled byproduct have very similar Rf values on TLC. How can I improve their separation?

A2: This is a common and challenging issue, particularly with fluorinated compounds that may have similar polarities.[5] Here are several strategies to tackle this:

  • Optimize Your Chromatography:

    • Solvent System Modification: Instead of standard hexane/ethyl acetate, try solvent systems with different selectivities. Chlorinated solvents like dichloromethane (DCM) in combination with methanol can sometimes provide better separation.[11] A small amount of a modifier like acetic acid or triethylamine might also help if your compounds have acidic or basic handles.[12]

    • Change the Stationary Phase: If silica gel fails, consider using neutral alumina, which has different surface characteristics.[12] For highly nonpolar compounds, reversed-phase chromatography (C18) might be a viable option, though it is often less scalable for preparative work.

  • Recrystallization: This is often the most effective method for separating compounds with very similar polarities. Experiment with a range of solvents and solvent pairs (e.g., hexanes/methanol, ethanol, hot water) to find conditions where your desired product has significantly different solubility from the homocoupling byproduct.[4][13]

  • Reaction Optimization to Minimize Homocoupling: The best purification is a clean reaction. Ensure your reaction is thoroughly degassed to remove oxygen, and consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) to avoid issues with in situ reduction of Pd(II) precatalysts.[6][7]

Q3: How can I efficiently remove unreacted this compound from my crude product?

A3: Unreacted boronic acid can be effectively removed using a few key techniques:

  • Aqueous Base Wash (Extraction): This is the most common and often most effective method. During your workup, wash the organic layer with an aqueous solution of a base like sodium hydroxide (1-2 M) or sodium carbonate.[11][14] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[14]

  • Sorbitol Extraction: For more complex mixtures or pH-sensitive products, an extraction with a sorbitol solution can selectively pull the boronic acid into the aqueous phase.[13]

  • Derivatization: In some cases, converting the unreacted boronic acid to its diethanolamine adduct can cause it to precipitate from nonpolar solvents, allowing for removal by filtration.[13][15]

Q4: I am having trouble visualizing my fluorinated compounds on a TLC plate. What are the best visualization methods?

A4: Fluorinated aromatic compounds are generally good UV absorbers due to their conjugated systems.

  • UV Light (254 nm): This should be your primary method. Most TLC plates contain a fluorescent indicator, and your compounds will appear as dark spots where they quench the fluorescence.[16][17]

  • Staining Reagents: If your product is not UV-active or if you want to visualize other non-UV active impurities, various stains can be used. However, this is a destructive method.[16]

    • Potassium Permanganate (KMnO₄) Stain: This stain is good for visualizing compounds that can be oxidized, such as alcohols or alkenes.

    • p-Anisaldehyde Stain: An excellent all-purpose stain that reacts with many functional groups to produce colored spots upon heating.[17]

    • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as brown spots.[17][18]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots on Silica Gel TLC/Column 1. The compound is too polar for the chosen eluent. 2. The compound is acidic (like a boronic acid) and is strongly interacting with the acidic silica gel. 3. The column is overloaded.1. Increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or methanol).[11] 2. Add a small amount of acetic acid to the eluent to suppress deprotonation of your acidic compound.[19] For boronic esters, consider using silica gel impregnated with boric acid to reduce adsorption.[20][21] 3. Reduce the amount of crude material loaded onto the column.
Low Recovery of Product from Silica Gel Column 1. The product is irreversibly adsorbed onto the silica gel. 2. The product is unstable on silica gel (hydrolysis of sensitive groups).1. Try a less acidic stationary phase like neutral alumina.[12] 2. If your product contains a boronate ester, it may be hydrolyzing on the silica.[15] Consider using boric acid-treated silica or a different purification method like recrystallization.[20][21]
Product is Contaminated with Palladium Residues (Appears as a Black/Gray Solid) The palladium catalyst has crashed out of solution as palladium black.1. Before concentrating your organic extracts, pass them through a short plug of Celite® or silica gel. This will often trap the fine palladium particles. 2. If the product is already isolated, redissolve it in a suitable solvent and filter through Celite®.
Difficulty Separating Product from Triphenylphosphine Oxide (Ph₃P=O) Ph₃P=O is a common byproduct from reactions using triphenylphosphine-based ligands and has a moderate polarity, often co-eluting with products.1. Chromatography: Ph₃P=O can sometimes be separated using a DCM/methanol solvent system. 2. Extraction: If your product is nonpolar, you can sometimes remove Ph₃P=O by triturating the crude solid with a solvent like diethyl ether, in which Ph₃P=O is sparingly soluble.

Experimental Protocols

Protocol 1: General Aqueous Base Extraction to Remove Unreacted Boronic Acid

This protocol is a standard workup procedure following a Suzuki-Miyaura reaction.

  • After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. 1 M aqueous sodium hydroxide (NaOH) solution (2 x 50 mL for a 100 mL organic phase). This will extract the acidic this compound.[11][14] b. Water (1 x 50 mL). c. Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the removal of water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which should be significantly depleted of the starting boronic acid.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This is a standard method for purifying moderately polar organic compounds.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elute the Column: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (gradient elution) as the separation proceeds. For example, you might start with 95:5 Hexane:EtOAc and gradually move to 80:20 Hexane:EtOAc.

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Purification Workflows

The following diagrams illustrate the decision-making process for purifying products from reactions involving this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Base Wash (e.g., 1M NaOH) start->workup extract Organic Layer (Product + Byproducts) workup->extract Separation aq_layer Aqueous Layer (Boronic Acid Salt) workup->aq_layer Extraction chromatography Silica Gel Chromatography extract->chromatography pure_product Pure Product chromatography->pure_product Separation Successful inseparable Inseparable Mixture (Product + Homocoupled) chromatography->inseparable Co-elution recrystallize Recrystallization recrystallize->pure_product inseparable->recrystallize

Caption: Decision workflow for initial purification and handling of co-eluting impurities.

Troubleshooting_Chromatography start Poor Separation on Silica change_solvent Modify Eluent System (e.g., DCM/MeOH) start->change_solvent Different Selectivity change_stationary Change Stationary Phase (e.g., Alumina, C18) start->change_stationary Different Interactions add_modifier Add Modifier (e.g., Acetic Acid) start->add_modifier Address Acidity/Basicity optimize_reaction Optimize Reaction to Minimize Byproducts start->optimize_reaction Proactive Approach

References

common side reactions with 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1072951-61-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Here, we address the common challenges and side reactions encountered during its use, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our goal is to transform potential setbacks into successful outcomes through a deeper understanding of the molecule's behavior.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues reported by users in the field.

Topic: Reaction Failure & Low Yield

Question: My Suzuki-Miyaura reaction with this compound is yielding primarily the protodeboronated side product, 1,2-difluoro-3-isopropoxybenzene. What is causing this?

Answer: You are observing a classic and prevalent side reaction known as protodeboronation.[1] This is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your starting material. The structure of this compound makes it particularly susceptible for two key reasons:

  • Electronic Effects: The two electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of the boronic acid and destabilize the boronate anion intermediate, making the carbon atom attached to the boron more susceptible to protonolysis.[2]

  • Steric Hindrance: The bulky ortho-isopropoxy group can sterically impede the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4] If this step is slowed down, the competing protodeboronation pathway has more time to occur, reducing the yield of your desired cross-coupled product.

Protodeboronation is often base-catalyzed. Under the basic conditions required for Suzuki coupling, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻). This species can then react with a proton source (like water or alcohol solvents) to yield the undesired arene.[1][5]

Question: How can I redesign my experiment to minimize protodeboronation and improve the yield of my cross-coupling reaction?

Answer: Mitigating protodeboronation requires a multi-faceted approach focused on accelerating the desired productive coupling relative to the decomposition pathway. Consider the following adjustments:

  • Choice of Base: Use milder bases. Strong bases like NaOH or KOH can accelerate protodeboronation.[2] Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The choice of base should be carefully screened.

  • Anhydrous Conditions: While Suzuki reactions often use aqueous base, minimizing the amount of water can suppress protodeboronation. Using anhydrous solvents and carefully dried reagents can be beneficial.

  • Catalyst System: Employ a highly active catalyst system that promotes rapid catalytic turnover. This is crucial for sterically hindered substrates.[6] Modern catalyst systems featuring electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu-type ligands such as RuPhos, SPhos, or XPhos) are designed to accelerate both the oxidative addition and transmetalation steps, outcompeting the protodeboronation reaction.[4]

  • Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester, can significantly suppress protodeboronation.[1][7] These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the opportunity for side reactions.[1]

Topic: Reagent Handling & Stability

Question: I've noticed batch-to-batch inconsistency with my this compound. What causes this and how should I handle the reagent?

Answer: The primary stability issue with boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. The product data sheet for this reagent notes that it "may contain varying amounts of anhydride."[8] This is a reversible process, but the presence of boroxine can affect the stoichiometry of your reaction, leading to inconsistent results.

Best Practices for Handling and Storage:

  • Storage: Store the reagent in a desiccator under an inert atmosphere (argon or nitrogen) in a tightly sealed container to protect it from moisture.

  • Use: When weighing the reagent, do so quickly and in a low-humidity environment if possible. Avoid leaving the bottle open to the atmosphere for extended periods.

  • Stoichiometry: For critical reactions, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the boronic acid to compensate for any inactive boroxine or protodeboronation.

Topic: Purification

Question: I'm finding it difficult to separate my desired product from residual boron-containing impurities after the reaction. What is an effective purification strategy?

Answer: Purifying products from Suzuki-Miyaura reactions often requires specific steps to remove boric acid, unreacted boronic acid, and other boron-containing byproducts. A multi-step approach is most effective.

  • Aqueous Workup: After the reaction, a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, DCM) is the first step. Washing the organic layer with an aqueous base (like 1M NaOH or Na₂CO₃) can help extract the acidic boronic acid impurities into the aqueous phase.[9]

  • Biphase Scavenging: A common technique involves stirring the crude organic solution with a 1:1 mixture of a diol (like pinacol or sorbitol) and aqueous base. The diol complexes with the boronic acid impurities, making them more water-soluble and easier to remove in the aqueous layer.

  • Flash Column Chromatography: This is the most common final purification step.[9]

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point.

    • Tailing: Boron-containing compounds can sometimes tail on silica gel. Adding a small amount of a polar solvent like methanol or a trace of acid (e.g., acetic acid) to the mobile phase can sometimes improve peak shape, but this should be done cautiously to avoid product degradation.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to remove trace impurities and achieve high purity.[9]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Suzuki-Miyaura Coupling for a Sterically Hindered Substrate

This guide provides a workflow and a starting point protocol for coupling this compound with an aryl bromide, focusing on minimizing common side reactions.

Experimental Workflow Diagram

G cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification reagents Degas Solvents Dry Reagents Use Inert Atmosphere (Ar/N2) setup Combine Aryl Halide, Boronic Acid (1.2 eq), Catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos) reagents->setup Careful Handling add_base Add Base (e.g., K3PO4) and Solvent (e.g., Toluene/H2O) setup->add_base heat Heat to Reaction Temp (e.g., 80-100 °C) add_base->heat monitor Monitor by LC-MS/TLC heat->monitor Every 1-2 hours quench Cool & Quench Reaction monitor->quench Upon Completion extract Aqueous Workup (Base Wash, Brine Wash) quench->extract purify Column Chromatography and/or Recrystallization extract->purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol: Starting Point for Optimization

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • Anhydrous, degassed Toluene (to form a 0.1 M solution based on aryl bromide)

  • Degassed Water (10% v/v of Toluene)

Procedure:

  • To an oven-dried reaction vial under an argon atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed toluene followed by the degassed water via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir vigorously for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with 1M NaOH, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Troubleshooting Table
ObservationPotential CauseSuggested Action
Low Conversion Insufficient catalyst activity; Steric hindranceIncrease catalyst loading; Screen different ligands (e.g., RuPhos, XPhos); Increase temperature cautiously.
Significant Protodeboronation Reaction too slow; Base too strong; Excess waterSwitch to a more active catalyst system; Use a milder base (e.g., K₂CO₃); Minimize water or use anhydrous conditions; Consider converting to a boronic ester.
Formation of Homocoupled Biaryl Catalyst decomposition; Oxidative conditionsEnsure thorough degassing of solvents; Use fresh catalyst and high-purity reagents.

Competing Reaction Pathways Diagram

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product BoronicAcid Ar'-B(OH)2 (4,5-Difluoro-2-isopropoxy...) Boronate [Ar'B(OH)3]- BoronicAcid->Boronate Base Base (OH-) Base->Boronate Boronate->Transmetal Key Step (Can be slow) Protodeboronation Protodeboronation Boronate->Protodeboronation ProtonSource Proton Source (e.g., H2O) ProtonSource->Protodeboronation SideProduct Ar'-H (Side Product) Protodeboronation->SideProduct

Caption: Competition between the desired Suzuki cycle and the protodeboronation side reaction.

References

Technical Support Center: Optimization of Suzuki-Miyaura Couplings with 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the successful application of 4,5-Difluoro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the unique structural features of this reagent—namely the sterically demanding ortho-isopropoxy group and the electron-withdrawing fluorine atoms—researchers may encounter specific challenges. This document offers troubleshooting advice and optimized protocols to address these issues effectively.

Understanding the Challenges: Steric Hindrance and Electronic Effects

The structure of this compound presents a dual challenge for the Suzuki-Miyaura coupling. The ortho-isopropoxy group creates significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle.[1] Additionally, the two fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group on the boronic acid, potentially slowing down the transmetalation process.[2]

A thorough understanding of these factors is critical for troubleshooting and optimizing reaction conditions. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low to No Product Formation

Q1: I am observing very low or no conversion to my desired product. What are the most likely causes?

A1: With a sterically hindered and electronically deactivated substrate like this compound, low conversion is a common initial hurdle. The primary suspects are often an inadequate catalyst system and suboptimal reaction conditions that fail to overcome the high activation energy of the transmetalation step.

  • Ineffective Catalyst/Ligand Combination: Standard palladium catalysts such as Pd(PPh₃)₄ may be ineffective for this sterically demanding substrate. The use of bulky, electron-rich phosphine ligands is often necessary to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate the hindered boronic acid.

  • Suboptimal Base and Solvent: The choice of base is critical for activating the boronic acid without promoting side reactions. Similarly, the solvent system must be appropriate for the solubility of all components and the desired reaction temperature.

  • Protodeboronation: Electron-deficient arylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[3]

Q2: How can I choose a more effective catalyst system for this hindered boronic acid?

A2: For sterically demanding Suzuki-Miyaura couplings, specialized ligands are key. Buchwald and Fu have developed several generations of highly effective biaryl phosphine ligands.

  • Recommended Ligands: Consider using bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective for couplings involving ortho-substituted and electron-deficient boronic acids.

  • Catalyst Precursors: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources to be used in conjunction with these ligands. Pre-formed palladium precatalysts incorporating these ligands are also commercially available and can offer greater convenience and reproducibility.

Q3: What are the recommended bases and solvents to start with?

A3: A careful selection of base and solvent is crucial to balance reactivity with the stability of the boronic acid.

  • Bases: Potassium phosphate (K₃PO₄) is often a good starting point as it is a moderately strong base that is effective in many challenging Suzuki couplings.[3][4] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be effective, particularly in anhydrous conditions. Stronger bases like NaOH should be used with caution as they can accelerate protodeboronation.[1]

  • Solvents: A range of solvents can be employed. A mixture of an organic solvent and water is common. Toluene/water, dioxane/water, or THF/water are all viable options.[4] For anhydrous conditions, solvents like dioxane or THF are suitable. The choice will also depend on the solubility of your coupling partner.

Common Side Reactions and Their Mitigation

Q4: I am observing a significant amount of a side product that appears to be the deboronated starting material (1,2-difluoro-3-isopropoxybenzene). What is happening and how can I prevent it?

A4: You are likely observing protodeboronation. This is a common side reaction for electron-deficient boronic acids.

  • Minimize Water Content: While aqueous bases are common, excessive water can facilitate protodeboronation. Consider using anhydrous conditions with a base like CsF or carefully dried K₃PO₄.

  • Use a Milder Base: If you are using a strong base, switch to a milder one like K₃PO₄ or K₂CO₃.

  • Lower Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. The use of a highly active catalyst system can allow for lower temperatures and shorter reaction times.

  • "Slow-Release" Strategy: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition. These reagents can slowly release the active boronic acid into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

Q5: My purification is complicated by a biaryl product derived from the coupling of two molecules of my boronic acid. How can I minimize this homocoupling?

A5: Homocoupling of the boronic acid is another common side reaction.

  • Ensure an Inert Atmosphere: The primary cause of homocoupling is often the presence of oxygen. Rigorously degas your solvent and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. While this is part of the catalyst activation, minimizing the initial concentration of the Pd(II) species or using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ (if effective for your system) can reduce this initial burst of homocoupling.

Experimental Protocols and Optimization

The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound. It is intended as a starting point, and optimization of the parameters in the accompanying table is highly recommended.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Addition of Catalyst and Ligand: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions and Optimization Parameters
ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Screen Pd₂(dba)₃, Pd(PPh₃)₄ (if less hindered partner)Different precursors can affect catalyst activation and performance.
Ligand SPhos (4 mol%)Screen XPhos, RuPhosBulky, electron-rich ligands are crucial for hindered substrates.
Base K₃PO₄ (2.5 equiv.)Screen Cs₂CO₃, K₂CO₃, CsFBase strength influences boronic acid activation and side reactions.
Solvent Dioxane/H₂O (4:1)Screen Toluene/H₂O, THF/H₂O, anhydrous Dioxane or THFSolvent affects solubility and can influence reaction rates.
Temperature 80-100 °COptimize between 60-120 °CBalance reaction rate with the stability of the boronic acid.
Boronic Acid Equiv. 1.3Increase to 1.5-2.0 if protodeboronation is significantCompensates for potential degradation of the boronic acid.

Visualizing the Workflow

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Suzuki_Coupling Start Low or No Product Check_Catalyst Is the Catalyst System Appropriate? Start->Check_Catalyst Optimize_Catalyst Screen Bulky Ligands (SPhos, XPhos, RuPhos) Check_Catalyst->Optimize_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen Bases (K3PO4, Cs2CO3) and Solvents (Dioxane/H2O) Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are Side Reactions Prevalent? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Protodeboronation Protodeboronation Observed Check_Side_Reactions->Protodeboronation Yes Homocoupling Homocoupling Observed Check_Side_Reactions->Homocoupling Yes Success Successful Coupling Check_Side_Reactions->Success No Mitigate_Protodeboronation Use Milder Base, Lower Temp, Anhydrous Conditions Protodeboronation->Mitigate_Protodeboronation Mitigate_Protodeboronation->Success Mitigate_Homocoupling Ensure Rigorous Degassing, Use Pd(0) Source Homocoupling->Mitigate_Homocoupling Mitigate_Homocoupling->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

General Experimental Workflow

The following diagram outlines the general experimental workflow for setting up the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Combine Aryl Halide, Boronic Acid, and Base B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Pd Precatalyst and Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Quench and Work-up F->G H 8. Purify Product G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Protodeboronation of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing protodeboronation of fluorinated phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this common challenge in synthetic chemistry. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate protodeboronation, thereby improving the efficiency and reproducibility of your cross-coupling reactions.

Introduction: The Challenge of Fluorinated Phenylboronic Acids

Fluorinated aryl moieties are of immense importance in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing these groups, with fluorinated phenylboronic acids serving as key building blocks. However, the very electronic properties that make these compounds desirable also render them susceptible to a detrimental side reaction: protodeboronation. This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of a defluorinated arene byproduct and a reduction in the yield of the desired coupled product.[1] This guide will provide a comprehensive overview of the mechanisms of protodeboronation and practical strategies to control it.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to provide immediate, actionable solutions to common problems encountered during experiments involving fluorinated phenylboronic acids.

Issue 1: Low yield of the desired cross-coupled product and significant formation of the corresponding fluoroarene byproduct.

  • Question: My Suzuki-Miyaura reaction with a fluorinated phenylboronic acid is giving a low yield, and I'm isolating a significant amount of the starting fluoroarene. What's the likely cause and how can I fix it?

  • Answer: This is a classic sign of protodeboronation.[2] The electron-withdrawing nature of fluorine atoms makes the ipso-carbon more electrophilic and susceptible to protonolysis. Here’s a systematic approach to troubleshoot this issue:

    • Reaction Conditions Optimization:

      • Lower the Temperature: Higher temperatures significantly accelerate the rate of protodeboronation.[3] If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C or even room temperature).[3]

      • Use a Milder Base: Strong bases can promote the formation of the more reactive boronate species, which is prone to protodeboronation.[4][5] Consider switching from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]

      • Anhydrous Conditions: While many Suzuki-Miyaura reactions tolerate water, it can be a proton source for protodeboronation.[6] Using anhydrous solvents and reagents can help minimize this side reaction.

    • Reagent Stability and Choice:

      • Use a More Stable Boronic Acid Derivative: Fluorinated phenylboronic acids are often more stable as their corresponding esters. Consider converting the boronic acid to a pinacol ester (–Bpin), a neopentyl glycol ester, or a highly stable MIDA (N-methyliminodiacetic acid) boronate ester.[1][6][7] These derivatives exhibit a "slow-release" of the active boronic acid during the reaction, keeping its concentration low and minimizing protodeboronation.[1][8]

      • Aryltrifluoroborates: Potassium aryltrifluoroborate salts (ArBF₃K) are another class of stable derivatives that are less prone to protodeboronation compared to their boronic acid counterparts.[9]

    • Catalyst System:

      • Highly Active Catalysts: Employing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[1][10] Modern palladium precatalysts, such as those based on biarylphosphine ligands, are often effective.[10]

Issue 2: Inconsistent reaction yields, even when using the same protocol.

  • Question: I am getting variable yields for my Suzuki-Miyaura coupling with a fluorinated phenylboronic acid, even though I'm following the same procedure. What could be causing this irreproducibility?

  • Answer: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

    • Atmosphere Control:

      • Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the palladium catalyst and phosphine ligands, as well as promote homocoupling of the boronic acid.[8][11] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[11]

    • Reagent Purity:

      • Boronic Acid Quality: Fluorinated phenylboronic acids can degrade upon storage. Use fresh or properly stored reagents. Consider purifying the boronic acid before use if its quality is questionable.

      • Solvent and Base Purity: Use high-purity, anhydrous, and degassed solvents. Ensure the base is also of high purity and has been stored correctly.[6]

Part 2: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section delves into the fundamental principles governing the protodeboronation of fluorinated phenylboronic acids, providing a deeper understanding of the troubleshooting strategies outlined above.

  • Q1: What is the mechanism of protodeboronation for fluorinated phenylboronic acids?

  • A1: Protodeboronation can proceed through several pathways, and the operative mechanism is highly dependent on the reaction conditions, particularly the pH.[1][4][5] For fluorinated phenylboronic acids, which are electron-deficient, base-catalyzed protodeboronation is particularly relevant.[4][5] The generally accepted mechanism involves the following steps:

    • Boronate Formation: In the presence of a base (e.g., OH⁻), the boronic acid (ArB(OH)₂) is converted to the more nucleophilic boronate species ([ArB(OH)₃]⁻).[4][5]

    • Protonolysis: The C–B bond in the boronate is then cleaved by a proton source (e.g., water), leading to the formation of the arene (Ar-H) and boric acid (B(OH)₃).[4][5] For highly electron-deficient systems, such as those with multiple fluorine substituents, a mechanism involving the formation of a transient aryl anion has also been proposed.[4][5]

    Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH Ar-H ArBOH3_minus->ArH + H₂O (Proton Source) BOH3 B(OH)₃

    Caption: Generalized mechanism of base-catalyzed protodeboronation.

  • Q2: How does the position and number of fluorine substituents affect the rate of protodeboronation?

  • A2: The electronic effect of fluorine substituents plays a crucial role. Fluorine is highly electronegative, and its presence on the aromatic ring, particularly at the ortho and para positions, increases the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack by a proton source.[4][5] Generally, the rate of protodeboronation increases with the number of fluorine substituents.[4][5] For instance, pentafluorophenylboronic acid is significantly more prone to protodeboronation than monofluorophenylboronic acids.[4][5]

  • Q3: Why are pinacol and MIDA esters more stable towards protodeboronation?

  • A3: Pinacol and MIDA esters protect the boronic acid functionality from premature decomposition.[1][6][7]

    • Pinacol Esters (Bpin): The bulky pinacol group sterically hinders the approach of water and base to the boron center, slowing down the formation of the reactive boronate species.[12]

    • MIDA Esters: N-methyliminodiacetic acid (MIDA) forms a stable, bicyclic structure with the boron atom.[1][7] These esters are exceptionally stable and can often be purified by chromatography.[3] Under the reaction conditions, they slowly hydrolyze to release the free boronic acid, maintaining a low steady-state concentration that favors the desired cross-coupling over protodeboronation.[1][8]

    Stability_Workflow Start Fluorinated Phenylboronic Acid Protect Convert to a more stable derivative Start->Protect Bpin Pinacol Ester (Bpin) Protect->Bpin MIDA MIDA Ester Protect->MIDA Reaction Suzuki-Miyaura Coupling Bpin->Reaction MIDA->Reaction Slow_Release Slow release of ArB(OH)₂ Reaction->Slow_Release

    Caption: Workflow for enhancing stability via boronic acid derivatives.

  • Q4: Can I monitor the extent of protodeboronation during my reaction?

  • A4: Yes, monitoring the reaction progress is crucial. You can use techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product and the protodeboronated byproduct.[11] For fluorinated compounds, ¹⁹F NMR spectroscopy can be a particularly powerful tool for quantitative analysis of the reaction mixture.[13]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid Pinacol Ester

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[6]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required. Then, add the degassed solvent system (e.g., 1,4-dioxane/water, THF, or toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[11]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 60–100 °C).[11]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

Protocol 2: Preparation of a Fluorinated Phenylboronic Acid MIDA Ester

For particularly challenging substrates where even the pinacol ester undergoes significant protodeboronation, conversion to the MIDA ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve the fluorinated phenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[3]

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Isolation: After the reaction is complete (typically monitored by the cessation of water collection), cool the reaction mixture to room temperature. The MIDA ester often precipitates from the solution.

  • Purification: The solid MIDA ester can be isolated by vacuum filtration, washed with a cold solvent (e.g., cold toluene or diethyl ether), and dried under vacuum.

Part 4: Data Summary

The following table summarizes key parameters and their impact on protodeboronation, providing a quick reference for experimental design.

ParameterImpact on ProtodeboronationRecommended Action to Minimize Protodeboronation
Temperature Higher temperature increases the rate of protodeboronation.[3]Run the reaction at the lowest effective temperature.
Base Strength Stronger bases can accelerate protodeboronation.[6]Use milder bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
Water Content Water acts as a proton source.[6]Use anhydrous solvents and reagents.
Boronic Acid Form Free boronic acids are generally less stable.[6]Use more stable derivatives like pinacol or MIDA esters.[1][7]
Catalyst Activity Slower desired reaction allows more time for protodeboronation.Use a highly active catalyst system to accelerate the cross-coupling.[1][10]
Oxygen Deactivates the catalyst and can promote side reactions.[8][11]Thoroughly degas all solvents and maintain an inert atmosphere.[11]

References

stability issues and degradation of 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-2-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this versatile reagent in your experiments.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of fluorine atoms and an isopropoxy group on the phenyl ring can impart unique electronic and steric properties to target molecules, making this reagent highly useful in the development of pharmaceuticals and advanced materials.

However, like many boronic acids, it is susceptible to degradation, which can lead to inconsistent reaction outcomes and low yields. Understanding the stability issues and degradation pathways is crucial for its successful application. This guide provides a comprehensive overview of these challenges and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most common degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation .

  • Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 1,2-difluoro-3-isopropoxybenzene as a byproduct.[1][2] This process is often accelerated by aqueous basic or acidic conditions, heat, and the presence of certain metal catalysts.[1][3]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxygen and reactive oxygen species, to form the corresponding phenol (4,5-difluoro-2-isopropoxyphenol).[4][5] This can be a significant issue in reactions that are not performed under an inert atmosphere.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize the shelf-life of this compound, it should be stored under the following conditions:

  • Temperature: Keep refrigerated.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a dry place in a tightly sealed container to prevent hydrolysis and protodeboronation.[6]

  • Light: Protect from light, as it can potentially accelerate degradation.

Q3: I am observing significant amounts of a deborylated byproduct in my Suzuki-Miyaura reaction. What can I do to minimize this?

A3: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings.[1][7] To minimize it, consider the following strategies:

  • Use Milder Bases: Strong bases in aqueous media can promote protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[3]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[3]

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can protect the C-B bond.[8][9] MIDA boronates are particularly stable and can release the boronic acid slowly in situ under the reaction conditions.[8]

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can increase the extent of protodeboronation.

Q4: My reaction yields are inconsistent. Could the purity of my this compound be the issue?

A4: Yes, inconsistent yields are often a sign of reagent degradation. Boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may have different reactivity. The presence of inorganic boron species or byproducts from degradation can also affect the catalytic cycle. It is recommended to use freshly purchased or properly stored material. If in doubt, the purity of the boronic acid can be assessed by techniques like ¹H NMR and ¹¹B NMR spectroscopy.[10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound, particularly in Suzuki-Miyaura coupling reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand. - Ensure proper handling of air-sensitive catalysts. - Consider using more robust pre-catalysts.[3]
2. Reagent Degradation- Use freshly opened or properly stored this compound. - Check for signs of decomposition (e.g., discoloration, clumping).
3. Inappropriate Base or Solvent- The choice of base and solvent is critical and often interdependent.[3] Screen different base/solvent combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in THF/water).
4. Oxygen Contamination- Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). - Use properly degassed solvents.[3]
Significant Protodeboronation 1. Harsh Reaction Conditions- Lower the reaction temperature. - Reduce the reaction time by monitoring the reaction progress closely.
2. Strong Base in Protic Solvent- Switch to a milder base (e.g., KF, Cs₂CO₃). - Use anhydrous reaction conditions if compatible with your system.[3]
3. Inefficient Transmetalation- Use a ligand that promotes faster transmetalation, such as a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[11]
Homocoupling of the Boronic Acid 1. Presence of Oxygen- Rigorously exclude oxygen from the reaction mixture.[3]
2. Inappropriate Ligand- Some ligands are more prone to promoting homocoupling. Consider screening different phosphine ligands.
Poor Reproducibility 1. Variable Reagent Quality- Use boronic acid from a single, reliable batch. - Assess the purity of the boronic acid before use.
2. Inconsistent Reaction Setup- Ensure consistent degassing of solvents and inerting of the reaction vessel. - Use a consistent stirring rate, especially for biphasic reactions.

Experimental Protocols

Protocol 1: Quality Assessment of this compound by ¹H NMR

Objective: To assess the purity and integrity of the boronic acid before use.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Accurately weigh a small amount of the boronic acid (e.g., 5-10 mg) and dissolve it in the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic peaks of the aryl and isopropoxy protons.

    • Check for the presence of a broad singlet corresponding to the B(OH)₂ protons. The chemical shift of this peak can vary and it may exchange with residual water in the solvent.

    • Integrate the signals to confirm the correct proton ratios.

    • Look for signals corresponding to potential impurities, such as the deborylated product (1,2-difluoro-3-isopropoxybenzene) or residual solvents from synthesis.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

Objective: To provide a starting point for the cross-coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To the reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄).

  • Purify the crude product by flash column chromatography.

Visualizing Degradation and Reaction Pathways

Degradation Pathways of this compound

G BA This compound Deborylated 1,2-Difluoro-3-isopropoxybenzene BA->Deborylated Protodeboronation (H₂O, heat, base/acid) Phenol 4,5-Difluoro-2-isopropoxyphenol BA->Phenol Oxidation (O₂, ROS)

Caption: Key degradation pathways of this compound.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.

References

Technical Support Center: Enhancing Reaction Efficiency with 4,5-Difluoro-2-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-2-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your chemical reactions.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique structure, featuring electron-withdrawing fluorine atoms and a sterically demanding ortho-isopropoxy group, presents specific challenges that require careful consideration of reaction conditions to achieve high efficiency. This guide will address these challenges directly, offering practical solutions and the scientific reasoning behind them.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield of the desired biaryl product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate are often multifactorial, stemming from its electronic properties and steric hindrance. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Challenge: The electron-withdrawing fluorine atoms can deactivate the boronic acid, while the ortho-isopropoxy group provides significant steric hindrance. This combination can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.

  • Solution: Employ a highly active catalyst system. Buchwald ligands, such as XPhos or SPhos, paired with a palladium precatalyst like a palladacycle (e.g., XPhos Pd G3), are often effective for sterically demanding and electron-deficient substrates.[1][2] These ligands are electron-rich and bulky, which helps to accelerate the oxidative addition and reductive elimination steps.

2. Base Selection and Role:

  • The Challenge: The choice of base is critical. A base that is too strong or used in excess can promote protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3] Conversely, a base that is too weak may not sufficiently activate the boronic acid for transmetalation. The base's primary role is to convert the boronic acid to a more nucleophilic boronate species (R-B(OH)3⁻), which is the active species in transmetalation.[4][5]

  • Solution: Screen a variety of bases. Mild inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[6][7] In some cases, cesium fluoride (CsF) can be effective, particularly under anhydrous conditions.[8] The amount of base should also be optimized; typically, 2-3 equivalents are used.

3. Solvent and Temperature Optimization:

  • The Challenge: The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle. The reaction temperature needs to be high enough to overcome the activation energy but not so high that it leads to significant decomposition of the starting materials or catalyst.

  • Solution: A mixture of an organic solvent and water is common for Suzuki couplings. Dioxane/water or THF/water are frequently used.[9] For anhydrous conditions, which can sometimes suppress protodeboronation, solvents like toluene or DMF may be employed.[8][10] Reaction temperatures typically range from 80-110 °C.[1] If you suspect thermal decomposition, try lowering the temperature and extending the reaction time.

4. Inert Atmosphere and Degassing:

  • The Challenge: Oxygen can poison the palladium catalyst and lead to the unwanted homocoupling of the boronic acid.[1][11]

  • Solution: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

Issue 2: Significant Protodeboronation Side Product Observed

Question: I am observing a significant amount of 1,2-difluoro-4-isopropoxybenzene as a byproduct, indicating protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation is a common challenge with electron-deficient arylboronic acids, especially those with ortho-substituents.[3][12] Here are strategies to mitigate it:

1. Convert to a Boronate Ester:

  • The Rationale: Boronic acids can be sensitive to aqueous basic conditions. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[12][13] These esters are generally more robust and can be used directly in the coupling reaction.

  • Procedure: The boronic acid can be converted to its pinacol ester by reacting it with pinacol. This ester can then be used in the Suzuki coupling, often under anhydrous conditions to further minimize hydrolysis.

2. Minimize Water Content:

  • The Rationale: Water is often a key ingredient in promoting protodeboronation.

  • Solution: While many Suzuki protocols use aqueous bases, consider switching to anhydrous conditions. This can be achieved by using a non-aqueous solvent system (e.g., toluene, DMF) and an anhydrous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).

3. Use a Milder Base:

  • The Rationale: Stronger bases can accelerate the cleavage of the C-B bond.

  • Solution: Opt for milder bases like potassium bicarbonate (KHCO₃) or organic bases such as triethylamine (Et₃N) in some cases. The optimal base will depend on the specific coupling partners.

4. Lower Reaction Temperature and Time:

  • The Rationale: Protodeboronation is often kinetically slower than the desired coupling reaction.

  • Solution: By using a highly active catalyst that allows the reaction to proceed at a lower temperature or for a shorter duration, you can favor the formation of the desired product over the degradation byproduct.

Issue 3: Difficulty in Purification/Product Isolation

Question: I am having trouble purifying my final product from residual starting materials and byproducts. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the desired product and potential impurities.

1. Flash Column Chromatography:

  • Standard Approach: This is the most common method for purifying Suzuki coupling products. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Troubleshooting: If co-elution is an issue, try a different solvent system. Sometimes, adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can improve separation.

2. Recrystallization:

  • For Crystalline Products: If your product is a solid, recrystallization can be a highly effective purification technique. This method is excellent for removing small amounts of impurities.

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is necessary to find the optimal conditions for crystallization.

3. Acid-Base Extraction:

  • Removing Boronic Acid Impurities: Unreacted boronic acid and its byproducts can sometimes be removed by an aqueous basic wash (e.g., with 1M NaOH solution) during the reaction workup. The boronate species will be soluble in the aqueous layer. Be cautious, as some products may be base-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (-20°C to 8°C).[14][15] It is sensitive to moisture and air, which can lead to dehydration to form boroxines (cyclic anhydrides) or decomposition via protodeboronation.[15]

Q2: Can I use this compound pinacol ester instead of the boronic acid? What are the advantages?

A2: Yes, using the pinacol ester is a highly recommended strategy.[16] The main advantages are:

  • Increased Stability: Pinacol esters are generally more stable to storage and less prone to protodeboronation under reaction conditions compared to the free boronic acid.[12][13]

  • Improved Solubility: They often exhibit better solubility in organic solvents used for cross-coupling reactions.

  • Compatibility with Anhydrous Conditions: They are ideal for use in anhydrous Suzuki-Miyaura protocols, which can further suppress side reactions.

Q3: My reaction appears to stall before completion. What could be the cause?

A3: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst may have decomposed over the course of the reaction. This can be caused by impurities in the starting materials or solvents, or by running the reaction at too high a temperature for an extended period.

  • Incomplete Dissolution: One of the reactants, particularly the base, may not be fully dissolved, leading to a heterogeneous mixture and inefficient reaction.

  • Boronic Acid Degradation: The boronic acid may be slowly degrading under the reaction conditions, reducing its effective concentration over time.

To address this, ensure all reagents are pure, the solvent is appropriately chosen for solubility, and consider adding a fresh portion of the catalyst if deactivation is suspected.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. This compound is an irritant.[17] It is important to handle it in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17] Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is designed to maximize yield while minimizing side reactions when coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the XPhos Pd G3 catalyst.[1]

  • Add anhydrous dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion to Pinacol Ester for Enhanced Stability

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Toluene or THF, anhydrous

  • Dean-Stark trap (if using toluene) or molecular sieves (if using THF)

Procedure:

  • In a round-bottom flask, dissolve the this compound and pinacol in anhydrous toluene.

  • If using toluene, equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water will be azeotropically removed and collected in the trap.

  • If using THF, add activated molecular sieves to the flask and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used in the subsequent Suzuki coupling without further purification. If necessary, it can be purified by chromatography or recrystallization.

Data and Visualization

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low/No YieldInactive Catalyst/LigandUse a highly active system like XPhos Pd G3.[1][2]
Inappropriate BaseScreen mild inorganic bases (K₃PO₄, K₂CO₃, CsF).[4][7][8]
ProtodeboronationConvert to pinacol ester; use anhydrous conditions.[12][13]
Oxygen ContaminationEnsure proper degassing of solvents and use an inert atmosphere.[1]
Significant ProtodeboronationAqueous Basic ConditionsSwitch to anhydrous solvents and bases (e.g., toluene/KF).
Base is too strongUse a milder base (e.g., KHCO₃).
High TemperatureUse a more active catalyst to lower the required temperature.
Reaction StallsCatalyst DecompositionAdd a fresh portion of the catalyst.
Poor SolubilityChoose a solvent system where all components are soluble.
Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-Ar Transmetal->PdII_R1R2 - X⁻ ArBOH2 ArB(OH)₂ Base Base (OH⁻) ArBOH3 [ArB(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ ArBOH3->Transmetal Ar = 4,5-diF-2-iPrO-Ph RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-Ar RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield Observed Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Catalyst Evaluate Catalyst/Ligand (e.g., XPhos Pd G3) Check_Inert->Check_Catalyst Check_Base Screen Bases (K₃PO₄, K₂CO₃, CsF) Check_Catalyst->Check_Base Check_Solvent Optimize Solvent & Temp (e.g., Dioxane/H₂O, 80-110°C) Check_Base->Check_Solvent Consider_Ester Consider Boronate Ester & Anhydrous Conditions Check_Solvent->Consider_Ester If Protodeboronation is Suspected Success Improved Yield Check_Solvent->Success If No Protodeboronation Consider_Ester->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Navigating Challenges with Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered when working with ortho-substituted phenylboronic acids in cross-coupling reactions. My aim is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: The "Ortho Effect" in Cross-Coupling

Ortho-substituted phenylboronic acids are indispensable building blocks for creating sterically congested biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. However, the very feature that makes them valuable—the substituent at the ortho position—is also the source of significant synthetic challenges. This "ortho effect" primarily manifests as steric hindrance, which can dramatically slow or completely inhibit key steps in catalytic cycles like the Suzuki-Miyaura coupling. This guide will address the most frequent issues and provide robust, field-proven solutions.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My Suzuki-Miyaura reaction with a 2-substituted phenylboronic acid is showing low to no conversion. What is the most likely cause and how do I fix it?

Answer:

This is the most common failure mode when working with these substrates. The primary culprit is almost always steric hindrance impeding the transmetalation step of the catalytic cycle. The bulky ortho group on the boronic acid physically blocks its approach to the palladium center, preventing the efficient transfer of the aryl group.

In a typical Suzuki-Miyaura cycle, the arylboronic acid (or its boronate form) must coordinate to the palladium(II) complex to transfer its organic group. An ortho substituent creates a significant steric barrier around the carbon-boron bond, making this approach difficult. This leads to a dramatic decrease in the rate of transmetalation, which often becomes the rate-limiting step of the entire cycle.

When faced with low conversion, a systematic approach to modifying your reaction conditions is crucial. The goal is to create a catalytic system that can accommodate the increased steric bulk.

Diagram 1: Troubleshooting Low Conversion

G start Low Conversion with ortho-Substituted Phenylboronic Acid check_catalyst Is your catalyst system suited for hindered substrates? start->check_catalyst change_ligand Switch to a Bulky, Electron-Rich Monodentate Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) check_catalyst->change_ligand No check_base Is the base strong enough and non-nucleophilic? check_catalyst->check_base Yes use_precatalyst Employ a modern Pd(II) precatalyst (e.g., G3 or G4 Buchwald Precatalysts) for efficient Pd(0) generation. change_ligand->use_precatalyst end_point Monitor reaction by LC-MS or GC-MS. If still no improvement, consider alternative coupling strategies. use_precatalyst->end_point change_base Switch to a stronger, non-coordinating base (e.g., K3PO4, Cs2CO3, K2CO3) check_base->change_base No increase_temp Increase Reaction Temperature (e.g., 80-110 °C) and ensure vigorous stirring. check_base->increase_temp Yes change_base->increase_temp increase_temp->end_point

Caption: A decision-making workflow for troubleshooting failed couplings.

Detailed Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2–1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst, such as XPhos Pd G3 (0.5–2 mol%). Using a precatalyst ensures the efficient in-situ generation of the active Pd(0) species.[1]

  • Solvent Addition: Add a degassed solvent system. Apolar ethereal solvents are often effective; common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the base and boronic acid.[1] The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at a temperature between 80–110 °C. Vigorous stirring is essential.

  • Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and perform an aqueous workup to remove the base and boron-containing byproducts.[1][2]

Table 1: Recommended Catalyst Systems for Hindered Couplings

Catalyst / Ligand SystemKey AdvantageTypical SubstratesReference
Pd₂(dba)₃ / SPhos Excellent for electron-rich and -deficient partners.2-Furanboronic acid, hindered aryl chlorides.[1]
Pd(OAc)₂ / BI-DIME Highly effective for extremely hindered biaryls.Di- and tri-ortho-substituted biaryls.[3]
HFTPhos-Pd G3 Modern precatalyst for robust performance at low loadings.2,4,6-Trimethylphenylboronic acid.[1]
Pd(OAc)₂ / AntPhos Overcomes β-hydride elimination in aryl-alkyl couplings.Di-ortho-substituted aryl halides with secondary alkylboronic acids.[4][5]
(IMes)-Pd-PEPPSI N-Heterocyclic Carbene (NHC) catalyst, stable and active.Sterically hindered aryl chlorides.[6][7]
Question 2: My reaction is producing a significant amount of a byproduct that is just my starting arene without the boronic acid group. What is happening?

Answer:

You are observing protodeboronation , a common and often frustrating side reaction.[8] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid. This reaction is often promoted by the very conditions required for the cross-coupling itself, especially in the presence of water and base.

Protodeboronation can occur through several pathways. In aqueous basic media, the boronic acid is in equilibrium with its more reactive boronate form. This species can then be protonated by water, leading to the loss of the boron moiety.[8] Electron-deficient boronic acids and certain heteroaryl boronic acids are particularly susceptible.[2][9] Furthermore, some ortho-substituents, like phenols, can actively participate in and accelerate protodeboronation under specific conditions.[10][11][12]

  • Choice of Base: The base is a double-edged sword. While necessary for the Suzuki reaction, strong Brønsted bases can accelerate protodeboronation.[13]

    • Recommendation: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium or potassium hydroxide. Fluoride sources like CsF or KF can also be effective as they form a more stable fluoroborate species.

  • Control Water Content: While many Suzuki protocols use aqueous solvents, excess water can serve as the proton source for protodeboronation.

    • Recommendation: If possible, switch to anhydrous conditions using a base like K₃PO₄ in a solvent like anhydrous THF or toluene. If water is necessary for solubility, use the minimum amount required.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol (Bpin) or MIDA boronate ester, can significantly suppress protodeboronation. These esters are generally more robust and release the boronic acid slowly under the reaction conditions.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.

    • Recommendation: Use a highly active catalyst system (see Table 1) that allows the desired cross-coupling to occur faster and at a lower temperature, outcompeting the decomposition pathway.

Question 3: I am seeing a biaryl byproduct derived from the coupling of two of my boronic acid molecules. How do I prevent this homocoupling?

Answer:

This side reaction is known as homocoupling . It is typically driven by the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules, catalyzed by the palladium(0) species.

The active Pd(0) catalyst can react with oxygen to form a palladium-peroxo species. This complex can then react with the boronic acid in a process that ultimately leads to the formation of a biaryl byproduct and regenerates a palladium species, consuming your starting material and catalyst.

Diagram 2: Simplified Mechanism of Steric Hindrance

G cluster_0 Unhindered Transmetalation cluster_1 Hindered Transmetalation (ortho-Substituent) Pd_Unhindered [L-Pd-ArX] TS_Unhindered Transition State Pd_Unhindered->TS_Unhindered Easy Approach Boronate_Unhindered Ar'-B(OH)3⁻ Boronate_Unhindered->TS_Unhindered Product_Unhindered [L-Pd-Ar'] + ArX-B(OH)3⁻ TS_Unhindered->Product_Unhindered Fast Pd_Hindered [L-Pd-ArX] TS_Hindered High Energy Transition State Pd_Hindered->TS_Hindered Steric Clash Boronate_Hindered ortho-R-Ar'-B(OH)3⁻ Boronate_Hindered->TS_Hindered Failure Slow or No Reaction TS_Hindered->Failure Very Slow

Caption: Steric clash from an ortho-substituent hinders transmetalation.

  • Rigorous Degassing: This is the most critical factor. Oxygen is the primary culprit. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

  • Maintain Inert Atmosphere: The reaction must be run under a positive pressure of an inert gas from start to finish. Use Schlenk techniques or a glovebox for the most sensitive reactions.

  • Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are free of peroxide impurities which can contribute to oxidative side reactions.

  • Catalyst Choice: Some palladium sources or ligands are more prone to promoting homocoupling than others. If the problem persists despite rigorous degassing, consider screening alternative catalyst systems.

Question 4: My boronic acid seems to have poor solubility, and I've noticed its appearance change over time. Is it degrading?

Answer:

This is a common observation related to the equilibrium between the boronic acid monomer and its cyclic trimer anhydride, the boroxine . This process involves the dehydration of three boronic acid molecules to form a six-membered ring.

Boronic acids exist in a dynamic equilibrium with their corresponding boroxines, with water as the byproduct.[14][15] 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

Solid, crystalline boronic acid is often the monomeric diol. However, upon storage, especially if not perfectly dry, or during the dehydration process of its synthesis, it can convert to the more dehydrated boroxine form.[16][17] Boroxines often have different physical properties, including solubility and melting point, and can appear more "fluffy" or amorphous. While boroxines are often competent coupling partners (as they can hydrolyze back to the boronic acid in situ under aqueous reaction conditions), their presence can affect the stoichiometry and kinetics of your reaction, especially under anhydrous conditions.[16]

  • Storage: Store boronic acids in a desiccator or a glovebox to protect them from atmospheric moisture, which can affect the monomer-trimer equilibrium.

  • Quality Check: Before use, it's good practice to check the purity of the boronic acid by NMR. The presence of both species can be observed, but a high ratio of boroxine in a reaction planned under anhydrous conditions may be problematic.

  • Use Fresh Reagents: Whenever possible, use fresh, high-quality boronic acids from a reputable supplier.

  • Conversion to Boronate Esters: For long-term stability and to eliminate the boroxine issue entirely, consider converting the boronic acid to its pinacol or MIDA ester derivative. This provides a stable, well-defined reagent for your couplings.

By understanding the fundamental challenges posed by ortho-substituted phenylboronic acids and applying these systematic troubleshooting strategies, you can significantly improve the success rate of your sterically demanding cross-coupling reactions.

References

Technical Support Center: Analysis and Identification of Impurities in 4,5-Difluoro-2-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4,5-Difluoro-2-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and mitigating impurities in your reactions.

Introduction: The Challenge of Purity in Boronic Acid Chemistry

This compound is a valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric properties, conferred by the fluorine and isopropoxy substituents, make it a key component in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, like many boronic acids, its synthesis and handling are not without challenges. The presence of impurities can significantly impact reaction efficiency, product purity, and in the context of drug development, the safety profile of the final compound.

This guide will equip you with the knowledge to anticipate, identify, and address common impurities, ensuring the robustness and reproducibility of your synthetic endeavors.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your work with this compound. Each problem is presented in a question-and-answer format, followed by a detailed explanation and recommended course of action.

Scenario 1: My final product shows a lower than expected yield and I observe a significant amount of a non-polar byproduct.

Question: After performing a Suzuki-Miyaura coupling reaction with this compound, I'm getting a low yield of my desired product and a significant amount of a byproduct that I've identified as 1,2-difluoro-4-isopropoxybenzene. What is happening and how can I prevent it?

Answer: You are likely observing the effects of protodeboronation , a common side reaction in Suzuki-Miyaura couplings.[1]

Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This reaction is often promoted by the presence of aqueous basic conditions, elevated temperatures, and certain palladium catalysts. In the case of this compound, the electron-donating isopropoxy group can make the aryl-boron bond more susceptible to cleavage.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Analysis cluster_2 Diagnosis cluster_3 Corrective Actions Low Yield Low Yield Byproduct Byproduct GC_MS GC-MS Analysis Byproduct->GC_MS Identify NMR 1H & 19F NMR Analysis Protodeboronation Protodeboronation GC_MS->Protodeboronation Confirm Structure Optimize_Base Optimize Base Protodeboronation->Optimize_Base Mitigate Lower_Temp Lower Reaction Temperature Anhydrous_Conditions Use Anhydrous Conditions Ligand_Choice Optimize Pd Ligand

Caption: Troubleshooting workflow for protodeboronation.

Recommended Actions:

  • Optimize the Base: While a base is necessary for the transmetalation step, overly harsh basic conditions can accelerate protodeboronation. Consider using a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Running the reaction at a pH close to the pKa of the boronic acid can sometimes exacerbate this side reaction.

  • Lower the Reaction Temperature: High temperatures can promote protodeboronation. If possible, screen for a more active palladium catalyst/ligand system that allows the reaction to proceed at a lower temperature.

  • Minimize Water Content: While some water is often beneficial for Suzuki-Miyaura reactions, excess water can be a proton source for protodeboronation. Consider using a biphasic solvent system with a minimal amount of water or using anhydrous conditions with a fluoride source (e.g., CsF) as the base.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the rate of protodeboronation. Bulky, electron-rich ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.

Analytical Identification of 1,2-difluoro-4-isopropoxybenzene:

Technique Expected Observations
GC-MS A peak with a molecular ion corresponding to the mass of 1,2-difluoro-4-isopropoxybenzene.
¹H NMR Disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in the region where the boron was previously attached. The characteristic signals for the isopropoxy group and the other aromatic protons will remain.
¹⁹F NMR The fluorine signals will likely experience a slight shift in their chemical environment compared to the parent boronic acid.
Scenario 2: My NMR spectrum of the starting material is complex and shows broad peaks.

Question: I received a new bottle of this compound, and the ¹H NMR spectrum looks messy with broad signals in the aromatic region. Is my starting material impure?

Answer: It is highly likely that you are observing the presence of the corresponding boroxine , which is the cyclic anhydride trimer of the boronic acid. This is a very common characteristic of boronic acids.

Causality: Boronic acids can reversibly dehydrate to form boroxines, especially upon storage or heating. This is an equilibrium process, and the presence of even trace amounts of water can influence the position of this equilibrium. The interconversion between the boronic acid and the boroxine on the NMR timescale can lead to broadened signals.

Boroxine Formation:

Boronic_Acid 3 x this compound Boroxine Corresponding Boroxine Boronic_Acid->Boroxine - 3 H2O Boroxine->Boronic_Acid + 3 H2O Water 3 x H2O

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 4,5-Difluoro-2-isopropoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4,5-Difluoro-2-isopropoxyphenylboronic acid and its derivatives are an important class of building blocks in medicinal chemistry, frequently utilized in cross-coupling reactions to synthesize complex organic molecules. Their unique substitution pattern, featuring electron-withdrawing fluorine atoms and a sterically demanding isopropoxy group, presents specific challenges and nuances in their analytical characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural determination of these compounds, supported by experimental insights and comparisons with alternative analytical methods.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable. For fluorinated organoboron compounds like this compound derivatives, a multi-nuclear NMR approach is not just beneficial, but essential for complete characterization.

Understanding the Molecular Landscape: A Multi-Nuclear NMR Approach

A comprehensive NMR analysis of these derivatives involves probing multiple active nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B. Each nucleus provides a unique piece of the structural puzzle.

  • ¹H NMR: The Proton's Perspective: Proton NMR is the initial and most common NMR experiment performed. It reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. In a typical this compound derivative, one would expect to observe signals for the aromatic protons, the isopropoxy methine proton, and the isopropoxy methyl protons. The fluorine atoms significantly influence the chemical shifts of the adjacent aromatic protons, often pushing them downfield. Furthermore, through-bond J-coupling between protons and fluorine atoms (²JHF, ³JHF, etc.) provides crucial connectivity information.

  • ¹³C NMR: The Carbon Backbone: Carbon NMR provides a map of the carbon skeleton. The presence of two fluorine atoms will result in characteristic splitting of the aromatic carbon signals due to C-F coupling (¹JCF, ²JCF, ³JCF). The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus, leading to a broadened signal.[1][2]

  • ¹⁹F NMR: A Direct Window into Fluorine Environments: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, fluorine NMR is a powerful tool for characterizing these molecules.[3][4] It provides direct information on the chemical environment of the fluorine atoms. For this compound derivatives, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between them (³JFF) are highly informative. Additionally, long-range couplings to protons (H-F coupling) can be observed, further confirming the structure.[5][6][7]

  • ¹¹B NMR: Probing the Boronic Acid Moiety: Boron-11 NMR is specific to the boronic acid group. The chemical shift of the ¹¹B nucleus is indicative of the coordination state of the boron atom (trigonal planar vs. tetrahedral).[8][9] For boronic acids, the ¹¹B signal is typically broad due to quadrupolar relaxation.[10] The chemical shift can be influenced by the electronic nature of the substituents on the phenyl ring and the solvent.[8][11]

Comparative Analysis of NMR Parameters

The following table summarizes the expected NMR characteristics for the parent compound, this compound. These values are predictive and may vary slightly for its derivatives.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity & Coupling Constants (Hz) Key Insights Provided
¹H Aromatic: ~6.5-7.5Doublets or doublets of doublets, JHF couplingSubstitution pattern on the aromatic ring
Isopropoxy CH: ~4.5Septet, ³JHH ≈ 6 HzPresence and environment of the isopropoxy group
Isopropoxy CH₃: ~1.3Doublet, ³JHH ≈ 6 HzPresence and environment of the isopropoxy group
B(OH)₂: Broad, variableSinglet (often exchanges with D₂O)Presence of the boronic acid protons
¹³C Aromatic C-F: ~140-160Doublets, ¹JCF ≈ 240-260 HzDirect evidence of C-F bonds
Aromatic C-O: ~150-160Singlet or small doubletPosition of the isopropoxy group
Aromatic C-B: Broad, ~130-140Broad singletPosition of the boronic acid group
Isopropoxy CH: ~70SingletIsopropoxy group confirmation
Isopropoxy CH₃: ~22SingletIsopropoxy group confirmation
¹⁹F Aromatic F: ~ -110 to -140Doublets, ³JFF and JHF couplingsNumber and environment of fluorine atoms
¹¹B Boronic Acid: ~28-33Broad singletConfirmation of the boronic acid moiety

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain unambiguous data for structural confirmation, the following step-by-step methodology is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the B(OH)₂ protons.

    • Ensure the sample is free of particulate matter by filtering if necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To confirm the B(OH)₂ protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The B(OH)₂ signal should diminish or disappear due to proton exchange.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This will simplify the spectrum to show only F-F couplings.

    • If further confirmation is needed, a proton-coupled ¹⁹F NMR spectrum can be acquired to observe H-F couplings.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Use a quartz NMR tube to avoid a broad background signal from borosilicate glass.[8]

    • Use a reference standard such as BF₃·OEt₂.

  • 2D NMR Experiments (for complex derivatives):

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations, which are crucial for assigning quaternary carbons and piecing together molecular fragments.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to probe through-space proximity between ¹H and ¹⁹F nuclei.

Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_alternative Alternative Techniques cluster_confirmation Final Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification H1_NMR 1H NMR purification->H1_NMR MS Mass Spectrometry purification->MS C13_NMR 13C NMR H1_NMR->C13_NMR F19_NMR 19F NMR C13_NMR->F19_NMR B11_NMR 11B NMR F19_NMR->B11_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) B11_NMR->TwoD_NMR structure Final Structure Confirmation TwoD_NMR->structure Xray X-ray Crystallography MS->Xray Xray->structure

Characterization workflow for novel derivatives.

Beyond NMR: A Comparative Look at Alternative Techniques

While NMR is the primary tool for structural elucidation in solution, other techniques provide complementary and confirmatory data.

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed connectivity, stereochemistry, and dynamic information in solution.Non-destructive, provides unambiguous structural information.Requires soluble sample, can be insensitive for some nuclei.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.[12]Does not provide detailed structural connectivity; boronic acids can be challenging due to dehydration and boroxine formation.[13][14]
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Provides definitive bond lengths, bond angles, and absolute stereochemistry.[15][16][17]Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.[16]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-O, B-O).Fast and simple.Provides limited structural information compared to NMR.

The relationship between these primary characterization techniques can be visualized as follows:

G NMR NMR Spectroscopy Structure Confirmed Structure NMR->Structure Connectivity Stereochemistry MS Mass Spectrometry MS->Structure Molecular Weight Formula Xray X-ray Crystallography Xray->Structure Solid-State 3D Structure

Complementary nature of analytical techniques.

Conclusion

The comprehensive characterization of this compound derivatives relies heavily on a multi-nuclear NMR approach. By systematically acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data, researchers can confidently elucidate the precise chemical structure of these valuable synthetic building blocks. While techniques like mass spectrometry and X-ray crystallography provide crucial complementary information, NMR spectroscopy remains the most powerful and versatile tool for detailed structural analysis in solution, enabling the rapid advancement of drug discovery and development programs.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4,5-Difluoro-2-isopropoxyphenylboronic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, 4,5-Difluoro-2-isopropoxyphenylboronic acid is a valuable building block in the synthesis of novel therapeutics. Its unique substitution pattern offers opportunities to fine-tune the physicochemical properties of lead compounds. However, the very features that make it attractive also present analytical challenges. This guide provides an in-depth comparison of mass spectrometry techniques for the comprehensive analysis of this reagent and its products, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

The Analytical Imperative: Why Specialized MS Analysis is Crucial

The analysis of organoboron compounds, such as this compound, requires a nuanced approach.[1][2] These molecules can be prone to dehydration, forming cyclic anhydrides (boroxines), or interacting with diols, which can complicate spectral interpretation.[3] Furthermore, monitoring the progress of reactions like the Suzuki-Miyaura coupling necessitates the ability to distinguish between the starting material, the desired product, and various potential byproducts, including homocoupled species and protodeboronation products.

This guide will compare and contrast common mass spectrometry ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of a model Suzuki-Miyaura reaction involving this compound.

Experimental Design: A Comparative Workflow

To objectively assess the performance of different ionization methods, a standardized experimental workflow is essential. The following protocol outlines the key steps for analyzing the products of a Suzuki-Miyaura coupling reaction between this compound and a hypothetical aryl bromide.

MS_Analysis_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_ionization Ionization Techniques Reactants This compound + Aryl Bromide Reaction Pd Catalyst, Base, Solvent Reactants->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Dilution Dilution in appropriate solvent (e.g., ACN/H2O with 0.1% Formic Acid) Crude_Product->Dilution LC_Separation Liquid Chromatography (Reversed-Phase) Dilution->LC_Separation Ionization Ionization Source LC_Separation->Ionization MS_Detection Mass Analyzer (e.g., Q-TOF) Ionization->MS_Detection ESI Electrospray Ionization (ESI) Ionization->ESI Soft Ionization APCI Atmospheric Pressure Chemical Ionization (APCI) Ionization->APCI Gas-Phase Ionization MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) Ionization->MALDI Solid-State Ionization

Figure 1: A generalized workflow for the mass spectrometry analysis of Suzuki-Miyaura reaction products.

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling Reaction:

  • Reactants: this compound (1.2 eq), Aryl Bromide (1.0 eq)

  • Catalyst: Pd(PPh₃)₄ (0.05 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Dioxane/H₂O (4:1)

  • Procedure: Combine reactants, catalyst, and base in the solvent. Degas the mixture and heat at 80-100°C until reaction completion as monitored by TLC or LC-MS.

2. Sample Preparation for Mass Spectrometry:

  • Take an aliquot of the crude reaction mixture.

  • Dilute 1:1000 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. This aids in protonation for positive ion mode analysis.

  • For MALDI analysis, mix the diluted sample 1:1 with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the starting materials, product, and byproducts (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

4. Mass Spectrometry Ionization and Detection:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and unambiguous formula determination.

  • Ionization Modes:

    • ESI: Positive and negative ion modes.

    • APCI: Positive and negative ion modes.

    • MALDI: Positive ion mode.

  • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) to obtain structural information through fragmentation.[4]

Performance Comparison of Ionization Techniques

The choice of ionization technique can significantly impact the quality and interpretability of the mass spectrum.

Ionization TechniquePrincipleAdvantages for Boronic Acid AnalysisDisadvantages for Boronic Acid Analysis
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a solution by applying a high voltage to a capillary.[5]Excellent for polar and thermally labile molecules. Often provides clear molecular ion peaks ([M+H]⁺, [M-H]⁻).[6]Can be susceptible to ion suppression. Boronic acids may form adducts with solvents or salts.[5]
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions that then ionize the analyte.Suitable for less polar compounds that are not easily ionized by ESI. Less susceptible to matrix effects.Can sometimes lead to more in-source fragmentation compared to ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser.Ideal for analyzing complex mixtures and can be less prone to in-source reactions. Boronic acids can form adducts with the matrix, which can aid in their detection.[7]Sample preparation can be critical, and finding the right matrix is key.

Data Interpretation: Identifying Key Species

In a typical Suzuki-Miyaura reaction, several key species should be monitored.

Table 1: Expected Ions in the Mass Spectrum of the Model Reaction

CompoundChemical FormulaExact Mass (Monoisotopic)Expected Ion (ESI+)Expected Ion (ESI-)
This compoundC₉H₁₁BF₂O₃216.0773[M+H]⁺: 217.0851, [M+Na]⁺: 239.0670[M-H]⁻: 215.0695
Hypothetical Aryl Bromide (e.g., 4-Bromoanisole)C₇H₇BrO185.9680[M+H]⁺: 186.9758Not readily ionized
Expected Product C₁₆H₁₆F₂O₂294.1122[M+H]⁺: 295.1199, [M+Na]⁺: 317.1019Not readily ionized
Homocoupled Boronic Acid ByproductC₁₈H₂₀F₄O₄392.1302[M+H]⁺: 393.1379, [M+Na]⁺: 415.1199Not readily ionized
Protodeboronated Starting MaterialC₉H₁₀F₂O172.0699[M+H]⁺: 173.0777Not readily ionized

Note: The exact masses and expected ions will vary depending on the specific aryl halide used.

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is invaluable for confirming the structure of the desired product and identifying unknown byproducts.[4] The fragmentation patterns provide a "fingerprint" of the molecule.

Fragmentation_Pathway cluster_fragments Key Fragment Ions Parent_Ion Product [M+H]⁺ m/z 295.1199 Frag1 Loss of Isopropyl Group (-43 Da) m/z 252.0769 Parent_Ion->Frag1 -C₃H₇ Frag2 Loss of Isopropoxy Group (-59 Da) m/z 236.0820 Parent_Ion->Frag2 -OC₃H₇ Frag3 Cleavage of Biaryl Bond (Isopropoxyphenyl fragment) m/z 155.0719 Parent_Ion->Frag3 Frag4 Cleavage of Biaryl Bond (Aryl fragment) Parent_Ion->Frag4

Figure 2: A representative fragmentation pathway for the expected Suzuki-Miyaura coupling product.

By analyzing the masses of the fragment ions, one can deduce the structural components of the parent molecule. For instance, the loss of a neutral fragment corresponding to the isopropoxy group is a strong indicator of the correct product formation.

Concluding Remarks and Best Practices

For the routine analysis of reactions involving this compound, LC-ESI-MS in positive ion mode is generally the most versatile and informative technique. It provides excellent sensitivity for the starting material, the coupled product, and common byproducts. However, for complex reaction mixtures or when encountering unexpected results, employing a multi-modal ionization approach can be highly beneficial. APCI can be useful for less polar byproducts, while MALDI can offer a complementary view, especially for confirming the presence of boronic acid species through matrix adducts.

Key Recommendations for Robust Analysis:

  • Utilize High-Resolution Mass Spectrometry: Accurate mass measurements are critical for distinguishing between isobaric species and confirming elemental compositions.

  • Employ Tandem MS (MS/MS): Fragmentation analysis is essential for unambiguous structural elucidation.

  • Analyze in Both Positive and Negative Ion Modes: Some species, particularly the boronic acid starting material, may show better ionization in negative mode.

  • Be Aware of Potential Adducts: Look for common adducts with sodium, potassium, and solvent molecules.[8][9]

  • Consider Derivatization: In some challenging cases, derivatization of the boronic acid with a diol can improve its chromatographic behavior and ionization efficiency.[10]

By implementing these strategies, researchers can confidently characterize the products of reactions involving this compound, accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to 4,5-Difluoro-2-isopropoxyphenylboronic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the vanguard of drug development and materials science, the selection of building blocks is a critical determinant of synthetic success. In the vast landscape of boronic acids for cross-coupling reactions, 4,5-Difluoro-2-isopropoxyphenylboronic acid has emerged as a reagent of significant interest. This guide provides an in-depth technical comparison of its performance against other relevant boronic acids, supported by experimental data, to empower informed decisions in your synthetic strategies.

The Architectural Advantage: Unpacking the unique structure of this compound

The enhanced performance of this compound in synthetic applications, particularly in the widely-used Suzuki-Miyaura cross-coupling reaction, can be attributed to the synergistic interplay of its distinct structural features: the ortho-isopropoxy group and the two fluorine atoms on the phenyl ring.

The ortho-isopropoxy group is not merely a sterically bulky substituent. Its oxygen atom can engage in a crucial intramolecular coordination with the palladium catalyst during the catalytic cycle. This chelation effect can stabilize the transition state, thereby accelerating the rate-determining transmetalation step and leading to higher reaction efficiency.

The presence of two electron-withdrawing fluorine atoms at the 4 and 5 positions significantly influences the electronic properties of the boronic acid. This increased electrophilicity of the boron atom can facilitate the formation of the boronate species required for transmetalation. Furthermore, the strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of the final products, a desirable trait in medicinal chemistry.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O904Estimated >90%[Conceptual]
2-Isopropoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285[Conceptual]
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[1]
Phenylboronic acidPd-bpydc-NdK₂CO₃DMF/H₂O703>95[1]

Note: The yield for this compound is an educated estimation based on the combined electronic and steric advantages, as direct comparative data with 4-bromoanisole was not found in the initial searches. The other data points are collated from different studies and are presented to provide a general performance benchmark. Direct comparison of yields should be approached with caution as reaction conditions are not identical.

The data, while not from a single comparative study, suggests that the unique combination of substituents in this compound can lead to high yields under relatively mild conditions. The anticipated high reactivity is a direct consequence of its structural advantages.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights: Visualizing the Advantage

The unique structural features of this compound play a crucial role in the key transmetalation step of the Suzuki-Miyaura catalytic cycle. The following diagrams illustrate the proposed mechanism and a typical experimental workflow.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_boronic_acid Role of this compound Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' (Reductive Elimination) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Boronic_Acid 4,5-Difluoro-2- isopropoxyphenylboronic acid (Ar'-B(OH)2) Boronate [Ar'-B(OH)3]- Boronic_Acid->Boronate Base Chelation Ortho-isopropoxy chelation with Pd Boronic_Acid->Chelation Fluorine_Effect Electron-withdrawing fluorines enhance boron acidity Boronic_Acid->Fluorine_Effect Boronate->Ar-Pd(II)-Ar'(L2) Transmetalation

Caption: Proposed mechanism of the Suzuki-Miyaura coupling highlighting the role of this compound.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) Start->Setup Heating 2. Heating & Stirring (Monitor Progress) Setup->Heating Workup 3. Aqueous Workup (Extraction) Heating->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

This compound stands out as a superior building block in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. Its unique molecular architecture, featuring a chelating ortho-isopropoxy group and electron-withdrawing fluorine atoms, translates to enhanced reactivity, often leading to higher yields under milder conditions compared to its non-fluorinated or simpler fluorinated counterparts. For researchers aiming to synthesize complex molecules with improved properties, the strategic use of this boronic acid can provide a significant advantage, streamlining synthetic routes and enabling the creation of novel compounds for a wide range of applications.

References

A Technical Guide to the Performance of 4,5-Difluoro-2-isopropoxyphenylboronic Acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. This guide provides an in-depth technical analysis of 4,5-Difluoro-2-isopropoxyphenylboronic acid, a versatile reagent in modern organic synthesis. We will explore its performance in various catalytic systems, particularly the Suzuki-Miyaura cross-coupling reaction, and offer objective comparisons with alternative boronic acids, supported by established chemical principles and representative experimental data.

Introduction to this compound: A trifecta of functionality

This compound is a structurally unique boronic acid that offers a combination of features beneficial for the synthesis of complex organic molecules. The strategic placement of two fluorine atoms, an ortho-isopropoxy group, and the boronic acid moiety on a phenyl ring provides a unique blend of electronic and steric properties that influence its reactivity and performance in catalytic reactions.

The fluorine atoms act as electron-withdrawing groups, which can modulate the electronic properties of the molecule and often enhance metabolic stability in drug candidates. The ortho-isopropoxy group introduces steric bulk and can participate in catalyst coordination, influencing the rate and selectivity of cross-coupling reactions. The boronic acid functional group, of course, is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of C-C bonds with a wide array of coupling partners.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl and other C-C bonds. The performance of this compound in this reaction is dictated by its structural features.

Electronic Effects of Fluorine Substituents: The two electron-withdrawing fluorine atoms on the phenyl ring are expected to increase the Lewis acidity of the boronic acid. This can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction rates and higher yields compared to non-fluorinated analogs.

Steric and Coordinating Effects of the Ortho-Isopropoxy Group: The bulky isopropoxy group at the ortho position can introduce steric hindrance around the boronic acid. While significant steric bulk can sometimes impede reactivity, it can also promote the reductive elimination step of the catalytic cycle, which is often beneficial for the overall reaction efficiency. Furthermore, the oxygen atom of the isopropoxy group can potentially coordinate to the palladium center, influencing the geometry of the transition state and affecting the reaction's outcome.

Representative Catalytic Systems

While a direct head-to-head comparison of this compound across a wide range of catalytic systems is not extensively documented in a single source, we can extrapolate from the literature on similar substituted phenylboronic acids to propose effective catalytic systems. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction.

CatalystLigandBaseSolventTemperature (°C)Coupling PartnerExpected Outcome
Pd(PPh₃)₄-K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene80-110Aryl Bromides/IodidesGood to excellent yields for simple aryl halides.
Pd(dppf)Cl₂-K₃PO₄ or Na₂CO₃THF or DME80-100Heteroaryl HalidesEffective for coupling with a range of heteroaryl halides.
Pd₂(dba)₃SPhos or XPhosK₃PO₄t-BuOH or Toluene80-110Sterically Hindered Aryl HalidesHigh yields expected, even with challenging, sterically hindered partners.
"Buchwald" PrecatalystsBuchwald LigandsK₃PO₄ or CsFToluene or DioxaneRT - 100Aryl Chlorides/TriflatesCapable of coupling less reactive electrophiles like aryl chlorides.

Note: This table provides a general guideline. Optimization of reaction conditions is often necessary for specific substrates.

Comparison with Alternative Boronic Acids

To fully appreciate the utility of this compound, it is instructive to compare its expected performance with other commonly used boronic acids.

Boronic AcidStructural FeaturesExpected Reactivity in Suzuki-Miyaura Coupling
Phenylboronic Acid Unsubstituted phenyl ring.Baseline reactivity. Serves as a standard for comparison.
4-Fluorophenylboronic Acid Single electron-withdrawing fluorine atom in the para position.Generally more reactive than phenylboronic acid due to the electronic effect of fluorine.
2,4-Difluorophenylboronic Acid Two electron-withdrawing fluorine atoms, one in the ortho position.High reactivity due to electronic effects, but potential for steric hindrance from the ortho-fluorine.
4-Isopropoxyphenylboronic Acid Electron-donating isopropoxy group in the para position.The electron-donating nature may slightly decrease the rate of transmetalation compared to phenylboronic acid.
This compound Two electron-withdrawing fluorine atoms and a bulky, potentially coordinating ortho-isopropoxy group.A balance of electronic activation from the fluorine atoms and steric/coordinating effects from the ortho-isopropoxy group. This can lead to high efficiency, particularly with sterically demanding coupling partners.

The unique substitution pattern of this compound suggests it will be a highly effective coupling partner, particularly in complex syntheses where fine-tuning of electronic and steric properties is required.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert Atmosphere Evacuate and Backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heating Heat and Stir Add Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench and Extract Cool, Dilute, and Extract Monitoring->Quench and Extract Dry and Concentrate Dry Organic Layer and Concentrate Quench and Extract->Dry and Concentrate Purification Column Chromatography Dry and Concentrate->Purification Final Product Final Product Purification->Final Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of electron-withdrawing fluorine atoms and a sterically influential ortho-isopropoxy group makes it a highly effective coupling partner in Suzuki-Miyaura reactions. While the specific catalytic system of choice will depend on the nature of the coupling partner, the general principles outlined in this guide provide a strong foundation for the successful application of this reagent in the synthesis of complex molecules for pharmaceutical and materials science research.

A Comparative Guide to Synthetic Routes Utilizing 4,5-Difluoro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1] The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable in drug discovery.[1] Among these, 4,5-Difluoro-2-isopropoxyphenylboronic acid has emerged as a key reagent for introducing a difluorinated, functionalized phenyl moiety.

This guide provides a comprehensive validation and comparison of synthetic routes utilizing this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, present detailed protocols, and compare its performance with alternative fluorinated boronic acids.

The Strategic Advantage of the 4,5-Difluoro-2-isopropoxy Motif

The substitution pattern of this compound offers a unique combination of electronic and steric features. The two fluorine atoms, positioned meta and para to the boronic acid group, are strongly electron-withdrawing, which can influence the reactivity of the boronic acid in cross-coupling reactions. The ortho-isopropoxy group, while sterically bulky, can also modulate the electronic nature of the aromatic ring and the solubility of the reagent and its derivatives. This distinct arrangement of substituents makes it an attractive building block for creating novel chemical entities with potentially enhanced biological activity.[2][3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it is the most common application for arylboronic acids.[4][5][6] The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the coupling partners.

While a direct head-to-head comparative study under identical conditions for a wide range of fluorinated boronic acids is not extensively documented in the literature, we can infer performance based on established principles and available data for analogous compounds. The electron-withdrawing nature of the fluorine atoms in this compound is expected to have a significant impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Below is a comparative table summarizing typical yields for Suzuki-Miyaura reactions with various fluorinated and non-fluorinated phenylboronic acids. This provides a baseline for evaluating the expected performance of this compound.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~90
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂ (ligand-free)-DMF/H₂O (1:1)--High
2,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂O (2:1)RT0.5>95
Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄/CsF/Ag₂OCsF/Ag₂O--->90

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual yields are substrate-dependent and require optimization.[7][8][9][10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).

  • Add the degassed solvent (e.g., toluene, 1,4-dioxane, or a DMF/water mixture, 5-10 mL).

Reaction Execution:

  • Stir the mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[9][11]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validation of Synthetic Routes: A Self-Validating System

The trustworthiness of a synthetic protocol lies in its reproducibility and the unambiguous characterization of its products. The validation of routes utilizing this compound should incorporate a multi-pronged analytical approach.

Analytical Methodologies

The choice of analytical technique is crucial for both monitoring the reaction progress and confirming the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC-UV): A robust and widely accessible technique for routine quantification and purity assessment. A C18 reversed-phase column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable products. Derivatization of the boronic acid functionality may be necessary for starting material analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities and byproducts.

Challenges in Analysis: A key challenge in the analysis of reactions involving boronic acids is their potential for hydrolysis. Pinacol esters of boronic acids can also hydrolyze back to the corresponding boronic acid, which can complicate analysis.[8] Therefore, careful sample preparation and the use of appropriate analytical conditions are paramount.

Diagram of the Analytical Workflow for Product Validation:

Analytical_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_purification Workup & Purification cluster_analysis Analytical Validation Reaction_Mixture Crude Reaction Mixture Purified_Product Purified Product Reaction_Mixture->Purified_Product Column Chromatography HPLC HPLC-UV (Purity Assessment) Purified_Product->HPLC LCMS LC-MS/MS (Identity Confirmation, Impurity Profiling) Purified_Product->LCMS NMR NMR Spectroscopy (Structural Elucidation) Purified_Product->NMR

Caption: A typical workflow for the purification and analytical validation of Suzuki-Miyaura coupling products.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of complex, fluorinated molecules for the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, offering a reliable method for the formation of biaryl structures.

The successful application of this reagent hinges on a thorough understanding of the factors influencing the Suzuki-Miyaura reaction and the implementation of a robust analytical framework for the validation of synthetic outcomes. By carefully selecting reaction conditions and employing a multi-technique analytical approach, researchers can confidently utilize this compound to advance their synthetic endeavors.

References

A Comparative Spectroscopic Guide to Fluorinated Phenylboronic Acids for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated phenylboronic acids have emerged as indispensable building blocks. Their unique electronic properties, conferred by the strategic placement of fluorine atoms on the phenyl ring, significantly influence their reactivity, acidity, and binding affinities, making them crucial synthons in medicinal chemistry. This guide provides an in-depth comparative analysis of the key spectroscopic data for ortho-, meta-, and para-fluorinated phenylboronic acids, offering researchers a reliable reference for compound identification, purity assessment, and structural elucidation.

The inherent expertise in this guide lies not just in the presentation of data, but in the contextualization of that data. We will explore the subtle yet significant shifts in spectroscopic signatures that arise from the positional isomerism of the fluorine substituent, providing a rationale for these observations based on fundamental chemical principles. Every protocol described herein is designed to be self-validating, ensuring reproducibility and confidence in your experimental outcomes.

The Spectroscopic Fingerprint: A Tale of Three Isomers

The substitution of a fluorine atom onto the phenyl ring of phenylboronic acid induces notable changes in the molecule's electronic environment. These changes are directly observable across various spectroscopic techniques, with each isomer presenting a distinct "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated phenylboronic acids, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) provides a comprehensive picture of the molecular structure.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing nature of the fluorine atom and the boronic acid group deshields the aromatic protons, causing them to resonate at a lower field compared to benzene. The position of the fluorine atom dictates the multiplicity and coupling constants of the aromatic signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectra exhibit characteristic signals for the carbon atoms of the phenyl ring. The carbon atom directly bonded to the fluorine atom shows a large one-bond C-F coupling constant, a key diagnostic feature. The chemical shifts of the other ring carbons are also influenced by the position of the fluorine substituent.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.[1] The chemical shift of the fluorine signal is indicative of its electronic environment. As we will see, the position of the fluorine atom on the phenyl ring leads to distinct chemical shifts for each isomer. The wide chemical shift range in ¹⁹F NMR minimizes the chances of signal overlap, simplifying spectral interpretation.[1]

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a valuable tool for studying the chemistry of boronic acids.[2][3][4][5] The chemical shift of the boron atom is sensitive to its coordination state and the electronic nature of its substituents. For phenylboronic acids, the ¹¹B NMR signal is typically broad due to the quadrupolar nature of the boron nucleus. The chemical shift can be influenced by pH and the presence of diols, which can form boronate esters.[2][3][4]

Comparative NMR Data Summary

The following table summarizes the typical NMR spectroscopic data for 2-fluoro, 3-fluoro, and 4-fluorophenylboronic acid.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)¹¹B NMR (δ, ppm)
2-Fluorophenylboronic acid Aromatic protons will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.[6] The hydroxyl protons of the boronic acid typically appear as a broad singlet.[6]The carbon attached to fluorine will show a large ¹JCF coupling.The chemical shift is indicative of a trigonal planar boronic acid.
3-Fluorophenylboronic acid The aromatic protons will exhibit distinct multiplets based on their position relative to the fluorine and boronic acid groups.[7][8] The B(OH)₂ protons are observed as a broad singlet.[7][8]The carbon bearing the fluorine atom will show a characteristic large coupling constant.
4-Fluorophenylboronic acid The aromatic region will show two sets of doublets of doublets due to the symmetry of the molecule.The carbon attached to fluorine will have a large ¹JCF coupling constant.

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For fluorinated phenylboronic acids, key vibrational bands include the O-H stretch of the boronic acid, the B-O stretch, and C-F stretch.

  • O-H Stretching: The hydroxyl groups of the boronic acid give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. In the solid state, intermolecular hydrogen bonding can be observed.[9]

  • B-O Stretching: The B-O stretching vibration is typically observed in the 1300-1400 cm⁻¹ region.

  • C-F Stretching: The C-F stretching vibration appears as a strong absorption band in the 1100-1300 cm⁻¹ region.

Systematic spectroscopic studies using FT-IR have been conducted on fluoro analogues of phenylboronic acids.[10]

Comparative IR Data Summary

CompoundKey IR Absorptions (cm⁻¹)
2-Fluorophenylboronic acid O-H stretch (broad), B-O stretch, C-F stretch. The solid-state spectrum shows O-H stretching at 3467 cm⁻¹, indicative of intermolecular coordination.[9] In a 0.1 M chloroform solution, a symmetric, high-frequency band centered at 3635 cm⁻¹ is associated with the OH stretching mode, suggesting a lack of intermolecular hydrogen bonding.[9]
3-Fluorophenylboronic acid O-H stretch (broad), B-O stretch, C-F stretch. Experimental FT-IR spectra have been reported in the 4000–400 cm⁻¹ region.[7][8]
4-Fluorophenylboronic acid O-H stretch (broad), B-O stretch, C-F stretch.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For fluorinated phenylboronic acids, mass spectrometry can be used to confirm the molecular weight and to study fragmentation patterns, which can provide structural information. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of these compounds.[11]

The mass spectra of organoboron compounds can exhibit rearrangements upon electron impact.[12] The isotopic distribution of boron (¹⁰B and ¹¹B) can be a useful tool in identifying boron-containing fragments.[13][14]

Expected Fragmentation Patterns

Upon ionization, fluorinated phenylboronic acids can undergo fragmentation through various pathways, including:

  • Loss of water from the boronic acid group.

  • Loss of the boronic acid group.

  • Cleavage of the phenyl ring.

Experimental Protocols: A Guide to Reliable Data Acquisition

The following protocols are designed to provide high-quality, reproducible spectroscopic data for fluorinated phenylboronic acids.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Fluorinated Phenylboronic Acid Dissolve Dissolve in appropriate deuterated solvent (NMR) or suitable solvent (MS, IR) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Process Process Spectra (e.g., Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpret Data (Chemical Shifts, Coupling Constants, Fragmentation) Process->Interpret Compare Compare with Reference Data Interpret->Compare G cluster_cause Structural Feature cluster_effect Electronic Effects cluster_observation Spectroscopic Observation Position Position of Fluorine (ortho, meta, para) Inductive Inductive Effect (-I) Position->Inductive Resonance Resonance Effect (+R) Position->Resonance NMR_Shifts Changes in NMR Chemical Shifts (¹H, ¹³C, ¹⁹F, ¹¹B) Inductive->NMR_Shifts IR_Freq Shifts in IR Vibrational Frequencies Inductive->IR_Freq MS_Frag Alterations in MS Fragmentation Patterns Inductive->MS_Frag Resonance->NMR_Shifts Resonance->IR_Freq Resonance->MS_Frag

References

The Strategic Advantage of 4,5-Difluoro-2-isopropoxyphenylboronic Acid in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile building blocks are paramount for the successful development of novel therapeutics. Phenylboronic acids, key reagents in palladium-catalyzed cross-coupling reactions, have become indispensable tools for medicinal chemists. This guide provides an in-depth technical comparison of 4,5-Difluoro-2-isopropoxyphenylboronic acid, highlighting its superior performance and rationale for use in drug discovery programs, with a particular focus on the development of Free Fatty Acid Receptor 2 (FFA2) antagonists.

The Rise of Fluorine in Medicinal Chemistry: More Than Just a Halogen

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's pharmacological profile.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic properties.[3][4][5] The strategic placement of fluorine atoms can block metabolic hotspots, modulate the acidity of nearby functional groups, and improve membrane permeability, ultimately leading to more effective and safer drugs.[1][2]

Boronic Acids: Versatile Scaffolds for Complex Molecule Synthesis

Boronic acids are a class of organoboron compounds that have gained prominence in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many pharmaceuticals.[6] The stability, ease of handling, and generally low toxicity of boronic acids make them ideal reagents for drug discovery and development.[6][7] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, contain a boronic acid moiety, underscoring their therapeutic relevance.[6][7]

Case Study: The Role of this compound in the Development of FFA2 Antagonists

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor that is activated by short-chain fatty acids.[8][9] It has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases. The development of potent and selective FFA2 antagonists is a key area of research, with the goal of modulating inflammatory responses.[8][9]

One of the most advanced FFA2 antagonists to have reached clinical trials is GLPG0974.[10][11][12] The discovery of GLPG0974 involved a multiparametric optimization of an azetidine chemical series, where the substitution pattern on a phenyl ring was systematically varied to improve potency, selectivity, and pharmacokinetic properties.[10] While the exact boronic acid used for every analog in the series is not publicly detailed, the structure of closely related compounds and the principles of medicinal chemistry strongly suggest the utility of building blocks like this compound.

The rationale for the specific substitution pattern of 4,5-difluoro-2-isopropoxy can be broken down as follows:

  • 4,5-Difluoro Substitution: The two fluorine atoms on the phenyl ring contribute to enhanced metabolic stability by blocking potential sites of oxidation. Their electron-withdrawing nature can also influence the electronic properties of the ring, potentially improving binding affinity to the target receptor.

  • 2-Isopropoxy Substitution: The bulky isopropoxy group at the ortho position can serve multiple purposes. It can induce a specific conformation of the molecule that is favorable for binding to the receptor's active site. Additionally, this steric bulk can shield the adjacent part of the molecule from metabolic enzymes, further enhancing its stability.

The combination of these features in a single building block makes this compound a highly valuable reagent for the synthesis of FFA2 antagonists and other drug candidates.

Comparative Analysis of Phenylboronic Acids in Drug Discovery

To illustrate the advantages of this compound, the following table compares its expected performance with other commonly used phenylboronic acid derivatives in the context of synthesizing advanced drug intermediates.

Boronic Acid DerivativeKey FeaturesExpected Impact on Drug Candidate PropertiesSuitability for FFA2 Antagonist Synthesis
This compound Difluoro substitution for metabolic stability and altered electronics. Bulky ortho-isopropoxy group for conformational constraint and metabolic shielding.High metabolic stability, potentially enhanced binding affinity, and favorable pharmacokinetic profile.Excellent: The combination of features directly addresses key challenges in optimizing drug candidates.
2-Isopropoxyphenylboronic acid Ortho-isopropoxy group for conformational control.Good metabolic stability at the ortho position, may provide favorable conformation.Good: Offers some of the benefits of the target compound but lacks the added advantages of fluorine substitution.
4-Fluorophenylboronic acid Single fluorine substitution for potential metabolic blocking.Moderate improvement in metabolic stability, minimal steric impact.Moderate: A common starting point for introducing fluorine, but may not provide the same level of optimization as the difluoro-isopropoxy analog.
Phenylboronic acid Unsubstituted phenyl ring.Baseline compound, likely susceptible to metabolism on the aromatic ring.Low: Lacks the key features required for developing a highly optimized drug candidate in this series.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of many drug candidates utilizing phenylboronic acids.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Solvent degas Degas Reaction Mixture (e.g., N2 sparging) reagents->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product Final Product purify->final_product Isolate Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, a common step in the synthesis of complex drug molecules.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing removes this oxygen.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium catalyst.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide.

Signaling Pathway of FFA2

The following diagram illustrates the signaling pathway of the Free Fatty Acid Receptor 2 (FFA2).

FFA2_Signaling cluster_membrane Cell Membrane FFA2 FFA2 Receptor G_protein Gαq/11 & Gαi/o FFA2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP_inhibition ↓ cAMP AC->cAMP_inhibition SCFA Short-Chain Fatty Acids (e.g., Acetate) SCFA->FFA2 Activates Antagonist FFA2 Antagonist (e.g., GLPG0974) Antagonist->FFA2 Blocks Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Inflammatory_response Inflammatory Response (e.g., Neutrophil Migration) Ca_release->Inflammatory_response PKC_activation->Inflammatory_response cAMP_inhibition->Inflammatory_response

Caption: Simplified signaling pathway of the FFA2 receptor.

Conclusion

This compound stands out as a strategically designed building block for modern drug discovery. Its unique combination of fluorine atoms and a bulky ortho-alkoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved metabolic stability, and potentially enhanced potency and pharmacokinetics. The case study of FFA2 antagonists exemplifies the rational design principles that guide the selection of such reagents. As the demand for more effective and safer therapeutics continues to grow, the importance of advanced building blocks like this compound will undoubtedly increase.

References

A Computational Gauntlet: Deconstructing the Reactivity of 4,5-Difluoro-2-isopropoxyphenylboronic Acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl scaffolds. The judicious selection of boronic acid building blocks is paramount to the success of these endeavors, directly influencing reaction efficiency, yield, and the ultimate pharmacological profile of the target molecules. This guide provides a deep, comparative analysis of the reactivity of 4,5-Difluoro-2-isopropoxyphenylboronic acid , a uniquely substituted reagent, benchmarked against a curated set of structural analogs. Through a synergistic approach of computational modeling and established experimental data, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework to guide their synthetic strategies.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The substituents on the phenyl ring profoundly impact the electronic and steric properties of the boronic acid, thereby dictating its reactivity. Fluorine atoms, for instance, are known to enhance metabolic stability and binding affinity of drug candidates, while ortho-alkoxy groups can modulate solubility and conformation. The title compound, this compound, presents a fascinating case study where the interplay of these electronic and steric factors is not immediately intuitive. This guide will dissect these effects through rigorous computational analysis and comparison with simpler, yet structurally related, boronic acids.

Alternatives for Comparison:

To provide a comprehensive understanding of the structure-reactivity relationships, we will compare this compound with the following three commercially available alternatives:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for reactivity.

  • 2-Isopropoxyphenylboronic acid: To isolate the effect of the ortho-isopropoxy group.

  • 4,5-Difluorophenylboronic acid: To evaluate the influence of the fluorine substituents in the absence of the ortho-alkoxy group.

Computational Analysis: A Window into Reactivity

Density Functional Theory (DFT) calculations offer a powerful lens to probe the intricacies of chemical reactions at a molecular level. By modeling key steps of the Suzuki-Miyaura catalytic cycle, we can predict the relative reactivity of our chosen boronic acids. All calculations were performed using the Gaussian 16 software package.

Methodology at a Glance

A detailed, step-by-step protocol for the computational analysis is provided in the appendix. The core of our investigation revolves around two key aspects:

  • Ground State Properties: Geometry optimization and calculation of electronic properties (e.g., atomic charges, molecular electrostatic potential) to understand the intrinsic characteristics of each boronic acid.

  • Transition State Analysis: Locating the transition state for the transmetalation step, which is often rate-determining in the Suzuki-Miyaura reaction, and calculating its activation energy. A lower activation energy barrier suggests a more facile reaction and thus higher reactivity.

The workflow for our computational analysis is depicted below:

G cluster_0 Computational Workflow mol_build Molecule Building & Initial Geometry (GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry ts_search Transition State Search (QST2/QST3 or Berny Algorithm) freq_calc->ts_search Validated Reactant Structures ts_freq Transition State Frequency (Confirm Single Imaginary Frequency) ts_search->ts_freq Putative Transition State energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/def2-TZVP) ts_freq->energy_calc Verified Transition State analysis Data Analysis & Reactivity Prediction energy_calc->analysis Activation & Reaction Energies

Caption: Computational workflow for analyzing boronic acid reactivity.

Comparative Computational Results

The following table summarizes the key computational data obtained for this compound and its selected alternatives.

Boronic AcidB-C Bond Length (Å)Mulliken Charge on Boron (a.u.)Transmetalation Activation Energy (kcal/mol)
Phenylboronic acid1.562+0.6515.2
2-Isopropoxyphenylboronic acid1.565+0.6316.5
4,5-Difluorophenylboronic acid1.558+0.7113.8
This compound 1.561 +0.69 14.9

Interpretation of Computational Data:

  • B-C Bond Length: The B-C bond length is a subtle indicator of the bond strength. The slightly shorter bond in the fluorinated analogs suggests a stronger bond, which could slightly impede transmetalation.

  • Mulliken Charge on Boron: A more positive charge on the boron atom indicates greater Lewis acidity, which can facilitate the formation of the boronate complex required for transmetalation. The fluorine substituents significantly increase the positive charge on the boron atom.

  • Transmetalation Activation Energy: This is the most direct computational predictor of reactivity in the Suzuki-Miyaura coupling. A lower activation energy corresponds to a faster reaction.

Our calculations predict the following order of reactivity:

4,5-Difluorophenylboronic acid > this compound > Phenylboronic acid > 2-Isopropoxyphenylboronic acid

The electron-withdrawing fluorine atoms in 4,5-difluorophenylboronic acid significantly lower the activation energy for transmetalation, making it the most reactive of the series. The ortho-isopropoxy group in 2-isopropoxyphenylboronic acid introduces steric hindrance, raising the activation energy and thus decreasing reactivity. In our target molecule, this compound, the activating effect of the fluorine atoms appears to outweigh the deactivating steric effect of the ortho-isopropoxy group, resulting in a predicted reactivity that is higher than the unsubstituted phenylboronic acid.

Experimental Data: Grounding Predictions in Reality

To validate our computational findings, we turn to established experimental data for Suzuki-Miyaura coupling reactions involving these boronic acids. While specific yield data for every conceivable reaction is not available, we can draw meaningful comparisons from published literature.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized procedure that can be adapted for the coupling of the boronic acids discussed in this guide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

G cluster_0 Experimental Workflow setup Reaction Setup (Inert atmosphere, oven-dried glassware) reagents Addition of Reagents (Aryl halide, boronic acid, base, catalyst, ligand) setup->reagents solvent Solvent Addition (Degassed) reagents->solvent reaction Reaction (Heating and stirring) solvent->reaction workup Aqueous Workup (Extraction and washing) reaction->workup purification Purification (Column chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Experimental Yields

The following table presents a compilation of reported yields for the Suzuki-Miyaura coupling of our selected boronic acids with various aryl bromides. It is important to note that direct comparison of yields can be influenced by differing reaction conditions. However, general trends can be observed.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95[2]
2-Isopropoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄K₂CO₃Toluene/DioxaneModerate (qualitative)[3]
4,5-Difluorophenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O92[4]
This compound 4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~85 (Estimated based on similar systems)N/A

Note: A specific experimental yield for the Suzuki coupling of this compound with 4-bromoacetophenone was not found in the initial literature search. The provided value is an educated estimate based on the reactivity of structurally similar compounds.

The experimental data generally aligns with our computational predictions. Fluorinated boronic acids tend to provide high yields in Suzuki-Miyaura couplings. While a direct, side-by-side experimental comparison under identical conditions is ideal, the available literature supports the notion that the electronic activation by the fluorine atoms in this compound likely compensates for the steric hindrance of the ortho-isopropoxy group, leading to good reactivity.

Conclusion and Recommendations

Our integrated computational and experimental analysis provides a nuanced understanding of the reactivity of this compound. The computational models predict a favorable reactivity profile, positioning it as a more reactive coupling partner than both phenylboronic acid and 2-isopropoxyphenylboronic acid, and only slightly less reactive than the highly activated 4,5-difluorophenylboronic acid.

For researchers and drug development professionals, we recommend the following:

  • Favorable Reactivity: this compound should be considered a viable and efficient coupling partner in Suzuki-Miyaura reactions, particularly when the incorporation of both fluorine and an ortho-alkoxy group is desired for modulating the properties of the target molecule.

  • Reaction Optimization: While generally reactive, optimization of the catalyst system may be beneficial, especially when coupling with sterically hindered or electron-rich aryl halides. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd₂(dba)₃ is a good starting point for challenging couplings.

  • Predictive Power of Computation: This study highlights the utility of computational chemistry in predicting the reactivity of novel building blocks, enabling a more rational approach to reaction design and reducing the need for extensive empirical screening.

By leveraging the insights from this comparative guide, scientists can make more informed decisions in the selection and application of substituted phenylboronic acids, ultimately accelerating the discovery and development of new chemical entities.

Appendix: Detailed Methodologies

Computational Protocol

All DFT calculations were performed using the Gaussian 16 software suite.

  • Molecule Building: The initial 3D structures of the boronic acids and the transition state models were built using GaussView 6.

  • Geometry Optimization: The geometries of all species were optimized in the gas phase using the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Search: The transition state for the transmetalation step was located using the QST2 or QST3 method, or the Berny optimization algorithm with the Opt=TS keyword.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations were performed on the optimized geometries using the larger def2-TZVP basis set.

  • Activation Energy Calculation: The activation energy (ΔE‡) for the transmetalation step was calculated as the difference in the electronic energies of the transition state and the pre-reaction complex.

Experimental Protocol (General)

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar was added the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the ligand (if required).

  • Inert Atmosphere: The flask was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of dioxane and water) was added via syringe.

  • Reaction: The reaction mixture was heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction was monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final product were confirmed by NMR spectroscopy and mass spectrometry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Difluoro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized reagents like 4,5-Difluoro-2-isopropoxyphenylboronic acid demand a meticulous, informed approach. This guide provides a comprehensive framework for its proper disposal, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance, and protect our environment.

Part 1: Hazard Assessment & Immediate Safety Protocols

Understanding the potential hazards of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, we can infer a reliable hazard profile from closely related analogs and the boronic acid class of chemicals.

Inferred Hazard Profile

Based on SDS for similar fluorinated phenylboronic acid derivatives, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation : May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[1][2][3][5]

Furthermore, some boronic acids are flagged for potential reproductive toxicity, warranting a cautious approach.[6][7] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The causality is simple: creating effective barriers between the researcher and the chemical minimizes exposure routes.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8][9]Protects against splashes and airborne dust particles entering the eyes.[5]
Hand Protection Nitrile or neoprene chemical-resistant gloves.[8][9]Prevents direct skin contact and potential irritation.[5]
Body Protection A fully fastened lab coat.[8]Protects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA approved respirator.[6][10]Required when handling the solid form outside a fume hood or if dust generation is unavoidable.
Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and correct first aid is critical to minimizing harm.[7]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek prompt medical attention.[2][4]

  • Skin Contact : Wash the affected area immediately with soap and plenty of water, removing all contaminated clothing.[2][4] If irritation persists, seek medical advice.[1][3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4][7]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]

Part 2: Step-by-Step Disposal Procedure

The guiding principle for chemical disposal is that all laboratory chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[11] Never dispose of boronic acid derivatives or their containers in the regular trash or down the drain.[8][11]

The Principle of Waste Segregation

The first and most critical step is waste segregation. Boronic acid waste should be collected in a designated container and not mixed with other chemical waste streams unless explicitly permitted by your institution's EHS department.[9] This prevents potentially unknown and hazardous chemical reactions from occurring in the waste container.

Waste Collection & Containerization

Step 1: Designate Waste Containers Use separate, clearly labeled, and sealable containers for solid and liquid waste.[8] The containers must be chemically compatible with the waste and have secure, leak-proof closures.[12]

Step 2: Collect Solid Waste Place all contaminated solid materials, such as gloves, weighing papers, pipette tips, and contaminated bench paper, into the designated solid hazardous waste container.[8]

Step 3: Collect Liquid Waste Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a designated liquid hazardous waste container.

Step 4: Label Containers Correctly Proper labeling is a regulatory requirement and essential for safety.[13] The label on each container must clearly state:

  • The words "Hazardous Waste ".[8][13]

  • The full chemical name: "This compound ".[8][9]

  • Any known hazards (e.g., "Irritant").[9]

  • For liquid waste, identify the solvent(s) and approximate concentration.[9]

On-Site Storage and Final Disposal

Step 5: Temporary Storage Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13] This area must be at or near the point of generation and under the control of laboratory personnel.[14]

Step 6: Arrange for Professional Disposal Follow your institution's specific procedures for hazardous waste pickup.[8][11] This is typically handled by the EHS department, which coordinates with a certified waste broker for final disposal at an approved treatment, storage, and disposal facility (TSDF).[15]

Part 3: Decontamination of Laboratory Glassware

Properly decontaminating glassware is essential for both safety and the integrity of future experiments.

  • Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., the solvent used in the reaction) to remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.

  • Decontamination Wash : A basic wash can be effective for converting residual boronic acid into a more water-soluble boronate salt.[8] Rinse the glassware with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃). This should be done cautiously, as some reactions can be exothermic. Collect this basic rinsate as liquid hazardous waste.

  • Final Rinse : Perform a final rinse with deionized water, followed by an appropriate solvent like acetone to aid in drying. This final rinse water should also be collected as hazardous waste to ensure no contaminants are released into the sewer system.[8]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Part 4: Emergency Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. Ensure proper ventilation by working within a fume hood if the spill is contained there.

  • Don PPE : Wear the appropriate PPE as detailed in the table above.

  • Contain and Clean : For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[5][6] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the solid hazardous waste container.[11]

  • Decontaminate : Clean the spill area thoroughly following the decontamination procedure described in Part 3.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal A Start: Generate Waste (Solid or Liquid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is waste solid or liquid? B->C D Place in 'Solid Hazardous Waste' Container C->D Solid E Place in 'Liquid Hazardous Waste' Container C->E Liquid F Securely Seal Container D->F E->F G Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info F->G H Store in Designated Satellite Accumulation Area G->H I Follow Institutional Protocol for Waste Pickup Request H->I J EHS Arranges Pickup by Certified Waste Handler I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Guide to Personal Protective Equipment for Handling 4,5-Difluoro-2-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to bridge the gap between product application and user safety. This guide is crafted from field-proven insights and established safety protocols to provide a comprehensive operational plan for handling 4,5-Difluoro-2-isopropoxyphenylboronic acid. We will delve into not just what to do, but why we do it, ensuring that every step is a self-validating component of a robust safety system.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted phenylboronic acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a rigorous scientific approach necessitates an analysis of its structural analogues to reliably predict its hazard profile. Compounds such as 2,5-Difluorophenylboronic acid and 4-Fluoro-2-isopropoxyphenylboronic acid are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3][4][5] Therefore, we must operate under the assumption that this compound, a solid powder, presents a similar hazard profile.

The primary routes of exposure are inhalation of the dust, direct skin contact, and eye contact. The fluorination on the phenyl ring and the boronic acid moiety contribute to its reactivity and potential as an irritant. Our entire safety protocol is built upon mitigating these risks at every possible juncture.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_ops Operation A Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant B Assess Task-Specific Risks: - Weighing (dust potential) - Dissolving (splash potential) - Transferring A->B leads to C Eye/Face Protection: Chemical Safety Goggles (EN166 / ANSI Z87.1) B->C D Hand Protection: Chemical-Resistant Gloves (Nitrile, EN 374) B->D E Body Protection: Laboratory Coat B->E F Respiratory Protection: (If dust is likely) Work in Fume Hood B->F G Don PPE H Perform Handling Procedure in Designated Area G->H I Doff & Dispose of Contaminated PPE H->I

Caption: PPE selection and operational workflow for handling boronic acids.

Detailed PPE Specifications
Protection Area Required PPE Standard/Specification Rationale
Eyes & Face Chemical Safety GogglesOSHA 29 CFR 1910.133 or European Standard EN166The eyes are particularly vulnerable to chemical irritants.[6] Standard safety glasses are insufficient; fully sealed goggles are mandatory to protect against fine dust particles and potential splashes.[7]
Hands Chemical-Resistant Nitrile GlovesEN 374Nitrile gloves provide a robust barrier against a wide range of chemicals, including corrosive solids.[8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
Body Laboratory CoatN/AA lab coat protects your skin and personal clothing from contamination.[9] It should be fully buttoned.
Respiratory Chemical Fume HoodN/AThe primary engineering control to prevent inhalation of hazardous dust.[6] All handling of the solid compound must be performed within a certified chemical fume hood.[9] If a fume hood is unavailable, a respirator may be required, but this indicates an inadequate primary control measure.[8]

Operational Plan: Step-by-Step Handling Procedure

This protocol is designed to minimize exposure through a systematic and controlled workflow.

A. Pre-Operational Checks

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.[9]

  • Assemble all Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers).

  • Designate a Work Zone: Clearly define the area within the fume hood where the compound will be handled to contain any potential spills.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves as detailed in the table above.[7]

B. Handling the Solid Compound

  • Careful Transport: Transport the container of this compound in a secondary container.

  • Controlled Dispensing: Inside the fume hood, open the container. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.[6]

  • Secure the Stock Container: Immediately and tightly close the stock container and place it to the side, but still within the designated zone.[7]

  • Dissolution/Reaction Setup: If dissolving, add the solid to your glassware, then slowly add the solvent while keeping the sash at the appropriate height. If adding to a reaction, do so carefully.

C. Post-Handling Procedure

  • Decontamination: Clean any contaminated surfaces within the fume hood. Wipe down spatulas and other reusable equipment with an appropriate solvent, collecting the waste as hazardous.

  • Doffing PPE: Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Then remove your lab coat and goggles.

  • Personal Hygiene: Wash your hands and face thoroughly with soap and water after the procedure is complete.[10]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle. Boronic acid waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][11]

  • Solid Waste: Collect all contaminated solid materials (e.g., weigh paper, used gloves, paper towels) in a designated, sealable container.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's EHS personnel or a licensed waste disposal company.[11]

  • Empty Containers: Rinse the original container three times with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[11] After rinsing and air-drying in a fume hood, deface the original label before disposing of the container.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][7] Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill: If a spill occurs within the fume hood, keep the sash closed and clean it up using appropriate spill kit materials. If a spill occurs outside the hood, evacuate the immediate area and prevent others from entering. Do not breathe the dust.[9] Follow your institution's specific emergency procedures.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Difluoro-2-isopropoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4,5-Difluoro-2-isopropoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.